molecular formula C14H17ClN2O4 B598069 Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate CAS No. 1199773-10-8

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Cat. No.: B598069
CAS No.: 1199773-10-8
M. Wt: 312.75
InChI Key: ONHHJGPYSIGPRH-UHFFFAOYSA-N
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Description

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate, also known as this compound, is a useful research compound. Its molecular formula is C14H17ClN2O4 and its molecular weight is 312.75. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[(2-amino-4-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHHJGPYSIGPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681478
Record name Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate
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Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1199773-10-8
Record name 1,3-Diethyl 2-[[(2-amino-4-chlorophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate
Source EPA DSSTox
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Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is a highly functionalized enamine derivative of diethyl malonate. While not a therapeutic agent itself, it serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure combines a reactive enamine system with versatile ester functionalities, making it a crucial building block for the synthesis of various heterocyclic systems. This guide provides an in-depth analysis of its synthesis, core chemical and physical properties, spectroscopic signature, and its primary application as a precursor to quinolone scaffolds, which are of significant interest in drug development.

Introduction and Strategic Importance

This compound belongs to the class of diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds are the initial products of the well-established Gould-Jacobs reaction sequence, a cornerstone in quinoline synthesis.[1] The strategic importance of this specific molecule lies in its pre-functionalized aromatic ring, featuring both a chloro substituent and a primary amino group. This arrangement allows for the directed synthesis of complex, poly-substituted quinolones and other related heterocyclic structures. Quinolone derivatives are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Therefore, a thorough understanding of this precursor is essential for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

This guide will elucidate the synthetic pathway to this compound, detail its structural and physicochemical properties through a comprehensive data summary and spectroscopic analysis, and explore its subsequent chemical transformations, with a focus on its role in constructing medicinally relevant scaffolds.

Synthesis: A Mechanistic and Practical Overview

The most direct and efficient synthesis of the title compound involves a condensation reaction between a substituted phenylenediamine and a malonic ester derivative. This approach is a variation of the first step of the Gould-Jacobs reaction.[1]

Reaction Principle and Causality

The synthesis is achieved via a nucleophilic substitution reaction between 4-chloro-1,2-phenylenediamine and diethyl 2-(ethoxymethylene)malonate (DEEMM) .[4][5]

  • Choice of Reagents:

    • 4-chloro-1,2-phenylenediamine: This diamine provides the core aromatic structure with the desired substitution pattern. The ortho-amino group is strategically positioned for subsequent cyclization reactions.

    • Diethyl 2-(ethoxymethylene)malonate (DEEMM): This reagent is an ideal electrophile. The vinyl carbon is activated by two electron-withdrawing ester groups, and it possesses an excellent ethoxy leaving group. This facilitates a facile reaction with amine nucleophiles.

The reaction proceeds via a nucleophilic attack of one of the amino groups of the phenylenediamine onto the electrophilic double bond of DEEMM, followed by the elimination of ethanol to yield the stable enamine product. The reaction is typically selective for monosubstitution under controlled conditions, as the resulting enamine is less nucleophilic than the starting primary amine.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Ethanol (absolute)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1.0 equivalent) in absolute ethanol.

  • Add diethyl 2-(ethoxymethylene)malonate (1.0-1.1 equivalents) to the solution dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then with hexanes to remove any unreacted DEEMM.

  • If the product remains in solution, concentrate the mixture under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Reactant1 4-chloro-1,2- phenylenediamine Reaction Condensation (Ethanol, Reflux) Reactant1->Reaction Reactant2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) Reactant2->Reaction Crude Crude Product Reaction->Crude Cooling & Isolation Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate Purification->Final

Caption: Workflow for the synthesis of the title compound.

Physicochemical and Spectroscopic Properties

The precise experimental data for this specific compound is not widely published; however, its properties can be reliably predicted based on its structure and data from closely related analogs.[6][7][8]

Core Chemical Properties
PropertyValueSource/Method
Molecular Formula C₁₄H₁₇ClN₂O₄Calculated
Molecular Weight 312.75 g/mol Calculated
Appearance Expected to be a white to pale yellow crystalline solidAnalogy to related DAMMs[5]
Melting Point Not reported; likely >100 °CAnalogy
Solubility Soluble in DMSO, DMF, chloroform; moderately soluble in ethanol, ethyl acetate; poorly soluble in water and nonpolar solvents.General properties of DAMMs
IUPAC Name Diethyl 2-(((2-amino-4-chlorophenyl)amino)methylene)propanedioateIUPAC Nomenclature
Spectroscopic Characterization Profile

The following spectral data are predicted based on the compound's structure and known values for similar molecules.[6][9]

  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆, δ in ppm):

    • ~10.0-11.0: (1H, broad singlet or doublet, -NH -CH=). The high chemical shift is due to deshielding and intramolecular hydrogen bonding with a carbonyl oxygen.

    • ~8.0-8.5: (1H, doublet, -NH-CH =). Vinyl proton, coupled to the adjacent NH proton.

    • ~6.7-7.5: (3H, multiplet). Aromatic protons of the chlorophenyl ring.

    • ~4.5-5.5: (2H, broad singlet, Ar-NH₂ ). Primary aromatic amine protons.

    • ~4.2: (4H, quartet, -O-CH₂ -CH₃). Methylene protons of the two ethyl ester groups.

    • ~1.3: (6H, triplet, -O-CH₂-CH₃ ). Methyl protons of the two ethyl ester groups.

  • ¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆, δ in ppm):

    • ~165-170: (2C, C =O). Carbonyl carbons of the ester groups.

    • ~150-155: (-NH-C H=). Vinylic carbon attached to the nitrogen.

    • ~110-145: (6C, Aromatic carbons).

    • ~90-95: (=C (COOEt)₂). Vinylic carbon bearing the two ester groups.

    • ~60: (2C, -O-C H₂-CH₃). Methylene carbons of the ethyl groups.

    • ~14: (2C, -O-CH₂-C H₃). Methyl carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3450-3300: N-H stretching vibrations (from both NH and NH₂ groups).

    • ~1700 & ~1650: Two distinct C=O stretching bands from the ester carbonyls (one may be lowered due to conjugation and H-bonding).

    • ~1620: C=C stretching of the enamine double bond.

    • ~1580: N-H bending vibration.

    • ~1250: C-O stretching of the ester group.

    • ~800-850: C-H out-of-plane bending for the substituted aromatic ring.

    • ~750: C-Cl stretching vibration.

  • Mass Spectrometry (EI-MS):

    • m/z 312/314: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, characteristic of a single chlorine atom.

    • Fragmentation: Expect losses corresponding to the ethoxy group (-45 Da), the carboethoxy group (-73 Da), and other characteristic fragments of malonate esters.[9]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound is as a substrate for intramolecular cyclization to form quinolones.

Thermal Cyclization to Quinolones

This transformation is the second and final step of the Gould-Jacobs reaction.[1]

Mechanism: When heated in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), the molecule undergoes an intramolecular cyclization. The nucleophilic carbon at the C6 position of the phenylenediamine ring attacks the electrophilic carbonyl carbon of one of the ester groups. This is followed by the elimination of ethanol to form the heterocyclic ring system. The initial product is an ethyl 7-amino-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.

Causality: This reaction is thermodynamically driven by the formation of a stable, aromatic quinolone ring system. The high temperature is necessary to provide the activation energy for the 6-endo-trig cyclization, which can be kinetically slow.

Quinolone Formation Pathway

Cyclization_Pathway Start Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate Transition Intramolecular Cyclization Start->Transition High Temperature (e.g., Diphenyl Ether, >250°C) Intermediate Cyclized Intermediate (Tetrahedral) Transition->Intermediate Product Ethyl 7-amino-5-chloro-4-hydroxy quinoline-3-carboxylate Intermediate->Product - Ethanol

Caption: Gould-Jacobs thermal cyclization pathway.

Significance in Drug Development

The resulting 7-amino-5-chloro-4-hydroxyquinoline-3-carboxylate is a highly valuable scaffold. The three key functional groups—the carboxylic ester, the hydroxy (keto) group, and the primary amine—can be further modified to generate large libraries of novel compounds for biological screening. This scaffold is a key component in the development of:

  • Antimalarial Drugs: Modifying quinoline cores is a classic strategy.

  • Antibacterial Agents: Fluoroquinolone antibiotics are a major class of drugs based on this core structure.

  • Kinase Inhibitors: The quinoline scaffold is prevalent in many small-molecule kinase inhibitors used in oncology.[2]

Conclusion

This compound is a synthetically versatile and strategically important intermediate. While its direct biological applications are limited, its true value is realized in its role as a direct precursor to complex quinolone systems. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, provides researchers and drug development professionals with the foundational knowledge required to leverage this molecule for the construction of novel and potentially potent therapeutic agents. The controlled, high-yield synthesis and predictable reactivity make it an indispensable tool in the arsenal of medicinal chemistry.

References

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. (2020-11-20).
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025-01-26).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023-03-15).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI.
  • Diethyl 2-(((2-aminophenyl)amino)methylene)malonate | C14H18N2O4 | CID 1950103 - PubChem.
  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI.
  • Diethyl 2-((4-bromophenylamino)methylene)malonate | C14H16BrNO4 | CID 1591151 - PubChem.
  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - arkat usa.
  • Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate - ChemScene.
  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - ResearchGate.
  • Reaction of o-phenylenediamine with ethoxymethylene compounds - ResearchGate.

Sources

A Technical Guide to Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate: Synthesis, Structure, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate, a key intermediate in the synthesis of pharmacologically active quinoline derivatives. The guide details the compound's IUPAC nomenclature and structure, provides a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction, and explores its critical role as a precursor to 4-hydroxy and 4-aminoquinoline scaffolds. The significance of these scaffolds in drug discovery is highlighted, with a focus on their diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Compound Identification and Structure

IUPAC Name: diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate[1]

The structure of Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate is characterized by a central malonate core, substituted with a methylidene group, which is in turn bonded to a 2-amino-4-chlorophenylamino moiety.

Molecular Formula: C₁₄H₁₇ClN₂O₄

Molecular Weight: 312.75 g/mol

Structure:

Caption: Chemical structure of Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate.

Synthesis: The Gould-Jacobs Reaction

The synthesis of Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate is most effectively achieved through the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM). The causality behind this choice of reactants lies in the electrophilic nature of the β-carbon of the ethoxymethylene group in DEEMM and the nucleophilicity of the amino group of the aniline.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Substitution: The primary amino group of 2-amino-4-chloroaniline attacks the electron-deficient β-carbon of DEEMM, leading to the elimination of ethanol and the formation of the enamine product.

  • Intramolecular Cyclization (in subsequent steps): While not part of the synthesis of the title compound itself, it is this intermediate's ability to undergo thermal or acid-catalyzed intramolecular cyclization that makes it a valuable precursor for quinoline synthesis.[2]

G Gould-Jacobs Reaction: Step 1 cluster_reactants Reactants cluster_process Process cluster_products Products A 2-Amino-4-chloroaniline C Condensation Reaction (Heat or Microwave) A->C B Diethyl ethoxymethylenemalonate (DEEMM) B->C D Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate C->D Formation of C-N bond E Ethanol C->E Elimination

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[4][5]

Materials:

  • 2-Amino-4-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-boiling solvent (e.g., Diphenyl ether) or solvent-free (for microwave synthesis)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or microwave synthesizer

  • Magnetic stirrer

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-amino-4-chloroaniline and diethyl ethoxymethylenemalonate.

  • Conventional Heating Method:

    • Add a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to reflux (typically 130-150°C) with stirring for 2-4 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Microwave-Assisted Method:

    • For a solvent-free approach, place the mixture in a microwave-safe reaction vessel.[4]

    • Heat the mixture in a microwave synthesizer at a set temperature (e.g., 150°C) for a shorter duration (e.g., 30 minutes).[4]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product, often a solid, can be purified by recrystallization from a suitable solvent such as ethanol.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Characterization Data (Predicted)
ParameterExpected Value/Characteristics
Appearance White to pale yellow solid
Melting Point Expected in the range of 100-150 °C
¹H NMR Signals corresponding to aromatic protons, NH protons, methylene and methyl protons of the ethyl esters, and the vinyl proton.
¹³C NMR Resonances for aromatic carbons, carbonyl carbons of the esters, and carbons of the ethyl groups and the enamine double bond.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Application in Drug Development: A Gateway to Quinolines

Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate is a pivotal intermediate in the synthesis of quinoline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[7][8][9]

Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylate

The primary utility of the title compound is its thermal cyclization to form the corresponding 4-hydroxyquinoline derivative. This reaction is a cornerstone of the Gould-Jacobs synthesis of quinolines.[2][6]

G Cyclization to Quinolone A Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate B Thermal Cyclization (e.g., in Diphenyl ether at ~250°C) A->B Intramolecular reaction C Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate B->C Ring formation D Ethanol B->D Elimination

Caption: Conversion to the quinoline scaffold.

This resulting 4-hydroxyquinoline can then be further modified. For instance, treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chloro group, yielding a 4-chloroquinoline.[10] This 4-chloroquinoline is a versatile intermediate for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution, a key step in the preparation of numerous antimalarial drugs like Chloroquine.[10]

Pharmacological Significance of the Derived Quinoline Scaffold

The 7-chloroquinoline scaffold, directly accessible from the title compound, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of biological activities, including:

  • Antimalarial: The 4-aminoquinoline core is the basis for several important antimalarial drugs.[8][10]

  • Anticancer: Numerous quinoline derivatives have been investigated for their potential as anticancer agents, exhibiting mechanisms such as inhibition of topoisomerase and kinase activity.[11][12]

  • Antimicrobial: The quinoline nucleus is present in many antibacterial and antifungal agents.[7][10]

  • Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory properties.[10]

The synthesis of diverse libraries of substituted quinolines, enabled by intermediates like Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate, remains a critical strategy in the quest for new and effective therapeutic agents.

Conclusion

Diethyl 2-[((2-amino-4-chlorophenyl)amino)methylidene]propanedioate is a fundamentally important building block in synthetic medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction and its efficient conversion to the versatile 7-chloro-4-hydroxyquinoline scaffold make it an invaluable precursor for the development of novel drug candidates. A thorough understanding of its synthesis and reactivity provides researchers with a powerful tool for the exploration of new chemical space in the pursuit of innovative therapeutics.

References

  • Mendoza, L., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxyporum. Molecules, 27(15), 4981. Available at: [Link]

  • Wikipedia contributors. (2023, November 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. Retrieved from [Link]

  • Barker, J. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 1-8. Available at: [Link]

  • Jetir. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 6(1). Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • Hartung, W. H., et al. (1955). Diethyl aminomalonate hydrochloride. Organic Syntheses, 35, 39. Available at: [Link]

  • PubChem. (n.d.). Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. Retrieved January 16, 2026, from [Link]

  • Kaur, G., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-189. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19515-19536. Available at: [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Territory of a Niche Synthetic Intermediate

In the vast landscape of chemical synthesis and drug discovery, some molecules stand as well-trodden waypoints, while others remain as intriguing, yet less-explored, territories. Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate belongs to the latter. As of the latest literature review, a specific CAS number for this precise molecule is not publicly indexed, suggesting its status as a novel or specialized research compound rather than a commercially cataloged chemical.

This guide, therefore, ventures into a predictive and instructive framework, grounded in established chemical principles and data from closely related analogues. We will treat this molecule not as an unknown, but as a logical extension of a well-understood class of compounds: the Diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds are pivotal intermediates, particularly in the construction of heterocyclic scaffolds that form the backbone of numerous pharmaceuticals. Our exploration will be guided by the robust and time-tested Gould-Jacobs reaction, the cornerstone of quinoline synthesis.

This document is structured to provide not just a theoretical overview, but a practical, field-proven guide for the synthesis, characterization, and potential applications of this molecule, empowering researchers to navigate this specific area of chemical space with confidence and scientific rigor.

Core Compound Identity and Physicochemical Profile

While a specific CAS number remains elusive, we can define the target compound by its structure and derive its fundamental properties. The starting precursor for its synthesis would be 4-chloro-1,2-phenylenediamine.

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound) Not AssignedC₁₄H₁₇ClN₂O₄328.75
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate19056-79-2[1]C₁₄H₁₆ClNO₄313.73
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate14525-98-5 (from synonym)[2]C₁₄H₁₈N₂O₄278.30
Diethyl 2-((phenylamino)methylene)malonate54535-22-7[3]C₁₄H₁₇NO₄263.29

The Synthetic Cornerstone: The Gould-Jacobs Reaction

The most reliable and direct pathway to synthesize DAMMs is the initial condensation step of the Gould-Jacobs reaction.[4][5] This reaction involves the nucleophilic substitution of an aniline derivative onto diethyl ethoxymethylenemalonate (DEEMM), a readily available and highly reactive malonic ester derivative.[6]

The primary amino group of the aniline attacks the electron-deficient enol ether carbon of DEEMM, leading to the elimination of ethanol and the formation of the desired enamine product. This reaction is highly efficient and can be performed under various conditions, from traditional reflux heating to modern microwave-assisted protocols, which can dramatically reduce reaction times and improve yields.[6][7]

Gould-Jacobs Reaction Pathway cluster_product Product Aniline 4-chloro-1,2-phenylenediamine Reaction + Aniline->Reaction DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Reaction DAMM Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate Reaction->DAMM Condensation (-EtOH)

Caption: General synthetic pathway for the target compound via the Gould-Jacobs reaction.

Field-Proven Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methods for synthesizing analogous DAMMs and is optimized for efficiency and yield through microwave irradiation.[6]

Rationale: Microwave synthesis offers significant advantages over conventional heating. The direct coupling of microwave energy with the polar reactants allows for rapid, uniform heating, often leading to shorter reaction times, reduced side-product formation, and consequently, higher purity and yields.[7] The use of a solvent-free or minimal solvent approach further enhances the green chemistry profile of the synthesis.

Materials:

  • 4-chloro-1,2-phenylenediamine (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.2 mmol)

  • High-pressure microwave reaction vial (5.0 mL)

  • Magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover SP)

  • Ethyl acetate (for purification)

  • n-Hexane (for purification)

Procedure:

  • Reactant Charging: Place 4-chloro-1,2-phenylenediamine (1.0 mmol) and a magnetic stir bar into a 5.0 mL high-pressure microwave reaction vial.

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (1.2 mmol) to the vial. A slight excess of DEEMM ensures the complete consumption of the aniline starting material.

  • Initial Mixing: Cap the vial and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity before heating.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the mixture at 150 °C for 30 minutes with stirring. The high temperature facilitates the intramolecular cyclization, which is the rate-determining step.[7]

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. The crude product will likely be a viscous oil or a semi-solid.

  • Purification (Column Chromatography): The crude product should be purified by column chromatography on silica gel. A gradient elution system starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., a 7:3 mixture of n-hexane/ethyl acetate) is typically effective for separating the product from unreacted DEEMM and any minor impurities.[6]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield the final product, likely as a pale yellow oil or solid.

Experimental_Workflow A 1. Charge Reactants (Aniline + DEEMM) in Microwave Vial B 2. Seal Vial & Stir (10 min, RT) A->B C 3. Microwave Irradiation (150°C, 30 min) B->C D 4. Cool to Room Temp C->D F 6. Load Crude Product D->F E 5. Prepare Silica Gel Column E->F G 7. Elute with Hexane/EtOAc F->G H 8. Collect & Combine Fractions G->H I 9. Solvent Evaporation H->I J 10. Final Product (Pure DAMM) I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Structural Verification and Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester groups (a triplet and a quartet), aromatic protons, the enamine proton, and the amino group protons. The chemical shifts of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the aromatic carbons, and the ethyl group carbons.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₄H₁₇ClN₂O₄, M.W. = 328.75).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (from the amino and enamine groups), C=O stretching (from the ester groups), and C=C stretching (from the enamine double bond and the aromatic ring).

Applications in Drug Discovery and Development

While the direct biological activity of the target compound is uncharacterized, its primary value lies in its role as a versatile synthetic intermediate. DAMMs are crucial precursors for the synthesis of quinoline-based heterocycles, a scaffold of immense importance in medicinal chemistry.[8][9]

Precursor to Quinolone and 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction does not stop at the formation of the DAMM intermediate.[4] Upon further heating, typically at higher temperatures (around 250 °C), the DAMM undergoes an intramolecular thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[8] This product can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline. These quinoline derivatives are central to the synthesis of a wide range of pharmaceuticals, including:

  • Antimalarial Drugs: The 4-aminoquinoline core is famously found in chloroquine, a cornerstone of antimalarial therapy.[8][10]

  • Antibacterial Agents: The quinolone and fluoroquinolone antibiotics (e.g., ciprofloxacin) are based on the 4-oxo-quinoline scaffold, which is directly accessible from these intermediates.

  • Anticancer Agents: Numerous quinoline derivatives have been investigated and developed as inhibitors of protein kinases and other targets in oncology.[9]

Potential Intrinsic Biological Activity

It is crucial not to overlook the potential for the DAMM scaffold itself to possess biological activity. Recent studies have shown that some DAMM derivatives exhibit significant antifungal activity against plant pathogens like Fusarium oxysporum.[6] The specific substitution pattern on the aryl ring plays a critical role in modulating this activity. Therefore, this compound could be a candidate for screening in antifungal, antibacterial, or other biological assays. The presence of the chloro and amino groups offers sites for further functionalization to create libraries of compounds for high-throughput screening.[11]

Conclusion and Future Outlook

This compound represents a scientifically intriguing, albeit currently uncatalogued, chemical entity. This guide has established a robust and reliable pathway for its synthesis and purification based on the well-documented Gould-Jacobs reaction. The true potential of this molecule lies in its utility as a building block for more complex heterocyclic systems, particularly quinolines, which are of high value in drug discovery. Furthermore, the possibility of its own intrinsic bioactivity warrants investigation. For researchers and scientists in the pharmaceutical and agrochemical sectors, this compound offers a gateway to novel chemical space and the potential for the discovery of new lead compounds.

References

  • Coy-Barrera, E. et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3539. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Advanced Research, 34, 1-33. Available at: [Link]

  • NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloroaniline: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (2023). 4-Chloroaniline. Retrieved from [Link]

Sources

Spectroscopic data for "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Structuring the Technical Guide

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Reviewing Initial Data Acquisition

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Refining the Search Strategy

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Developing the Synthesis Outline

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A Comprehensive Technical Guide to the Synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is a pivotal precursor in the synthesis of various heterocyclic compounds, most notably quinolone derivatives, which are of significant interest in medicinal chemistry.[1] The structural scaffold of this molecule offers a versatile platform for the development of novel therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[2][3] This in-depth technical guide provides a comprehensive overview of the starting materials, precursors, and detailed synthetic methodologies for the preparation of this key intermediate. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and present the data in a clear and accessible format to empower researchers in their drug discovery and development endeavors.

Core Synthesis Strategy: A Convergent Approach

The synthesis of this compound is typically achieved through a convergent strategy, which involves the preparation of two key precursors that are subsequently coupled in the final step. This approach allows for the independent synthesis and purification of the precursors, often leading to higher overall yields and purity of the final product.

The two primary precursors required are:

  • 4-Chloro-1,2-phenylenediamine

  • Diethyl ethoxymethylenemalonate (DEEMM)

The final synthetic step involves a condensation reaction between these two precursors.

Synthesis_Overview cluster_precursors Precursor Synthesis Halogenated_Nitroarene Halogenated Nitroarene 4_Chloro_1_2_phenylenediamine 4-Chloro-1,2-phenylenediamine Halogenated_Nitroarene->4_Chloro_1_2_phenylenediamine Reduction Target_Molecule Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate 4_Chloro_1_2_phenylenediamine->Target_Molecule Diethyl_Malonate Diethyl Malonate DEEMM Diethyl ethoxymethylenemalonate (DEEMM) Diethyl_Malonate->DEEMM Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->DEEMM DEEMM->Target_Molecule Condensation

Figure 1: Overall synthetic strategy for this compound.

Precursor Synthesis: Building the Blocks

Synthesis of 4-Chloro-1,2-phenylenediamine

4-Chloro-1,2-phenylenediamine is a crucial aromatic diamine that serves as the backbone for the quinolone ring system. It is typically prepared via the reduction of a corresponding nitro-substituted aromatic compound.

Reaction: The reduction of 2-amino-4-chloro-nitrobenzene is a common route.

Mechanism: The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves catalytic hydrogenation or the use of a metal/acid system. For instance, using palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate in an alcohol solvent provides a clean and efficient reduction.[4]

Experimental Protocol: Synthesis of 4-Chloro-1,2-phenylenediamine [4]

  • Reaction Setup: To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 5% Palladium on carbon (Pd/C).

  • Addition of Reducing Agent: Add hydrazine hydrate (10 mmol) to the mixture.

  • Heating: Heat the resulting solution at 80 °C under reflux conditions for 5 minutes.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst and concentrate the filtrate in vacuo.

  • Purification: The crude material can be purified by flash column chromatography to yield pure 4-chloro-1,2-phenylenediamine.

Table 1: Physicochemical Properties of 4-Chloro-1,2-phenylenediamine

PropertyValueReference
CAS Number95-83-0[5]
Molecular FormulaC₆H₇ClN₂[5]
Molecular Weight142.59 g/mol [6]
AppearanceLight yellow to brown powder/crystals[5]
Melting Point76 °C[4]
SolubilitySlightly soluble in water[4][7]
Synthesis of Diethyl ethoxymethylenemalonate (DEEMM)

DEEMM is a key reagent that provides the three-carbon chain and the two ester groups necessary for the formation of the quinolone ring. It is synthesized from diethyl malonate and an orthoformate.

Reaction: The condensation of diethyl malonate with triethyl orthoformate in the presence of a catalyst and a dehydrating agent.

Mechanism: The reaction proceeds through the formation of an intermediate, which then eliminates a molecule of ethanol to form the final product. Acetic anhydride is often used to drive the reaction by removing the ethanol formed.[8][9] Anhydrous zinc chloride can act as a catalyst.[8]

Experimental Protocol: Synthesis of Diethyl ethoxymethylenemalonate [8]

  • Reaction Mixture: A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and anhydrous zinc chloride (0.5 g) is prepared.

  • Heating: The mixture is heated in an oil bath for 6.5 hours, maintaining the internal temperature between 104-113 °C.

  • Distillation: The mixture is then distilled through a short column over 3.5 hours, with the pot temperature rising to 124 °C.

  • Work-up: After standing at 25 °C for 18 hours, the residue is diluted with ether and washed thoroughly with water.

  • Purification: The combined extracts are dried over magnesium sulfate and distilled to yield diethyl ethoxymethylenemalonate.

Table 2: Physicochemical Properties of Diethyl ethoxymethylenemalonate

PropertyValueReference
CAS Number87-13-8[9]
Molecular FormulaC₁₀H₁₆O₅[9]
Molecular Weight216.23 g/mol [9]
AppearanceClear colorless to light yellow liquid[9]
Boiling Point279-281 °C at 760 mmHg[9]
Density1.08 g/cm³[9]

Final Step: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the amino group of 4-chloro-1,2-phenylenediamine attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol.

Reaction: Condensation of 4-chloro-1,2-phenylenediamine with diethyl ethoxymethylenemalonate.

Mechanism: This reaction is a variation of the Gould-Jacobs reaction, which is widely used for the synthesis of quinolines.[10] The reaction can be performed under solvent-free conditions, often assisted by microwave irradiation to accelerate the reaction rate.

Final_Step_Workflow Start Start Mix_Reagents Mix 4-Chloro-1,2-phenylenediamine and DEEMM in a reaction tube Start->Mix_Reagents Stir Stir at room temperature for 1 hour Mix_Reagents->Stir Microwave Microwave irradiation at 150 °C for 30 min Stir->Microwave Quench Quench the reaction Microwave->Quench Purify Purify by column chromatography (n-hexane/ethyl acetate) Quench->Purify Product Obtain Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate Purify->Product End End Product->End

Figure 2: Experimental workflow for the final condensation step.

Experimental Protocol: Microwave-Assisted Synthesis [10]

  • Reagents: Place diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloro-1,2-phenylenediamine (0.5 mmol) into a 5.0 mL high-pressure reaction tube.

  • Mixing: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.

  • Microwave Reaction: Place the reaction mixture in a microwave synthesizer for 30 minutes at 150 °C.

  • Quenching: After the reaction, the mixture is quenched.

  • Purification: The resulting crude product is then purified by column chromatography using a mixture of n-hexane and ethyl acetate (7:3) as the eluent to afford the pure product.

Table 3: Summary of a Reported Synthesis [10]

Reactant 1Reactant 2ConditionsTimeYield
Diethyl ethoxymethylenemalonate4-chloroaniline (as a model)Microwave-assisted, solvent-free, 150 °C30 min80%

Note: The yield is for a similar reaction with 4-chloroaniline and serves as a representative example of the efficiency of this method.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient condensation of 4-chloro-1,2-phenylenediamine and diethyl ethoxymethylenemalonate. The precursors themselves are readily accessible through standard organic transformations. The methodologies outlined in this guide, particularly the use of microwave-assisted synthesis, offer a rapid and high-yielding route to this valuable intermediate. This compound will continue to be a cornerstone in the development of new quinolone-based pharmaceuticals, and a thorough understanding of its synthesis is essential for researchers in the field.

References

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The Gould-Jacobs Reaction: An In-Depth Technical Guide to Quinolone Synthesis from Substituted Anilines and Diethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a deep dive into the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of the quinolone scaffold. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore the reaction's mechanism, the critical influence of substituents, and provide field-tested protocols and troubleshooting advice to ensure reproducible, high-yield outcomes.

The Strategic Importance of the Gould-Jacobs Reaction in Medicinal Chemistry

First reported by R. Gordon Gould and Walter A. Jacobs in 1939, the Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines.[1][2] The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents (fluoroquinolones), antimalarials, and anticancer drugs.[3] The reaction's enduring appeal lies in its straightforward approach, utilizing readily available anilines and diethyl malonate derivatives to construct this valuable heterocyclic system.

The overall transformation is a sequence of reactions, typically involving three main stages:

  • Condensation: The initial reaction between a substituted aniline and an alkoxymethylenemalonate, most commonly diethyl ethoxymethylenemalonate (EMME), to form a key anilinomethylenemalonate intermediate.[4]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate to form the quinolone ring.[3] This step is the crux of the Gould-Jacobs synthesis and often requires temperatures exceeding 250 °C.[5]

  • Saponification and Decarboxylation (Optional): Subsequent hydrolysis of the ester group at the 3-position to a carboxylic acid, which can then be removed via decarboxylation to yield the 4-hydroxyquinolone.[4]

A Mechanistic Dissection: The "Why" Behind the Synthesis

Understanding the mechanistic underpinnings of the Gould-Jacobs reaction is critical for optimization and troubleshooting. The reaction is a well-defined, multi-step process, with each stage influenced by substrate electronics and reaction conditions.

Step 1: The Condensation – Formation of the Anilinomethylenemalonate Intermediate

The reaction commences with a nucleophilic attack from the nitrogen atom of the substituted aniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol, yielding the diethyl anilinomethylenemalonate intermediate.

G_J_Mechanism_Step1 Substrates Substituted Aniline + Diethyl Ethoxymethylenemalonate (EMME) Intermediate Anilinomethylenemalonate Intermediate Substrates->Intermediate Nucleophilic attack & - EtOH

Caption: Formation of the anilinomethylenemalonate intermediate.

The nucleophilicity of the aniline is a key determinant in this step.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) on the aniline ring increase the electron density on the nitrogen, accelerating the condensation.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the aniline's nucleophilicity, often requiring more forcing conditions (higher temperatures or longer reaction times) to drive the condensation to completion.

Step 2: The Thermal Cyclization – Forging the Quinolone Core

This is the most demanding step of the reaction, requiring significant thermal energy to induce an intramolecular electrophilic aromatic substitution. The cyclization is typically carried out in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures of 240-260 °C.[5]

G_J_Mechanism_Step2 Intermediate Anilinomethylenemalonate Intermediate Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Product High Temperature (e.g., 250 °C) - EtOH

Caption: Thermal cyclization to the 4-hydroxyquinolone core.

The regioselectivity of this cyclization is a critical consideration for asymmetrically substituted anilines, particularly those with substituents at the meta-position. This can lead to the formation of a mixture of 5- and 7-substituted quinolone isomers. The product ratio is governed by a delicate interplay of steric and electronic factors.[5] For instance, in the case of 3-chloroaniline, the solvent has been shown to influence the isomer ratio, with diphenyl ether favoring one isomer and paraffin liquid favoring the other.[6] With bulky groups like methoxy in m-anisidine, steric hindrance can play a more dominant role, often leading to the formation of a single isomer (the 7-methoxy derivative) as the major product.[6]

The Influence of Substituents: A Predictive Guide

The nature of the substituent on the aniline ring has a profound impact on both the reaction rate and the final product.

Aniline SubstituentPositionEffect on Reactivity & YieldRegioselectivity Notes
Electron-Donating (-OCH₃, -CH₃)metaGenerally effective, leading to good yields.[3][4]Can form mixtures of 5- and 7-isomers. Steric bulk of the substituent can favor the 7-isomer.[6]
ortho/paraIncreased nucleophilicity facilitates the initial condensation.Typically yields a single product.
Electron-Withdrawing (-NO₂, -Cl, -F)metaSlower reaction rates, may require higher temperatures.Can form mixtures of 5- and 7-isomers. The isomer ratio can sometimes be influenced by the choice of solvent.[6]
paraSlower condensation, but cyclization is generally clean.Yields a single 6-substituted product.

Field-Tested Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction. It is imperative to perform all high-temperature reactions in a well-ventilated fume hood with appropriate safety precautions.

Protocol 1: Classical Thermal Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from methodologies used in the synthesis of fluoroquinolone antibiotics.[7]

Step A: Condensation

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0 eq).

  • Heat the mixture to 145 °C with stirring for approximately 1 hour. This reaction is typically run neat (without a solvent).

  • Monitor the reaction by TLC until the aniline is consumed.

  • The resulting intermediate, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, is often used in the next step without further purification.

Step B: Thermal Cyclization

  • Carefully add the crude intermediate from Step A to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C and maintain this temperature for 20-30 minutes.

  • Cool the reaction mixture. The product will precipitate from the solvent.

  • Wash the solid precipitate with a non-polar solvent like acetone or hexane to remove the diphenyl ether.[7]

  • The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave synthesis offers a significant acceleration of the Gould-Jacobs reaction, drastically reducing reaction times.[8][9]

Step A: Condensation (Microwave)

  • In a microwave-safe vial, combine the desired 4-substituted aniline (1.0 eq) and EMME (1.0 eq).

  • Irradiate the neat mixture in a microwave reactor at 170 °C for approximately 7 minutes.[9]

  • Cool the vial to room temperature. The solid product can be crystallized from an appropriate solvent.

Step B: Cyclization using Eaton's Reagent

  • To the anilinomethylene malonate intermediate (1.0 eq), add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

  • Heat the mixture at 100 °C for 2 hours.[9]

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid.

  • The product will precipitate and can be collected by filtration, washed, and recrystallized from ethanol.[9]

G_J_Workflow Start Start Condensation Step 1: Condensation Aniline + EMME (Neat or in EtOH) Start->Condensation Cyclization Step 2: Cyclization - High Temp (Diphenyl Ether) - Eaton's Reagent - Microwave Condensation->Cyclization Workup Step 3: Workup - Precipitation/Filtration - Neutralization Cyclization->Workup Purification Step 4: Purification Recrystallization Workup->Purification Product 4-Hydroxyquinolone Derivative Purification->Product

Caption: Generalized workflow of the Gould-Jacobs reaction.

Troubleshooting and Side Reactions

While the Gould-Jacobs reaction is robust, challenges can arise. A systematic approach to troubleshooting is key to a successful outcome.

IssuePotential Cause(s)Recommended Solutions
Low Yield in Condensation Deactivated aniline (strong EWGs); Steric hindrance.Increase reaction temperature and/or time. For microwave synthesis, ensure the temperature is accurately controlled.
Incomplete Cyclization Temperature too low or reaction time too short.Ensure the reaction reaches and maintains the target temperature (typically >240 °C for thermal cyclization). Monitor by TLC until the intermediate is consumed.
Product Decomposition/Charring Excessively high temperature or prolonged heating.Carefully control the temperature and reaction time. A thorough time-temperature optimization is recommended to maximize yield and minimize degradation.[8]
Formation of Isomeric Mixtures Use of a meta-substituted aniline.Careful characterization of the product mixture is required. Isomers can often be separated by column chromatography or fractional crystallization. The choice of cyclization solvent may influence the product ratio.[6]
Side Product Formation Decarboxylation at high temperatures in microwave synthesis.Optimize microwave conditions (temperature and time) to favor cyclization over decarboxylation.[8]

Conclusion: A Timeless Reaction for Modern Drug Discovery

The Gould-Jacobs reaction has remained an indispensable tool for synthetic and medicinal chemists for over eight decades. Its ability to reliably construct the 4-hydroxyquinolone core from simple starting materials ensures its continued relevance. Modern adaptations, such as the use of microwave irradiation and alternative cyclization agents, have addressed some of the classical limitations of the reaction, such as long reaction times and harsh conditions. A thorough understanding of the reaction mechanism and the influence of substituents, as outlined in this guide, empowers researchers to effectively apply and optimize this powerful transformation in the pursuit of novel therapeutic agents.

References

  • Price, C. C.; Roberts, R. M. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. J. Am. Chem. Soc.1946 , 68 (7), 1204–1208. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Gould-Jacobs Reaction. 2005 , 160. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Li, J. J.; Corey, E. J. Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, 2011. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Li, J. J. Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, 2005. [Link]

  • Price, C. C.; Roberts, R. M. Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine. J. Am. Chem. Soc.1946 , 68 (8), 1505–1506. [Link]

  • Witan, J.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2023 , 28 (1), 163. [Link]

  • Fariña, M. C.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chem. Proc.2023 , 18 (1), 128. [Link]

  • Zaman, A. U.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015 , 27 (8), 2823-2826. [Link]

  • Fülöp, F.; et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24 (21), 3848. [Link]

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The Latent Therapeutic Potential of Substituted Anilinomethylenemalonates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. Substituted anilinomethylenemalonates, often regarded as intermediates in the synthesis of quinolones and other heterocyclic systems, represent a class of compounds whose intrinsic biological activities are increasingly being recognized. This guide delves into the core of what is known about these intriguing molecules, offering a technical exploration for researchers, scientists, and drug development professionals. We will navigate through their synthesis, established and potential biological activities, and the underlying mechanisms of action, providing a comprehensive resource to stimulate further investigation into this promising, yet underexplored, chemical space. While their role in the Gould-Jacobs reaction is well-documented, this paper will focus on the biological potential of the uncyclized anilinomethylenemalonate core itself.[1][2][3][4]

Synthesis of Substituted Anilinomethylenemalonates: The Gould-Jacobs Gateway

The primary and most efficient route to substituted anilinomethylenemalonates is the initial step of the Gould-Jacobs reaction.[1][2][3] This involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate. The reaction is typically straightforward, proceeding via a nucleophilic attack of the aniline nitrogen on the ethoxymethylenemalonate, followed by the elimination of ethanol.[2]

The general reaction scheme is as follows:

Synthesis Aniline Substituted Aniline Intermediate Substituted Anilinomethylenemalonate Aniline->Intermediate + DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Ethanol Ethanol Intermediate->Ethanol - EtOH

Caption: General synthesis of substituted anilinomethylenemalonates.

Experimental Protocol: Synthesis of Diethyl (4-chloroanilino)methylenemalonate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative substituted anilinomethylenemalonate.

Materials:

  • 4-chloroaniline

  • Diethyl ethoxymethylenemalonate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate.

  • Heating: Heat the mixture gently under reflux for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Ethanol Removal: After the reaction is complete, remove the ethanol formed during the reaction by distillation or using a rotary evaporator.

  • Crystallization: The crude product, a viscous oil or solid, is then cooled. Recrystallize the solid from a suitable solvent, such as ethanol or ethanol/water, to obtain the purified diethyl (4-chloroanilino)methylenemalonate.

  • Drying and Characterization: Dry the crystalline product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Biological Activities of Substituted Anilinomethylenemalonates

While often viewed as synthetic intermediates, recent studies have begun to shed light on the inherent biological activities of substituted anilinomethylenemalonates. The focus has primarily been on their antimicrobial properties, with emerging interest in their potential as anticancer and anti-inflammatory agents.

Antimicrobial Activity

Recent research has demonstrated the direct antifungal activity of diethyl 2-((arylamino)methylene)malonates. A study investigating their effect on the plant pathogen Fusarium oxysporum revealed promising results, with some derivatives exhibiting potent mycelial growth inhibition.[5]

Table 1: Antifungal Activity of Selected Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum [5]

CompoundSubstituent (Aryl Group)IC50 (µM)
1 4-chlorophenyl0.013
2 4-methylphenyl35
3 2,4-dichlorophenylNot specified
4 4-methoxyphenylNot specified
5 PhenylNot specified

Data extracted from a study on the antifungal activity against Fusarium oxysporum.[5]

The significant potency of the 4-chlorophenyl derivative suggests that the nature and position of the substituent on the aniline ring play a crucial role in the antifungal activity. This provides a strong rationale for further structure-activity relationship (SAR) studies.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted anilinomethylenemalonates against a fungal pathogen.

Materials:

  • Substituted anilinomethylenemalonate compounds

  • Fungal strain (e.g., Fusarium oxysporum)

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (broth with DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension in sterile saline or broth, adjusting the concentration to a defined level (e.g., 10^4 to 10^5 spores/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (inoculum with a known antifungal), a negative control (broth and DMSO without inoculum to check for sterility), and a growth control (inoculum in broth with DMSO).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Anticancer and Anti-inflammatory Potential: An Area for Future Exploration

While direct evidence for the anticancer and anti-inflammatory activities of substituted anilinomethylenemalonates is currently limited in the scientific literature, the biological activities of structurally related compounds and their cyclized products provide a strong impetus for investigation in these areas. For instance, quinolines, which are synthesized from anilinomethylenemalonates, are known to possess a wide range of pharmacological properties, including anticancer and anti-inflammatory effects.[3][6][7] It is plausible that the uncyclized precursors may also exhibit or contribute to these activities. Further in-vitro screening of a diverse library of substituted anilinomethylenemalonates against various cancer cell lines and in anti-inflammatory assays is warranted.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic (anticancer) potential of novel compounds.

Materials:

  • Substituted anilinomethylenemalonate compounds

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the substituted anilinomethylenemalonate compounds (dissolved in a vehicle like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Postulated Pathways

The precise mechanisms by which substituted anilinomethylenemalonates exert their biological effects are still under investigation. However, based on their chemical structure and the known mechanisms of related compounds, several hypotheses can be proposed.

Mechanism Compound Anilinomethylenemalonate Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Modulation Pathway Signaling Pathway (e.g., Proliferation, Inflammation) Target->Pathway Disruption Effect Biological Effect (e.g., Cell Death, Reduced Inflammation) Pathway->Effect Leads to

Caption: A postulated general mechanism of action for anilinomethylenemalonates.

Enzyme Inhibition: The malonate moiety, being a dicarbonyl compound, along with the enamine-like structure, suggests that these molecules could act as inhibitors of various enzymes.[8] They may function as competitive or non-competitive inhibitors by binding to the active site or allosteric sites of enzymes crucial for microbial survival, cancer cell proliferation, or inflammatory pathways.

Disruption of Cellular Membranes: The lipophilic nature of the substituted aniline ring combined with the polar malonate group could facilitate interaction with and disruption of cellular membranes, leading to leakage of intracellular components and cell death. This is a common mechanism for many antimicrobial agents.

Interference with Nucleic Acid Synthesis: The planar aromatic ring system could potentially intercalate with DNA or interfere with enzymes involved in DNA replication and transcription, thereby inhibiting cell division. This is a well-established mechanism for many anticancer drugs.

Future Perspectives and Conclusion

Substituted anilinomethylenemalonates represent a promising but under-investigated class of compounds with demonstrated biological activity. The existing evidence of their antifungal properties, coupled with the known therapeutic activities of their cyclized derivatives, strongly suggests a rich potential for the discovery of novel antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing a broader range of substituted anilinomethylenemalonates with diverse electronic and steric properties to conduct comprehensive structure-activity relationship (SAR) studies.

  • Broad-Spectrum Biological Screening: Systematically evaluating these compounds against a wide panel of bacteria, fungi, cancer cell lines, and in various anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Progressing the most promising lead compounds into preclinical animal models to assess their therapeutic potential and safety profiles.

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A Comprehensive Technical Guide to Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate, a key intermediate in the synthesis of pharmacologically relevant heterocyclic compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, physicochemical properties, and strategic applications, particularly in the construction of quinoline-based scaffolds.

Introduction: The Strategic Importance of a Versatile Building Block

This compound belongs to the class of diethyl 2-((arylamino)methylene)malonates (DAMMs), which are highly versatile precursors in organic synthesis.[1] The strategic placement of a chloro substituent and a vicinal diamino functionality on the phenyl ring makes this particular molecule a valuable starting material for the synthesis of substituted quinolones and other fused heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, and anticancer properties.[2][3]

The primary synthetic route to this class of compounds is the Gould-Jacobs reaction, a robust and well-established method for the preparation of quinolines and their intermediates.[4][5] This guide will provide a detailed examination of the synthesis of the title compound via a modified Gould-Jacobs approach, discuss its key chemical and physical properties with spectral analysis of analogous compounds, and explore its principal application as a precursor to 7-chloro-4-hydroxyquinoline derivatives.

Synthesis of this compound: A Modern Approach to the Gould-Jacobs Reaction

The synthesis of this compound is most effectively achieved through the condensation of 4-chloro-1,2-phenylenediamine with diethyl 2-(ethoxymethylene)malonate (DEEM). This reaction is the initial step of the Gould-Jacobs quinoline synthesis.[4][6] While traditionally performed at high temperatures in solvents like diphenyl ether, modern approaches often utilize microwave irradiation to significantly reduce reaction times and improve yields.[1][7]

The causality behind this experimental choice lies in the mechanism. The reaction proceeds via a nucleophilic attack of the more nucleophilic amino group of the phenylenediamine onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol. The presence of two amino groups in 4-chloro-1,2-phenylenediamine introduces a regioselectivity challenge. However, the amino group at the 2-position is generally more nucleophilic due to the electronic effects of the chloro and the other amino group, leading to the desired product.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a self-validating system, designed for efficiency and high yield.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Ethanol (optional, as solvent)

  • Microwave synthesis vial

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry microwave synthesis vial equipped with a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). For a solvent-free reaction, proceed to the next step. Alternatively, a minimal amount of a high-boiling point solvent like ethanol can be added.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20-30 minutes. The reaction progress should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).[1]

  • Reaction Quenching and Work-up: Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective in isolating the pure product.[1]

  • Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Synthesis Yields of Analogous Compounds
Starting AnilineReaction ConditionsYield (%)Reference
4-ChloroanilineMicrowave, 150°C, 30 min80[1]
4-NitroanilineAlcoholic KOH, room temp.45-53[2]
Various anilinesRefluxing ethanol or MWGood to Excellent[7]

Physicochemical Properties and Spectral Analysis

Predicted Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₇ClN₂O₄

  • Molecular Weight: 312.75 g/mol

  • Appearance: Likely a pale yellow to brown solid.

  • Solubility: Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz)

Based on the structure and known shifts for similar enamines, the following proton signals are expected:

  • δ 1.30-1.40 (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl ester groups.

  • δ 4.20-4.35 (q, 4H): Two overlapping quartets for the methylene protons of the ethyl ester groups.

  • δ 5.0-6.0 (br s, 2H): A broad singlet corresponding to the protons of the primary amino group (-NH₂).

  • δ 6.80-7.50 (m, 3H): Multiplets arising from the aromatic protons.

  • δ 8.50 (d, 1H): A doublet for the vinyl proton (=CH-).

  • δ 10.5-11.5 (br s, 1H): A broad singlet for the secondary amine proton (-NH-), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 75 MHz)

The expected carbon resonances are as follows:

  • δ 14.5: Methyl carbons of the ethyl esters.

  • δ 60.0: Methylene carbons of the ethyl esters.

  • δ 95.0: The α-carbon of the malonate moiety.

  • δ 115.0 - 145.0: Aromatic carbons.

  • δ 150.0: The β-carbon of the enamine system (=CH-).

  • δ 165.0, 168.0: Carbonyl carbons of the two ester groups.

Predicted IR Spectral Data (KBr, cm⁻¹)
  • 3450-3300: N-H stretching vibrations of the primary and secondary amino groups.

  • 3050-3000: Aromatic C-H stretching.

  • 2980-2850: Aliphatic C-H stretching of the ethyl groups.

  • 1700-1650: Strong C=O stretching of the ester groups.

  • 1620-1580: C=C stretching of the enamine and aromatic ring.

  • 850-800: C-Cl stretching.

Predicted Mass Spectrometry Data (EI)
  • M⁺: The molecular ion peak is expected at m/z 312 (for ³⁵Cl) and 314 (for ³⁷Cl) with an approximate ratio of 3:1.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of ethoxy (-OC₂H₅) and carboxyl (-COOC₂H₅) groups.

Application as a Precursor for 7-Chloro-4-hydroxyquinoline Derivatives

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylate derivatives through an intramolecular cyclization reaction. This transformation is the second stage of the Gould-Jacobs synthesis.[4][5]

Reaction Pathway: Thermal Cyclization

The cyclization is typically achieved by heating the enamine intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C.[5][8] The reaction proceeds through an electrocyclic reaction to form the quinoline ring system.

G cluster_0 Synthesis of the Enamine Intermediate cluster_1 Gould-Jacobs Cyclization 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Intermediate This compound 4-chloro-1,2-phenylenediamine->Intermediate + DEEM - EtOH DEEM Diethyl 2-(ethoxymethylene)malonate Cyclized_Product Ethyl 8-amino-7-chloro-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Product Heat (e.g., Diphenyl ether) - EtOH

Caption: Synthetic pathway from 4-chloro-1,2-phenylenediamine to the quinoline derivative.

Experimental Protocol: Thermal Cyclization

Materials:

  • This compound

  • Diphenyl ether or Dowtherm A

  • Hexane or petroleum ether

  • Heating mantle and reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of diphenyl ether.

  • Heating: Heat the solution to reflux (approximately 250°C) for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The cyclized product, being less soluble in diphenyl ether upon cooling, will often precipitate.[9]

  • Purification: The precipitated solid can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The resulting ethyl 8-amino-7-chloro-4-hydroxyquinoline-3-carboxylate can be further modified, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, which is a common pharmacophore in many quinolone antibiotics.

Conclusion and Future Perspectives

This compound is a strategically important and versatile intermediate in heterocyclic synthesis. The modern, efficient microwave-assisted Gould-Jacobs reaction provides a reliable route to this compound. Its true value lies in its ability to be readily transformed into complex, biologically active quinoline derivatives. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in the discovery and synthesis of novel therapeutic agents. Further exploration of its reactivity and the biological activities of its downstream products remains a promising area of research.

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  • Wikipedia. Gould–Jacobs reaction. [Link]

  • de la Torre, E., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2019(4), M1093. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? [Link]

  • ResearchGate. Synthesis of the new quinolones. [Link]

  • ResearchGate. (PDF) On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. [Link]

  • IntechOpen. Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. [Link]

  • ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? [Link]

  • PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 7-Amino-5-chloro-4-hydroxyquinoline Derivatives via Intramolecular Thermal Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents.[1][2] This application note provides an in-depth technical guide for the synthesis of substituted 4-hydroxyquinolines, specifically focusing on the critical intramolecular thermal cyclization of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This process, a key step in the Gould-Jacobs reaction pathway, yields ethyl 7-amino-5-chloro-4-hydroxyquinoline-3-carboxylate, a versatile intermediate for drug development.[1][3] We will elucidate the reaction mechanism, detail the causality behind the selection of critical experimental parameters, provide step-by-step protocols for synthesis and subsequent functional group transformations, and offer troubleshooting insights for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Gould-Jacobs Cyclization

The synthesis of the 4-hydroxyquinoline core from an anilinomethylene malonate intermediate is achieved through a high-temperature intramolecular cyclization, a variant of the Gould-Jacobs reaction.[3] This reaction is fundamentally a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization and elimination.

The Causality of the Reaction Pathway:

  • Thermal Activation: The reaction requires significant thermal energy (typically >240 °C) to overcome the activation barrier for the electrocyclization. This energy input facilitates the formation of a transient, high-energy ketene intermediate or allows the direct attack of the aromatic ring onto the ester carbonyl.[3]

  • Electrocyclization: The π-electrons from the benzene ring attack the electrophilic carbonyl carbon of one of the malonate's ester groups. This concerted, 6-electron process forms a new six-membered ring, breaking the aromaticity of the aniline ring momentarily.

  • Proton Transfer & Tautomerization: A rapid proton transfer occurs to regenerate the aromatic system, leading to the formation of the ethyl 4-hydroxyquinoline-3-carboxylate product. The final product exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone form.[1]

  • Subsequent Transformations: The resulting ethyl carboxylate group at the C3 position is often not desired in the final active pharmaceutical ingredient. Therefore, it is typically removed via a two-step sequence:

    • Saponification: Alkaline hydrolysis (e.g., with NaOH) converts the ethyl ester into a sodium carboxylate salt.[4]

    • Decarboxylation: Acidification followed by heating, or simply heating the carboxylate intermediate in a high-boiling solvent, eliminates carbon dioxide to yield the final 4-hydroxyquinoline.[5][6]

The overall transformation from the specified starting material is depicted below.

G cluster_main Reaction Pathway A Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate B Transition State (Electrocyclization) A->B High Temp. (e.g., 250°C) C Ethyl 7-amino-5-chloro-4-hydroxy quinoline-3-carboxylate B->C Rearomatization & EtOH Elimination D 7-Amino-5-chloro-4-hydroxy quinoline-3-carboxylic Acid C->D 1. NaOH (Saponification) 2. HCl (Acidification) E 7-Amino-5-chloro- 4-hydroxyquinoline D->E Heat (Decarboxylation) -CO₂ G cluster_workflow Experimental Workflow A Setup: 3-Neck Flask, Stirrer, Condenser, N₂ Inlet B Pre-heat Solvent (Diphenyl Ether to 250°C) A->B C Slow Addition of Enaminomalonate B->C D Thermal Cyclization (250°C, 2h) C->D Critical Step E Cooling & Precipitation (Add Hexane) D->E F Isolation: Vacuum Filtration E->F G Purification: Wash with Hexane F->G H Drying & Characterization (NMR, MS, MP) G->H

Figure 2: Step-by-step experimental workflow for thermal cyclization.

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Reaction temperature too low. 2. Reaction time too short.1. Verify thermocouple accuracy. Increase temperature controller setpoint in 5°C increments (do not exceed 260°C). 2. Extend reaction time by 30-60 minutes, monitoring by TLC.
Dark, Tarry Product 1. Reaction temperature too high. 2. Presence of oxygen. 3. "Hot spots" due to inadequate stirring.1. Reduce reaction temperature. 2. Ensure a positive flow of inert gas throughout the reaction. 3. Increase stirring speed to ensure homogenous heating.
Product Difficult to Filter 1. Product oiled out instead of crystallizing. 2. Use of an inappropriate anti-solvent.1. Ensure mixture is cooled sufficiently before and after adding anti-solvent. Try scratching the flask to induce crystallization. 2. Use a non-polar aliphatic solvent like hexane or heptane.
Solvent Remains in Product 1. Inadequate washing of the filter cake.1. Wash the product on the filter funnel with generous amounts of cold hexane. Break up the cake to ensure all surfaces are washed. Dry under high vacuum.

References

  • Wikipedia. Gould–Jacobs reaction . [Link]

  • Merck Index. Gould-Jacobs Reaction . [Link]

  • Dave, M.A., et al. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
  • Singh, G., et al. (2020).
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • Abbas, M., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities . Organics. [Link]

  • Kucińska, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules. [Link]

  • Google Patents.
  • Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester . Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline . Org. Synth. 1946, 26, 24. [Link]

  • Magolan, J. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . Molbank. [Link]

Sources

Topic: Cyclization Conditions for Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed scientific guide on the intramolecular cyclization of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate to yield Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. This reaction, a key step in the Gould-Jacobs synthesis of quinolines, is critical for the development of novel therapeutic agents, as the 4-hydroxyquinoline scaffold is a core component of numerous pharmaceuticals.[1][2] We present and compare three primary methodologies: classical thermal cyclization, acid-catalyzed cyclization using Eaton's Reagent, and modern microwave-assisted synthesis. Each section includes an in-depth explanation of the underlying chemical principles, step-by-step laboratory protocols, and expert insights to ensure successful execution and optimization.

Introduction: The Significance of the Quinolone Scaffold

The quinoline and 4-quinolone ring systems are privileged scaffolds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their applications span from antimalarials (e.g., Chloroquine) to broad-spectrum antibiotics (e.g., fluoroquinolones).[2][3] The Gould-Jacobs reaction is a robust and versatile method for constructing these vital heterocyclic systems.[4][5]

The specific substrate, this compound, is an enamine intermediate, typically pre-formed from the condensation of 2,5-dichloroaniline and diethyl ethoxymethylenemalonate (DEEM). This guide focuses exclusively on the critical subsequent step: the intramolecular cyclization to form the bicyclic quinoline core. The choice of cyclization conditions profoundly impacts reaction efficiency, yield, purity, and scalability.

Reaction Overview and Mechanism

The target transformation is the conversion of the acyclic enamine intermediate into the fused heterocyclic system, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Overall Reaction Scheme: Starting Material: this compound Product: Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

The reaction proceeds via a pericyclic 6-electron electrocyclization, a type of intramolecular electrophilic aromatic substitution. The enamine's terminal amino group acts as the nucleophile, attacking the ortho-position of the chlorophenyl ring. This is followed by the elimination of an ethanol molecule to re-aromatize the system. The resulting quinolone product exists in a tautomeric equilibrium, predominantly favoring the 4-oxo (quinolone) form over the 4-hydroxy (quinoline) form.[1][4]

Gould_Jacobs_Mechanism sub Substrate Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate ts 6π Electrocyclization (Transition State) sub->ts Heat or Acid int Cyclized Intermediate (Non-aromatic) ts->int prod_enol Product (Enol Form) Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate int->prod_enol - EtOH prod_keto Product (Keto Form) Ethyl 7-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate prod_enol->prod_keto Tautomerization

Caption: Mechanism of the Gould-Jacobs Cyclization Step.

Cyclization Methodologies: A Comparative Analysis

Three primary methods are employed for this cyclization, each with distinct advantages and considerations.

MethodologyKey Reagent/ConditionTemperatureTypical TimeAdvantagesDisadvantages
Thermal Cyclization High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)~250 °C30-90 minSimple setup, scalable, no catalyst required.Very high temperatures, potential for thermal degradation, difficult solvent removal.[6][7]
Acid Catalysis Eaton's Reagent (P₂O₅ in CH₃SO₃H)80-110 °C1-3 hoursMilder conditions, high yields, easy workup.[7]Reagent is corrosive and moisture-sensitive, requires careful handling.[8]
Microwave-Assisted None (neat) or solvent250-300 °C5-20 minExtremely rapid, high yields, improved purity.[3][6]Requires specialized equipment, scalability can be challenging.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for each cyclization method.

Protocol 1: Classical Thermal Cyclization in Dowtherm A

This method relies on high temperature to overcome the activation energy for the electrocyclization. Dowtherm A, a eutectic mixture of diphenyl and diphenyl oxide, is an ideal solvent due to its high boiling point (~257 °C) and thermal stability.[9][10]

Materials and Reagents:

  • This compound (1.0 eq)

  • Dowtherm A (5-10 mL per gram of substrate)

  • Hexane or Cyclohexane (for precipitation/washing)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (e.g., 5.0 g).

  • Solvent Addition: Add Dowtherm A (e.g., 30 mL) to the flask.

  • Heating: Heat the mixture with vigorous stirring to a gentle reflux (approx. 250-255 °C). The high temperature is crucial for the intramolecular cyclization.[3]

  • Reaction Monitoring: Maintain the reflux for 30-60 minutes. The reaction can be monitored by taking small aliquots (carefully!), quenching, and analyzing by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Cooling and Precipitation: After completion, turn off the heat and allow the mixture to cool to room temperature (< 80 °C). The product will typically begin to precipitate as an off-white or tan solid.

  • Work-up: Add hexane (approx. 5-10 volumes of the Dowtherm A used) to the cooled mixture to facilitate complete precipitation of the product.[6] Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with additional hexane to remove residual Dowtherm A.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate as a crystalline solid.

Protocol 2: Acid-Catalyzed Cyclization with Eaton's Reagent

Eaton's reagent (typically 7-10% w/w P₂O₅ in methanesulfonic acid) is a powerful yet convenient alternative to polyphosphoric acid (PPA).[8] It acts as both a strong acid catalyst and a dehydrating agent, promoting cyclization at significantly lower temperatures than thermal methods.[11][12]

Materials and Reagents:

  • This compound (1.0 eq)

  • Eaton's Reagent (commercially available or freshly prepared)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: In a clean, dry round-bottom flask with a magnetic stir bar, add the substrate (e.g., 2.0 mmol).

  • Reagent Addition: Carefully add Eaton's Reagent (e.g., 2 mL) to the flask. Stir the mixture to ensure it is homogeneous.

  • Heating: Heat the reaction mixture in an oil bath to 100 °C for 2 hours.[7] Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an ice-cold saturated NaHCO₃ solution. Caution: This neutralization is exothermic and will release CO₂ gas. Perform this step in a well-ventilated fume hood with vigorous stirring.

  • Precipitation and Isolation: A solid precipitate will form upon neutralization. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral, followed by a wash with cold ethanol.

  • Drying and Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation provides a dramatic acceleration of the Gould-Jacobs cyclization by enabling rapid, uniform heating to temperatures well above the boiling point of conventional solvents.[3] This method often leads to cleaner reactions and higher yields in a fraction of the time.[6]

Materials and Reagents:

  • This compound

  • Microwave reaction vial (e.g., 2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile or ethanol (for washing)

  • Filtration apparatus

Procedure:

  • Setup: Place the substrate (e.g., 1.0 mmol) into a microwave reaction vial equipped with a magnetic stir bar. The reaction can often be run neat (solvent-free).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the parameters for rapid heating to a high temperature (e.g., 250-300 °C) and hold for a short period (e.g., 5-15 minutes).[3] Note: The optimal time and temperature must be determined empirically. A temperature of 300 °C for 5 minutes has been shown to be effective for similar substrates.[3]

  • Cooling and Isolation: After irradiation, the system will cool the vial under pressure. Once at room temperature, a solid precipitate of the product should be visible.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol to remove any unreacted starting material or byproducts.

  • Drying and Analysis: Dry the purified product under vacuum. Confirm identity and purity using standard analytical techniques (HPLC-MS, NMR).

Experimental_Workflow General Experimental Workflow for Cyclization. cluster_Reaction Reaction Step cluster_Workup Work-up & Isolation cluster_Purification Purification & Analysis Start Substrate (Enamine Intermediate) Method1 Thermal Cyclization (Dowtherm A, ~250°C) Start->Method1 Method2 Acid Catalysis (Eaton's Reagent, ~100°C) Start->Method2 Method3 Microwave Synthesis (Neat, 250-300°C) Start->Method3 Workup1 Cool & Precipitate with Hexane Method1->Workup1 Workup2 Quench in NaHCO₃(aq) & Filter Method2->Workup2 Workup3 Cool & Filter Method3->Workup3 Crude Crude Product (Solid) Workup1->Crude Workup2->Crude Workup3->Crude Recrystal Recrystallization (e.g., from Ethanol) Crude->Recrystal Final Pure Product Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Recrystal->Final Analysis Characterization (NMR, MS, HPLC) Final->Analysis

Caption: General Experimental Workflow for Cyclization.

Conclusion and Expert Recommendations

The cyclization of this compound is a pivotal step in synthesizing medicinally relevant 7-chloro-4-hydroxyquinoline derivatives.

  • For large-scale synthesis and process chemistry , classical thermal cyclization in Dowtherm A or diphenyl ether remains a viable, albeit harsh, option.

  • For laboratory-scale synthesis , the use of Eaton's Reagent is highly recommended. It offers an excellent balance of mild reaction conditions, high yields, and operational simplicity.[7]

  • For rapid library synthesis and methods development , microwave-assisted synthesis is unparalleled in its speed and efficiency, often providing the cleanest product in the shortest time.[3]

Regardless of the method chosen, careful monitoring of the reaction's progress by TLC and proper purification of the final product are essential for obtaining high-quality material for subsequent research and development.

References

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH | SLS. [Link]

  • Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis - Researchers Universidad San Sebastián. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis - ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

  • Gould-Jacobs Reaction - The Merck Index. [Link]

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Application Note & Protocol: Microwave-Assisted Synthesis of Enamino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Enamino Ester Synthesis with Microwave Technology

Enamino esters are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and various heterocyclic compounds. Traditionally, their synthesis via the condensation of β-ketoesters and amines often requires prolonged reaction times, high temperatures, and frequently the use of catalysts, which can complicate purification and generate waste.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[3] This rapid, uniform, and selective heating mechanism not only enhances reaction rates but also frequently leads to higher product yields and purity by minimizing the formation of side products.[4][5] This application note provides a detailed protocol for the efficient, solvent-free synthesis of enamino esters using a dedicated microwave reactor, highlighting the significant advantages of this technology for researchers in drug discovery and chemical development.

The Rationale: Why Microwave Synthesis Excels

The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, where heat is transferred through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field.[6] This generates heat volumetrically and uniformly throughout the sample. This process offers several key advantages for the synthesis of enamino esters:

  • Rate Acceleration: The high temperatures and pressures achievable in a sealed microwave vessel dramatically accelerate the condensation reaction, in accordance with the Arrhenius law.[6]

  • Improved Yields and Purity: Rapid heating minimizes the time reactants are held at high temperatures, reducing the potential for thermal degradation and the formation of unwanted byproducts.[5]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, leading to significant energy savings compared to an oil bath or heating mantle.[4]

  • Green Chemistry: Many microwave-assisted syntheses can be performed under solvent-free conditions, which eliminates the need for potentially hazardous solvents and simplifies product workup, aligning with the principles of green chemistry.[1][2]

General Reaction Scheme & Mechanism

The synthesis of β-enamino esters involves the condensation reaction between a β-ketoester and a primary or secondary amine. The reaction proceeds via a nucleophilic addition of the amine to the ketone carbonyl, followed by dehydration to yield the stable enamino ester product.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the β-ketoester.

  • Formation of a Hemiaminal Intermediate: This attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.

  • Deprotonation: A base (which can be another amine molecule) removes a proton from the α-carbon, leading to the formation of the final, conjugated enamino ester product.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine β-Ketoester & Amine in Vial MW_React Irradiate in Microwave Reactor (Set Temp, Time, Pressure) Reagents->MW_React Seal Vial Cool Cool Vial to <50°C MW_React->Cool Isolate Isolate Crude Product Cool->Isolate Uncap Vial Purify Recrystallize or Column Chromatography Isolate->Purify Analysis Characterize Product (NMR, IR, MS) Purify->Analysis

Caption: General workflow for microwave-assisted enamino ester synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the solvent-free synthesis of an enamino ester from a β-ketoester and an amine using a dedicated microwave reactor.

Safety Precautions:

  • Always use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions in sealed vessels generate high pressures and temperatures. Only use microwave vials specifically designed for this purpose.[7]

  • Ensure the microwave reactor's safety features (pressure and temperature sensors) are operational.

  • Do not exceed the recommended fill volume for the microwave vials.[8]

  • Allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening to release any internal pressure.[7]

Materials & Equipment:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Dedicated microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover)

  • Appropriately sized microwave process vial with a magnetic stir bar

  • Crimp cap and septum

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Melting point apparatus, NMR spectrometer, IR spectrometer for analysis

Step-by-Step Procedure:

  • Reagent Preparation:

    • Into a 2-5 mL microwave process vial containing a magnetic stir bar, add the β-ketoester (1.0 mmol, 1.0 equiv).

    • Add the amine (1.0 mmol, 1.0 equiv) to the vial. For solid reagents, they can be added directly.

    • Note: This protocol is for a solvent-free reaction. If solubility is an issue or a solvent is desired, a high-boiling polar solvent like ethanol or DMF can be used. Ensure the total volume does not exceed the vial's recommended maximum.[8]

  • Microwave Reaction:

    • Seal the vial securely with a Teflon septum and an aluminum crimp cap.

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters. Typical parameters for this synthesis are:

      • Temperature: 150-165 °C[1]

      • Time: 5-15 minutes

      • Absorption Level: High (or as appropriate for the reagents)

    • Start the irradiation sequence. The instrument will automatically monitor and control the temperature and pressure.[7]

  • Workup and Isolation:

    • Once the reaction is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system.[7]

    • Carefully uncap the vial in a fume hood to release any residual pressure.

    • The crude product will often solidify upon cooling. If it remains an oil, it can often be induced to crystallize by scratching the side of the vial or by adding a small amount of a non-polar solvent like hexane and cooling in an ice bath.

  • Purification:

    • For many enamino esters, purification can be achieved by simple recrystallization.[9]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If the product is an oil or does not crystallize cleanly, purification by column chromatography on silica gel is recommended.

  • Analysis and Characterization:

    • Determine the melting point of the solid product.

    • Confirm the structure using spectroscopic methods. Key characteristic signals include:

      • ¹H NMR: A broad singlet for the N-H proton (often >10 ppm), a singlet for the vinyl proton (~5 ppm), and signals corresponding to the ester and amine substituents.[1][5]

      • ¹³C NMR: Signals for the two carbonyl carbons (one ester, one ketone-derived), and two olefinic carbons of the enamine system.[1]

      • IR Spectroscopy: A strong absorption for the ester carbonyl (C=O) around 1650-1670 cm⁻¹, and N-H stretching vibrations around 3300-3450 cm⁻¹.[5]

Data & Expected Results

The microwave-assisted condensation of various β-ketoesters and amines typically proceeds in high yields and short reaction times. The table below summarizes representative results from the literature for solvent-free syntheses.

Entryβ-KetoesterAmineProductTime (min)Temp (°C)Yield (%)Ref
1Ethyl acetoacetateAnilineEthyl 3-(phenylamino)but-2-enoate1015092[1]
2Ethyl acetoacetateBenzylamineEthyl 3-(benzylamino)but-2-enoate815095[1]
3Methyl acetoacetatep-ToluidineMethyl 3-(p-tolylamino)but-2-enoate1216089[1]
4Ethyl benzoylacetateAnilineEthyl 3-phenyl-3-(phenylamino)acrylate1516585[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature or time.Increase the reaction temperature (in 10-20°C increments) or extend the reaction time. Ensure the microwave absorption setting is appropriate for the reactants.
Low reactivity of starting materials.Consider adding a catalytic amount of a mild acid (e.g., acetic acid, p-TsOH) to the reaction mixture to protonate the carbonyl and increase its electrophilicity.[10]
Formation of Byproducts Reaction temperature is too high, causing degradation.Decrease the reaction temperature. A temperature screen (e.g., 120°C, 140°C, 160°C) can identify the optimal condition.
Self-condensation of the β-ketoester.Ensure a 1:1 stoichiometric ratio of reactants. Pre-stirring the mixture before heating can ensure homogeneity.
Difficulty in Isolation/Purification Product is an oil.Try to induce crystallization by adding a seed crystal or by dissolving in a minimal amount of a polar solvent and adding a non-polar anti-solvent (e.g., hexane). If this fails, purify by column chromatography.
Product is impure after recrystallization.The chosen recrystallization solvent may not be optimal. Screen other solvents (e.g., isopropanol, ethyl acetate/hexane). If impurities persist, column chromatography is necessary.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the preparation of enamino esters. The protocol detailed here offers a rapid, efficient, and environmentally friendly route to these important synthetic intermediates. By significantly reducing reaction times and often improving yields and purity under solvent-free conditions, this technique provides a powerful tool for researchers and professionals in organic synthesis and drug development, enabling faster exploration of chemical space and more sustainable manufacturing processes.

References

  • Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC, 2008(xii), 226-232. [Link]

  • A Review on Solvent-Free Microwave Assisted Condensation Reactions. Unique Pub International, 2018. [Link]

  • Microwave Assisted, H3PW12O40 Mediated Green Synthesis, Crystal Structure, in-Vitro Anti-Inflammatory and Anti-Oxidant Investigation of Enaminoketones. Taylor & Francis Online, 2021. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2023. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 2012. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave Reaction Tutorial. Biotage. [Link]

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  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText, 2019. [Link]

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The Strategic Utility of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate in the Multi-Component Assembly of Bio-Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the construction of diverse and intricate molecules in a single, convergent step. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing operational complexity.[1] Within the vast toolkit of MCRs, certain building blocks stand out for their inherent reactivity and potential for scaffold diversification. Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is one such key intermediate. Its structure, featuring a nucleophilic o-amino group, a reactive methylene malonate moiety, and a strategically placed chloro substituent, makes it an exceptionally valuable precursor for the synthesis of privileged heterocyclic systems, notably quinolines and benzodiazepines. These scaffolds are foundational in a multitude of therapeutic agents, underscoring the importance of efficient synthetic routes to their derivatives.

This guide provides a detailed exploration of the application of this compound in multi-component reactions, offering both established protocols and conceptual frameworks for the synthesis of high-value chemical entities.

Application I: Sequential Two-Component Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and robust method for the synthesis of 4-hydroxyquinolines.[2][3] It proceeds in two distinct stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[2][3] When applied to ortho-phenylenediamines, this reaction sets the stage for further molecular elaborations, leveraging the unreacted amino group. While traditionally viewed as a two-step synthesis, the sequential nature of this process, often performed in a one-pot fashion, embodies the core principles of MCRs by rapidly building complexity from simple precursors.

The synthesis of the title compound, this compound, represents the first stage of this powerful reaction sequence.

Reaction Mechanism: A Stepwise Assembly

The Gould-Jacobs reaction is initiated by a nucleophilic attack of the more basic amino group of 4-chloro-o-phenylenediamine onto the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to yield the stable enamine intermediate, this compound. The subsequent, and most critical, step is the thermal cyclization. This intramolecular 6-electron electrocyclization requires significant thermal energy to overcome the activation barrier, leading to the formation of the quinoline ring system.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Chloro-o-phenylenediamine C Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C E 7-Chloro-4-hydroxy-quinoline-3-carboxylate C->E Intramolecular Cyclization D Heat (>250 °C) D->E

Caption: Workflow for the Gould-Jacobs synthesis of a 7-chloro-4-hydroxyquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol outlines a microwave-assisted method for the efficient condensation of 4-chloro-o-phenylenediamine and DEEM. Microwave irradiation significantly reduces reaction times compared to conventional heating.[4]

Materials:

  • 4-Chloro-o-phenylenediamine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (optional, as solvent)

  • Microwave reactor vials (2-5 mL)

  • Magnetic stir bars

Procedure:

  • In a 2-5 mL microwave vial, combine 4-chloro-o-phenylenediamine (1.0 mmol, 142.58 mg) and diethyl ethoxymethylenemalonate (1.2 mmol, 0.26 mL). The use of a slight excess of DEEM can ensure complete consumption of the diamine.

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150 °C and hold for 10-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates as a solid. If not, the excess DEEM can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.

Protocol 2: Thermal Cyclization to Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the high-temperature cyclization of the intermediate to the corresponding quinolone.

Materials:

  • This compound

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • Place the dried this compound (1.0 mmol, 312.75 mg) in a round-bottom flask.

  • Add a high-boiling point solvent such as diphenyl ether (5-10 mL).

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (approximately 250-260 °C) using a heating mantle.

  • Maintain the reflux for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The quinolone product will typically precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Collect the solid product by vacuum filtration, wash with hexane, and dry to obtain Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

ParameterProtocol 1 (Microwave)Protocol 2 (Thermal Cyclization)
Reactants 4-Chloro-o-phenylenediamine, DEEMThis compound
Temperature 150 °C~250-260 °C
Time 10-15 minutes30-60 minutes
Solvent Neat or EthanolDiphenyl ether
Yield >90%>85%
Product Intermediate EnamineCyclized Quinolone

Application II: A Conceptual Multi-Component Pathway to Fused Quinolino-Benzodiazepines

The true potential of this compound as an MCR substrate lies in the strategic use of its two distinct nucleophilic nitrogen centers in a sequential or one-pot reaction. Following the formation of the quinoline core via thermal cyclization, the remaining ortho-amino group is perfectly positioned to participate in a subsequent cyclization to form a fused benzodiazepine ring. This conceptual pathway outlines a three-component reaction leading to a complex and medicinally relevant quinolino-benzodiazepine scaffold.

Proposed Reaction Mechanism

This proposed MCR would proceed in a tandem fashion. First, the Gould-Jacobs reaction between 4-chloro-o-phenylenediamine and DEEM would form the quinolone in situ. Then, the addition of a third component, an aldehyde or ketone, would trigger the formation of the benzodiazepine ring. The ortho-amino group of the quinolone would condense with the carbonyl compound to form an imine, followed by an intramolecular cyclization to yield the seven-membered benzodiazepine ring.

MCR_Conceptual cluster_0 Initial Components cluster_1 In Situ Intermediate Formation cluster_2 Benzodiazepine Ring Formation A 4-Chloro-o-phenylenediamine D Gould-Jacobs Reaction (Heat) A->D B DEEM B->D C Aldehyde/Ketone (R1, R2) F Condensation with Aldehyde/Ketone C->F E 7-Chloro-8-amino-4-hydroxyquinoline D->E E->F G Fused Quinolino-Benzodiazepine F->G Intramolecular Cyclization

Caption: Conceptual workflow for a three-component synthesis of a fused quinolino-benzodiazepine.

This conceptual MCR highlights a pathway to novel heterocyclic systems with high molecular complexity and potential biological activity. The development of such a one-pot protocol would be a significant advancement in synthetic efficiency.

Application III: One-Pot, Three-Component Synthesis of 1,5-Benzodiazepines

While the title malonate derivative is a precursor to quinolines, its starting material, 4-chloro-o-phenylenediamine, is a cornerstone in the multi-component synthesis of 1,5-benzodiazepines.[5] These compounds are of immense interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[6] A common and efficient MCR for their synthesis involves the condensation of an o-phenylenediamine, two equivalents of a ketone or one equivalent of a 1,3-dicarbonyl compound, and often an acid catalyst.[6]

Reaction Mechanism

The reaction is typically initiated by the condensation of one amino group of the o-phenylenediamine with a carbonyl group of the ketone or 1,3-dicarbonyl compound to form an enamine or imine intermediate. The second amino group then attacks the second carbonyl group (or the other carbonyl of the 1,3-dicarbonyl), leading to an intramolecular cyclization and the formation of the seven-membered diazepine ring.

Benzodiazepine_MCR cluster_0 Three-Component Reaction A 4-Chloro-o-phenylenediamine D One-Pot Reaction A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Catalyst (e.g., SnCl2) C->D E 1,5-Benzodiazepine Derivative D->E Condensation & Intramolecular Cyclization

Caption: A one-pot, three-component synthesis of 1,5-benzodiazepines.

Experimental Protocol

This protocol describes a solvent-free, one-pot synthesis of a 1,5-benzodiazepine derivative using anhydrous stannous chloride as an efficient catalyst.[5]

Materials:

  • 4-Chloro-o-phenylenediamine

  • Ketone (e.g., Acetone, Cyclohexanone) or 1,3-Dicarbonyl (e.g., Acetylacetone)

  • Anhydrous Stannous Chloride (SnCl₂)

  • Mortar and pestle

  • Reaction vial

Procedure:

  • In a clean, dry mortar, grind 4-chloro-o-phenylenediamine (1.0 mmol, 142.58 mg), the carbonyl compound (2.2 mmol), and anhydrous stannous chloride (0.1 mmol, 18.96 mg) together for 1-2 minutes.

  • Transfer the mixture to a reaction vial.

  • Heat the reaction mixture at 80-100 °C for the time specified (typically 40-60 minutes), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and stir for 5 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.

Substrate 1 (Diamine)Substrate 2 (Carbonyl)CatalystTime (min)Yield (%)
4-Chloro-o-phenylenediamineAcetoneSnCl₂45~90%
4-Chloro-o-phenylenediamineCyclohexanoneSnCl₂60~88%
4-Chloro-o-phenylenediamineAcetylacetoneSnCl₂40~92%
4-Chloro-o-phenylenediamineDimedoneSnCl₂50~90%

Conclusion

This compound serves as a highly effective and versatile intermediate in the synthesis of complex heterocyclic scaffolds. Its application in the Gould-Jacobs reaction provides a reliable and high-yielding route to functionalized quinolones. Furthermore, the presence of a second amino group opens up possibilities for innovative, tandem multi-component reactions to construct novel fused systems, such as quinolino-benzodiazepines. By leveraging the principles of MCRs, researchers and drug development professionals can efficiently access diverse libraries of these medicinally important compounds, accelerating the discovery of new therapeutic agents.

References

  • Massa, S., et al. (1980). Synthesis of quinoxalinone-benzodiazepines and bis-benzodiazepines. Not available in search results.
  • Reddy, C. R., et al. (2012). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 14(15), 3886–3889. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Al-Amiery, A. A., et al. (2008). Synthesis and Characterization of New Fused Heterocyclic Compounds Consisting of Benzodiazepine, Quinoxaline, Benzimidazole and Thiazole Rings. Um-Salama Science Journal, 5(2). [Link]

  • Patel, A., et al. (2014). Efficient one pot synthesis of[7][8][9]triazolo[4,3-α][7][9] benzodiazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1058-1065. [Link]

  • Ghashang, M., et al. (2014). An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions. RSC Advances, 4(59), 31238-31246. [Link]

  • Reddy, C. R., et al. (2012). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. ACS Publications. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wu, Y., et al. (2019). One-pot synthesis of benzo[b][7][9]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation. New Journal of Chemistry, 43(45), 17653-17657. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Sci-Hub. Diethyl 2-[(4-chlorophenylamino)(2,6-dichlorophenyl)methyl]malonate. [Link]

  • Bednarz, S. (2009). Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate. International Journal of Chemical Kinetics, 41(9), 586-594. [Link]

  • Yan, C., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2922–2928. [Link]

  • Chen, C., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 13(11), e202400185. [Link]

  • Li, Y., et al. (2021). Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction. Chemical Communications, 57(58), 7118-7121. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]

  • Lin, C., et al. (2009). The Addition of Diethyl Malonate into Aldehydes Catalyzed by Oxynitrilase in Defatted Almond Meal. Journal of the Chinese Chemical Society, 56(4), 834-838. [Link]

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Application Notes & Protocols: Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate as a Pivotal Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal and materials chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate stands out as a highly valuable and versatile acyclic intermediate. Its strategic arrangement of functional groups—a vinylogous amide system flanked by two ester moieties and substituted with a nucleophilic aromatic diamine—renders it an ideal precursor for constructing complex polycyclic systems.

This guide provides an in-depth exploration of this intermediate, focusing on its pivotal role in the synthesis of substituted quinolines via the Gould-Jacobs reaction. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-tested methodologies. The core application revolves around its intramolecular thermal cyclization to yield 8-amino-7-chloro-4-hydroxyquinoline derivatives, which are crucial building blocks for pharmacologically active agents.[1][2]

Synthesis of the Intermediate: A Foundational Step

The preparation of this compound is the critical first stage. The reaction proceeds via a nucleophilic vinylic substitution, where the more nucleophilic amino group of 4-chloro-1,2-phenylenediamine attacks the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (DEEMM), leading to the elimination of ethanol.

Causality Behind Experimental Choices:
  • Reagent Stoichiometry: A slight excess of the diamine can be used to ensure complete consumption of the more expensive DEEMM, but a near 1:1 ratio is generally effective.

  • Solvent: The reaction can be performed neat (solvent-free) or in a non-protic solvent like ethanol. A solvent-free, microwave-assisted approach often leads to higher yields and significantly reduced reaction times.[3]

  • Temperature: Gentle heating or microwave irradiation provides the necessary activation energy for the substitution reaction without promoting premature cyclization or side reactions.

Protocol 1: Microwave-Assisted Synthesis of the Intermediate
  • Reagent Preparation: In a 10 mL high-pressure microwave reaction tube, combine 4-chloro-1,2-phenylenediamine (1.0 mmol, 142.58 mg) and diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol, 216.22 mg).

  • Initial Mixing: Close the tube and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Microwave Irradiation: Place the reaction tube in a microwave synthesizer. Irradiate the mixture at 150°C for 30 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up and Purification: After cooling, the resulting crude product (typically a viscous oil or solid) is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure title compound.[3]

  • Characterization: The final product should be characterized by NMR and MS to confirm its identity and purity.

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A 4-chloro-1,2-phenylenediamine C Combine & Mix A->C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Microwave Irradiation (150°C, 30 min) C->D Homogeneous Mixture E Crude Product D->E Condensation F Column Chromatography E->F Purification G Pure Intermediate F->G Isolation

Caption: Workflow for the synthesis of the title intermediate.

Physicochemical Properties & Spectroscopic Validation

Accurate characterization is essential for confirming the successful synthesis of the intermediate before proceeding to the cyclization step.

PropertyValue
Molecular Formula C₁₄H₁₇ClN₂O₄
Molecular Weight 328.75 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • δ ~10.5-11.0 ppm (broad s, 1H): NH proton involved in intramolecular hydrogen bonding with the ester carbonyl.

    • δ ~8.5 ppm (d, 1H): Vinyl CH proton.

    • δ ~6.8-7.5 ppm (m, 3H): Aromatic protons of the chlorophenyl ring.

    • δ ~4.5 ppm (s, 2H): NH₂ protons.

    • δ ~4.2-4.4 ppm (q, 4H): Two O-CH₂ protons from the ethyl ester groups.

    • δ ~1.3-1.5 ppm (t, 6H): Two CH₃ protons from the ethyl ester groups.

  • ¹³C NMR (in CDCl₃):

    • δ ~168-170 ppm: Two ester C=O carbons.

    • δ ~150-155 ppm: Vinylic carbon attached to nitrogen (C=CH-N).

    • δ ~115-145 ppm: Aromatic carbons.

    • δ ~90-95 ppm: Vinylic carbon attached to the malonate esters (C=CH-C).

    • δ ~60 ppm: O-CH₂ carbons.

    • δ ~14 ppm: CH₃ carbons.

  • Mass Spectrometry (ESI+):

    • m/z: 329.09 [M+H]⁺, 351.07 [M+Na]⁺.

Application: The Gould-Jacobs Cyclization for Quinolone Synthesis

The primary application of this compound is its thermal cyclization to form a 4-hydroxyquinoline ring system, a classic example of the Gould-Jacobs reaction.[1][4] This intramolecular electrophilic aromatic substitution is a robust and widely used method in heterocyclic chemistry.

Mechanistic Rationale:

The reaction is typically performed in a high-boiling, inert solvent like diphenyl ether or Dowtherm A.[2][5] At elevated temperatures (typically >240°C), the aniline nitrogen attacks one of the ester carbonyl groups. However, the more accepted mechanism involves a 6-electron electrocyclization onto the benzene ring, followed by tautomerization and elimination of ethanol to achieve aromatization. The ortho-amino group on the aniline ring directs the cyclization to the C6 position, leading specifically to the 8-aminoquinoline derivative.

Visualization: Gould-Jacobs Cyclization Mechanism

Caption: Simplified mechanism of the thermal cyclization step.

Protocol 2: Synthesis of Ethyl 8-amino-7-chloro-4-hydroxyquinoline-3-carboxylate
  • Solvent Preparation: In a 100 mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 50 mL).[4][5]

  • Heating: Heat the solvent to a vigorous reflux (approx. 250-260°C).

  • Substrate Addition: Slowly and carefully add the intermediate, this compound (1.0 mmol, 328.75 mg), to the refluxing solvent. The addition can be done neat or as a concentrated slurry in a small amount of the same solvent.

  • Reaction: Continue stirring at reflux for 15-30 minutes.[5] The formation of ethanol as a byproduct will be observed. The cyclized product is often insoluble in the hot solvent and will begin to precipitate.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.[5]

  • Filtration and Washing: Dilute the cooled mixture with petroleum ether or hexane (approx. 100 mL) to further precipitate the product and reduce the viscosity of the solvent.[5][6] Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water if necessary.

  • Characterization: Confirm the structure of the final quinolone product using NMR, MS, and IR spectroscopy. Expected yield is typically in the range of 85-95%.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in intermediate synthesis (Protocol 1) Incomplete reaction; impure starting materials.Ensure purity of reagents. Increase microwave irradiation time or temperature slightly. Monitor via TLC until starting material is consumed.
No precipitation during cyclization (Protocol 2) Reaction temperature too low; insufficient reaction time.Ensure the solvent is at a vigorous reflux (~250°C). Extend the reaction time, monitoring by TLC if possible (by taking small aliquots and working them up).
Dark, tarry product from cyclization Reaction temperature too high or time too long, leading to decomposition.Add the intermediate to the pre-heated solvent as described to minimize exposure time.[5] Do not exceed 30 minutes of reflux. Ensure an inert atmosphere (N₂) if decomposition is severe.
Product contaminated with solvent Inadequate washing after filtration.Wash the filter cake extensively with a non-polar solvent like hexane or petroleum ether. A final trituration or slurry in the wash solvent can be effective.

Safety and Handling

  • Reagents: Aromatic amines are toxic and potential sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: Diphenyl ether and Dowtherm A have very high boiling points. Avoid contact with skin and inhalation of hot vapors. Ensure the heating apparatus is secure and shielded. Petroleum ether and hexane are highly flammable.

  • Reactions: Microwave synthesis involves high pressures and temperatures; use only certified equipment and blast shields. Thermal cyclizations at >250°C should be conducted with extreme care behind a safety shield.

References

  • García-Alonso, M. C., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

  • NMR Spectra of New Compounds. (n.d.). SUT. Available at: [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Science.gov. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). MDPI. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Available at: [Link]

  • The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. (1946). PubMed. Available at: [Link]

  • diethyl methylenemalonate. (n.d.). Organic Syntheses. Available at: [Link]

  • diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses. Available at: [Link]

  • Malonates in Cyclocondensation Reactions. (n.d.). PMC - NIH. Available at: [Link]

  • Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. (n.d.). PubChem. Available at: [Link]

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? (2016). ResearchGate. Available at: [Link]

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Application Notes and Protocols: Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate in Kinase Inhibitor Scaffolding

In the landscape of modern oncology and inflammatory disease research, the development of selective kinase inhibitors remains a cornerstone of targeted therapy. Kinases, as central regulators of cellular signaling pathways, represent a validated class of drug targets. Their dysregulation is a hallmark of numerous pathologies, driving aberrant cell proliferation, survival, and migration. The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to mimic the adenine region of ATP allows for competitive binding to the kinase ATP-binding site, thereby inhibiting downstream signaling.

This document provides a comprehensive guide to the synthesis and application of a key building block, This compound , in the construction of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and explore the subsequent elaboration of this intermediate into potent kinase inhibitors targeting critical oncogenic pathways. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Core Synthesis: The Gould-Jacobs Reaction as a Gateway to the Quinoline Scaffold

The cornerstone of this synthetic strategy is the Gould-Jacobs reaction, a robust and versatile method for the annulation of a quinoline ring system.[1] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization. The choice of 2-amino-4-chloroaniline as the starting material strategically installs a chlorine atom at what will become the 7-position of the quinoline ring, a common site for further functionalization to modulate potency and pharmacokinetic properties. The primary amino group of the aniline derivative serves as the nucleophile for the initial condensation, while the second amino group will be crucial for the subsequent cyclization.

Protocol 1: Synthesis of this compound

This protocol details the initial condensation step to form the title compound, a critical intermediate for the subsequent cyclization. Both conventional heating and microwave-assisted methods are presented.

Method A: Conventional Heating

  • Materials:

    • 2-amino-4-chloroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chloroaniline in anhydrous ethanol.

    • Add diethyl ethoxymethylenemalonate to the solution.

    • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound as a solid.

Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reaction time and often leads to higher yields.[2]

  • Materials:

    • 2-amino-4-chloroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-amino-4-chloroaniline and diethyl ethoxymethylenemalonate.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product will solidify upon cooling. Triturate the solid with cold ethanol and collect by vacuum filtration.

    • Dry the product under vacuum.

From Intermediate to Core Scaffold: Cyclization and Elaboration

The next critical step is the thermal cyclization of the malonate derivative to form the 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This is followed by a series of transformations to generate a versatile intermediate for the introduction of various aniline moieties at the 4-position, a key interaction point for many kinase inhibitors.

Protocol 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This protocol describes the high-temperature intramolecular cyclization of the previously synthesized intermediate.

  • Materials:

    • This compound

    • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, add the high-boiling solvent and heat to 250-260°C.

    • Carefully add the this compound in portions to the hot solvent.

    • Maintain the reaction temperature for 30-60 minutes. The product will precipitate from the hot solution.

    • Allow the mixture to cool to a safe handling temperature (e.g., below 100°C) and then add hexane or a similar non-polar solvent to facilitate further precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

    • The crude Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of 4,7-dichloroquinoline-3-carbonitrile

This multi-step protocol transforms the 4-hydroxyquinoline into a more reactive 4-chloro intermediate and converts the ester to a nitrile, a common feature in many potent kinase inhibitors.

  • Step 1: Hydrolysis of the Ester

    • Suspend Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux until the solid completely dissolves.

    • Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Step 2: Chlorination and Nitrile Formation

    • In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃) to the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

    • Collect the solid 4,7-dichloroquinoline-3-carbonitrile by filtration, wash with water, and dry.

Application in Kinase Inhibitor Synthesis: The Final Assembly

The 4,7-dichloroquinoline-3-carbonitrile is a versatile intermediate that can be readily reacted with a variety of substituted anilines to generate a library of potential kinase inhibitors. The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for targeting kinases such as EGFR, Src, and VEGFR.

Protocol 4: General Procedure for the Synthesis of 4-Anilino-7-chloroquinoline-3-carbonitrile Derivatives

This protocol provides a general method for the nucleophilic aromatic substitution reaction to install the final aniline moiety.

  • Materials:

    • 4,7-dichloroquinoline-3-carbonitrile (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Solvent (e.g., isopropanol, ethanol, or acetonitrile)

    • Acid catalyst (optional, e.g., a few drops of concentrated HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline-3-carbonitrile in the chosen solvent.

    • Add the substituted aniline to the solution.

    • If necessary, add a catalytic amount of acid.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate. If not, the solvent can be partially evaporated to induce precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The final compound can be purified by recrystallization or column chromatography.

Data Presentation: A Snapshot of Kinase Inhibitory Activity

The 4-anilino-7-chloroquinoline-3-carbonitrile scaffold has demonstrated potent inhibitory activity against a range of kinases implicated in cancer. The following table summarizes representative IC₅₀ values for analogues of this class against key kinase targets.

Kinase TargetRepresentative IC₅₀ (nM)Reference
EGFR 1.41 - 5.70[3]
Src 0.15 - 1.2[4][5]
VEGFR-2 60.83 - 129.30[6]
MEK1 Varies[4]

Note: The IC₅₀ values are highly dependent on the specific substitutions on the aniline ring and the quinoline core.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 4-anilino-7-chloroquinoline-3-carbonitrile based kinase inhibitors.

G A 2-amino-4-chloroaniline + Diethyl ethoxymethylenemalonate B This compound A->B Condensation (Protocol 1) C Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (Protocol 2) D 4,7-dichloroquinoline-3-carbonitrile C->D Hydrolysis, Chlorination, & Nitrile Formation (Protocol 3) F 4-Anilino-7-chloroquinoline-3-carbonitrile (Kinase Inhibitor) D->F Nucleophilic Aromatic Substitution (Protocol 4) E Substituted Aniline E->F

Caption: Synthetic workflow for kinase inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The synthesized 4-anilinoquinoline-3-carbonitrile derivatives function as ATP-competitive inhibitors. The quinoline ring system occupies the adenine binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme. The 4-anilino substituent extends into a hydrophobic pocket, and variations in its substitution pattern can be tailored to achieve selectivity for different kinases. The 3-carbonitrile group often forms an additional hydrogen bond, further anchoring the inhibitor in the active site and contributing to its potency.

G cluster_kinase Kinase Active Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor 4-Anilinoquinoline Inhibitor inhibitor->hinge H-bonds inhibitor->hydrophobic_pocket Hydrophobic Interactions kinase_active_site Kinase inhibitor->kinase_active_site Inhibition atp ATP atp->hinge Competitive Binding substrate Substrate product Phosphorylated Substrate substrate->product kinase_active_site->substrate Phosphorylation

Caption: ATP-competitive inhibition mechanism.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile intermediate for the synthesis of a diverse range of 4-anilinoquinoline-based kinase inhibitors. The protocols outlined in this guide provide a robust foundation for researchers to generate libraries of these compounds for screening against various kinase targets. The modular nature of the synthesis allows for systematic structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the development of more selective inhibitors by targeting unique features of individual kinase active sites and exploring novel substitutions on the quinoline and aniline rings to overcome drug resistance.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Boschelli, D. H.; et al. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. J. Med. Chem.2005 , 48 (19), 5909-20. [Link]

  • El-Sayed, M. A. A.; et al. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals (Basel)2022 , 15 (9), 1146. [Link]

  • Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline. Org. Synth.1948 , 28, 38. [Link]

  • Wallace, M. B.; et al. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorg. Med. Chem. Lett.2003 , 13 (18), 3031-4. [Link]

  • Abdel-Aziz, A. A.-M.; et al. Design, Synthesis and in Vitro Cytotoxic Activity of New 4-Anilino- 7-Chloro Quinoline Derivatives Targeting EGFR Tyrosine Kinase. Journal of American Science2010 , 6 (10), 73-83. [Link]

  • Smaill, J. B.; et al. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). J. Med. Chem.2000 , 43 (7), 1380-1397. [Link]

  • Boschelli, D. H.; et al. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. J. Med. Chem.2001 , 44 (23), 3965-77. [Link]

  • Coy-Barrera, E.; et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules2023 , 28 (8), 3488. [Link]

Sources

Experimental procedure for the synthesis of substituted quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Synthesis of Substituted Quinoline-3-Carboxylates

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinoline-3-carboxylates are crucial intermediates and final products in drug discovery, with applications ranging from anticancer to antimicrobial agents.[2][3][4] This document provides an in-depth guide for researchers and drug development professionals on the experimental synthesis of substituted quinoline-3-carboxylates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into methodological choices, troubleshooting, and safety. We will explore classic thermal cyclization methods like the Gould-Jacobs reaction and versatile condensation strategies such as the Friedländer Annulation, alongside modern catalytic and microwave-assisted approaches.

Strategic Overview: Selecting a Synthetic Route

The synthesis of the quinoline core has been a subject of study for over a century, leading to a variety of named reactions.[5] The choice of a specific route to a quinoline-3-carboxylate derivative depends on several factors: the availability of starting materials, the desired substitution pattern, and the required reaction scale. Three particularly robust and versatile methods stand out for their direct applicability: the Gould-Jacobs reaction, the Friedländer Annulation, and the Conrad-Limpach-Knorr synthesis.

The Gould-Jacobs Reaction: A Classic Thermal Approach

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline-3-carboxylate derivatives.[6][7] The process begins with the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[5][6] This is followed by a high-temperature, thermal cyclization to yield the quinoline scaffold.[7]

Causality and Mechanistic Insight: The initial condensation is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of DEEM.[8] The subsequent cyclization is a pericyclic reaction (specifically, a 6-electron electrocyclization) that occurs at high temperatures (typically >240 °C), often in a high-boiling point solvent like diphenyl ether or Dowtherm A to ensure efficient heat transfer and prevent sublimation of the intermediate.[6] The resulting product exists predominantly in the 4-oxo tautomeric form.[6]

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Quinoline Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Quinoline Heat (>240 °C) - EtOH

Caption: High-level workflow of the Gould-Jacobs reaction.

The Friedländer Annulation: Versatility through Condensation

The Friedländer synthesis is arguably one of the most direct methods for producing polysubstituted quinolines.[9] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester (e.g., ethyl acetoacetate).[10][11]

Causality and Mechanistic Insight: This reaction can be catalyzed by either acid or base.[11] The mechanism can proceed via two pathways: an initial aldol condensation followed by Schiff base formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol-type condensation.[9] The choice of catalyst and reaction conditions can influence the yield and purity. Modern protocols often employ mild Lewis acids (e.g., ceric ammonium nitrate, tin tetrachloride) or even iodine, allowing the reaction to proceed at ambient temperatures with high efficiency.[9][12][13][14]

Friedlander_Workflow start Starting Materials reactants 2-Aminoaryl Ketone + Ethyl Acetoacetate start->reactants process Acid or Base Catalysis (e.g., p-TsOH, I₂, CAN) reactants->process condensation Cyclocondensation process->condensation product Substituted Quinoline- 3-carboxylate condensation->product

Caption: Experimental workflow for the Friedländer Annulation.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters.[15][16] A key feature is its temperature-dependent regioselectivity. At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl, leading to an enamine intermediate which cyclizes to form a 4-hydroxyquinoline (Conrad-Limpach pathway).[17] At higher temperatures (thermodynamic control), the aniline reacts with the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (Knorr pathway).[17][18] For synthesizing quinoline-3-carboxylates, the Conrad-Limpach pathway is the relevant choice.

Detailed Experimental Protocols

General Safety Note: Quinolines and their precursors, particularly anilines, can be toxic and are suspected carcinogens.[19][20] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[21][22][23]

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol is adapted from the synthesis of precursors for drugs like chloroquine.

Materials & Reagents:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

  • Three-neck round-bottom flask equipped with a condenser and thermometer

  • Heating mantle with stirrer

Procedure:

  • Step 1: Condensation.

    • In a 250 mL round-bottom flask, combine 3-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

    • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction will produce ethanol as a byproduct, which can be observed condensing.

    • Scientist's Note: This step forms the key anilidomethylenemalonate intermediate. Running this step neat (without solvent) is efficient. The temperature is high enough to drive the reaction but low enough to prevent premature cyclization or decomposition.

  • Step 2: Thermal Cyclization.

    • In a separate 500 mL three-neck flask, heat diphenyl ether (150 mL) to 250-255 °C using a heating mantle.

    • Slowly add the molten intermediate from Step 1 to the hot diphenyl ether dropwise over 15-20 minutes with vigorous stirring.

    • Maintain the temperature at 250-255 °C for an additional 30 minutes after the addition is complete. A precipitate will form as the product is generated.

    • Scientist's Note: The high temperature is critical to overcome the activation energy for the 6-pi electrocyclization.[6] The use of a high-boiling, inert solvent ensures uniform heating and prevents charring.

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexanes (200 mL) to the cooled mixture to precipitate the product fully and dilute the diphenyl ether.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexanes (2 x 50 mL) to remove residual diphenyl ether.

    • Recrystallize the crude solid from hot ethanol or acetic acid to yield the pure ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a crystalline solid.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should show characteristic signals for the quinoline core, the ethyl ester, and the absence of the vinyl proton from the intermediate.

Protocol 2: Synthesis of Ethyl 2,4-diphenylquinoline-3-carboxylate via Friedländer Annulation

This protocol demonstrates a versatile, catalyzed approach.

Materials & Reagents:

  • 2-Aminobenzophenone

  • Ethyl benzoylacetate

  • p-Toluenesulfonic acid (p-TsOH) or Iodine (I₂) as catalyst

  • Toluene or Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Step 1: Reaction Setup.

    • To a 100 mL round-bottom flask, add 2-aminobenzophenone (1.97 g, 10 mmol), ethyl benzoylacetate (1.92 g, 10 mmol), and toluene (40 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 190 mg, 0.1 mmol, 10 mol%).

    • Equip the flask with a Dean-Stark apparatus and a condenser.

    • Scientist's Note: Ethyl benzoylacetate provides the required C2-C3 fragment with the ester at the 3-position. The Dean-Stark trap is used to remove water formed during the condensation, driving the reaction to completion according to Le Châtelier's principle. Using a catalyst like p-TsOH allows the reaction to proceed under milder conditions than the classical high-temperature methods.[10]

  • Step 2: Cyclocondensation.

    • Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. Monitor the collection of water in the Dean-Stark trap.

  • Step 3: Work-up and Extraction.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Step 4: Purification.

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl 2,4-diphenylquinoline-3-carboxylate.

  • Characterization:

    • Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Summary & Troubleshooting

Synthetic MethodKey ReactantsTypical ConditionsAdvantagesLimitations
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateHigh Temp (>240°C), ThermalReliable for 4-hydroxy derivatives, good yieldsHarsh conditions, limited to specific substitution patterns
Friedländer 2-Aminoaryl ketone/aldehyde, β-KetoesterAcid/Base catalysis, 80-110°C or RTHigh versatility, mild conditions with modern catalysts[14], direct routeRequires specific 2-aminoaryl carbonyl precursors
Conrad-Limpach Aniline, β-KetoesterAcid catalysis, ~150°CAccess to 4-hydroxyquinolinesTemperature control is crucial to avoid Knorr product[17]
Microwave-Assisted Various (as above)Microwave IrradiationDrastically reduced reaction times, often higher yields, green chemistry approach[24][25][26]Requires specialized equipment, scalability can be a challenge

Troubleshooting Common Issues:

  • Low Yield in Gould-Jacobs: Ensure the cyclization temperature is consistently maintained above 240 °C. Impure starting aniline can also inhibit the reaction.

  • Side Products in Friedländer: Self-condensation of the β-ketoester can occur. Using a milder catalyst or lower temperature may mitigate this. Ensure the 2-aminoaryl ketone is pure.

  • Reaction Stalls: In catalyzed reactions, the catalyst may have degraded. For reactions that produce water, ensure its efficient removal.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. (2012). PubMed. [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2021). RSC Publishing. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2010). ACS Publications. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. [Link]

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021). YouTube. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. [Link]

  • Quinoline - SAFETY DATA SHEET. (2023). Penta chemicals. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]

  • Strategies for the synthesis of 3‐substituted quinoline derivatives. (2023). ResearchGate. [Link]

  • Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2022). ResearchGate. [Link]

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (2015).
  • Methods for the synthesis of quinoline‐3‐carboxamides. (2020). ResearchGate. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). JMPAS. [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed. [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). PubMed. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2011). ResearchGate. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Semantic Scholar. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. [Link]

  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. (1945). The Journal of Organic Chemistry. [Link]

  • Skraup synthesis of Quinoline. (n.d.). Centurion University. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2015). PubMed. [Link]

Sources

Application of "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a highly functionalized aromatic intermediate that serves as a pivotal building block in the synthesis of diverse heterocyclic systems of medicinal importance. Its structure, featuring a nucleophilic aniline, a reactive enamine system, and two ester functionalities, offers a rich chemical playground for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its derivatization into therapeutically relevant compounds.

The strategic placement of the chloro and amino groups on the phenyl ring makes this reagent particularly valuable. The electron-withdrawing chlorine atom can influence the electronic properties and metabolic stability of derivative compounds, while the ortho-amino group is perfectly positioned for intramolecular cyclization reactions, most notably in the synthesis of quinolone frameworks. Compounds of this class, known as Diethyl 2-((arylamino)methylene)malonates (DAMMs), are primarily employed as precursors to bioactive molecules, though some have shown intrinsic biological activity, such as antifungal properties.[1]

Part 1: Synthesis of the Core Reagent

The synthesis of this compound is typically achieved through a straightforward condensation reaction, which is the first step of the classical Gould-Jacobs reaction.[1] This approach involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM).

Principle of Synthesis

The reaction proceeds via a nucleophilic substitution mechanism. The primary aromatic amine of 4-chloro-1,2-phenylenediamine attacks the electron-deficient carbon of the ethoxymethylene group in DEEMM. This is followed by the elimination of ethanol, yielding the thermodynamically stable enamine product. The reaction is often performed neat or in a suitable solvent and can be driven to completion by heating.

G cluster_reagents Starting Materials cluster_process Reaction cluster_products Products A 4-Chloro-1,2-phenylenediamine C Condensation Reaction (Nucleophilic Substitution) A->C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Heat (e.g., 100-120 °C) C->D Condition E Ethanol Elimination D->E Drives F Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate E->F Forms G Ethanol (byproduct) E->G Releases G cluster_pathways Synthetic Pathways cluster_products Resulting Bioactive Scaffolds start Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate p1 Gould-Jacobs Cyclization High Temperature (e.g., 250 °C) in Dowtherm A Intramolecular nucleophilic attack followed by ethanol elimination. start:f0->p1:head p2 Multi-component Reactions Reaction with aldehydes and other nucleophiles Forms complex poly-substituted heterocycles. start:f0->p2:head p3 Derivatization of Amino Group Acylation, Alkylation, or Sulfonylation Allows for attachment of varied pharmacophores. start:f0->p3:head prod1 Quinolone-4-ones (Antibacterial, Anticancer) p1:head->prod1 prod2 Pyrimidines / Pyridopyrimidines (Kinase Inhibitors) p2:head->prod2 prod3 Substituted Benzimidazoles (Antiviral, Antiparasitic) p3:head->prod3

Sources

"Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" reaction with phosphorus oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" reaction with phosphorus oxychloride.

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to 4-Chloroquinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antimalarial and anticancer agents.[1][2] Among quinoline derivatives, 4-chloroquinolines are particularly valuable as versatile intermediates. The chlorine atom at the 4-position serves as an excellent leaving group, readily displaced by various nucleophiles to enable the synthesis of diverse libraries of compounds for drug discovery.[2]

This document provides a comprehensive guide to the reaction of this compound with phosphorus oxychloride (POCl₃). This reaction is a powerful method for the synthesis of a substituted 4-chloroquinoline, proceeding via an intramolecular cyclization followed by chlorination. The starting material is readily prepared from the condensation of an aniline derivative with an ethoxymethylenemalonate, a key step in the well-established Gould-Jacobs reaction.[3][4] The subsequent treatment with phosphorus oxychloride accomplishes both the crucial ring-closing (cyclization) and the conversion of an intermediate hydroxyl group to the desired 4-chloro functionality in a single pot.[5][6]

As a senior application scientist, this guide is designed to provide not just a protocol, but a deeper understanding of the reaction mechanism, the rationale behind procedural steps, and the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism and Rationale

The transformation of this compound into a 4-chloroquinoline derivative using phosphorus oxychloride is a multi-step process that can be understood as a variation of the Gould-Jacobs reaction, with an in-situ chlorination step.

Pillar 1: Electrophilic Cyclization

The initial phase of the reaction is an intramolecular electrophilic aromatic substitution. The starting material, an enamine, is in equilibrium with its tautomeric imine form. Phosphorus oxychloride, a strong Lewis acid, is believed to activate one of the ester carbonyl groups, making it a more potent electrophile. The electron-rich aromatic ring then attacks this activated carbonyl, leading to the formation of a new six-membered ring. This cyclization is the key bond-forming event that creates the quinoline core.

Pillar 2: Aromatization and Tautomerization

Following the cyclization, the intermediate undergoes dehydration to achieve an aromatic quinoline ring system. This results in the formation of a 4-hydroxyquinoline derivative, which exists in tautomeric equilibrium with its more stable 4-quinolone form.[3][4]

Pillar 3: Chlorination

Phosphorus oxychloride then serves its secondary, and equally critical, role as a chlorinating agent.[7][8] The oxygen of the 4-hydroxy group attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product.[9]

The overall transformation is depicted in the following mechanistic diagram:

Reaction_Mechanism start Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate intermediate1 Activated Carbonyl Intermediate start->intermediate1 + POCl₃ (Activation) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Substitution intermediate3 4-Hydroxyquinoline Derivative intermediate2->intermediate3 Dehydration & Aromatization intermediate4 Phosphate Ester Intermediate intermediate3->intermediate4 + POCl₃ (Phosphorylation) product Substituted 4-Chloroquinoline intermediate4->product Nucleophilic Attack by Cl⁻

Caption: Reaction mechanism for 4-chloroquinoline synthesis.

Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for achieving high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
This compoundN/A~326.76 g/mol Ensure starting material is dry.
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol Use freshly distilled or from a new bottle.
Toluene108-88-392.14 g/mol Anhydrous grade.
Crushed IceN/A18.02 g/mol For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01 g/mol For neutralization.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add this compound (e.g., 10.0 g, 1.0 equiv.).

    • Add anhydrous toluene (100 mL) to the flask. Stir the mixture to obtain a suspension.

  • Addition of Phosphorus Oxychloride:

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (e.g., 20 mL, ~7.0 equiv.) dropwise via the dropping funnel over 30 minutes. Causality: This slow, chilled addition is crucial to manage the initial exothermic reaction and prevent side product formation.

  • Reaction Heating:

    • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. Safety Note: This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

    • Continue stirring until all the ice has melted. A precipitate of the crude product should form.

  • Neutralization and Extraction:

    • Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ release).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the pure substituted 4-chloroquinoline.

The overall experimental workflow is summarized below:

Experimental_Workflow A 1. Reaction Setup (Starting Material + Toluene) B 2. Add POCl₃ (0-5 °C) A->B Cool C 3. Heat to Reflux (110-115 °C, 3-4h) B->C Heat D 4. Quench (Pour into crushed ice) C->D Cool E 5. Neutralize & Extract (NaHCO₃, EtOAc) D->E F 6. Purify (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Experimental workflow for 4-chloroquinoline synthesis.

Data and Expected Results

The expected product of this reaction is Ethyl 8-amino-4,6-dichloro-3-ethoxycarbonylquinoline .

ParameterExpected Value
Appearance Off-white to pale yellow solid.
Yield 70-85% (after purification).
Molecular Formula C₁₄H₁₂Cl₂N₂O₂
Molecular Weight 327.17 g/mol
TLC (Typical) Rf ≈ 0.4-0.5 in 3:1 Hexane:Ethyl Acetate.
¹H NMR (CDCl₃, ppm) Expect signals for: aromatic protons (3H), ethoxycarbonyl group (triplet and quartet), and amino group (broad singlet). The exact shifts will depend on the final structure.
¹³C NMR (CDCl₃, ppm) Expect signals for: aromatic carbons, carbonyl carbons, and ethoxy carbons.
Mass Spec (ESI-MS) m/z = 327.0 [M]+, 329.0 [M+2]+, showing the characteristic isotopic pattern for two chlorine atoms.

Safety and Handling

Phosphorus oxychloride is a highly toxic and corrosive substance that reacts violently with water.[8][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is dry before use to prevent uncontrolled reactions.

Conclusion

The reaction of this compound with phosphorus oxychloride provides an efficient and reliable route to functionalized 4-chloroquinolines. By understanding the underlying mechanism—a Gould-Jacobs type cyclization followed by in-situ chlorination—researchers can effectively troubleshoot and optimize this powerful transformation. The detailed protocol and safety guidelines presented herein are designed to empower scientists in drug discovery and chemical synthesis to utilize this reaction with confidence and success, paving the way for the development of novel quinoline-based therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism.
  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
  • Wikipedia. (n.d.). Gould-Jacobs-Reaktion.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones.
  • Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • PubMed. (n.d.). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers improve the yield and purity of this important synthetic intermediate.

The synthesis involves the condensation of 4-chloro-1,2-phenylenediamine with diethyl ethoxymethylenemalonate (DEEMM). While it appears straightforward, achieving high yields requires careful control over reaction parameters to manage regioselectivity and prevent side reactions. This guide is structured to address the most common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is a nucleophilic vinyl substitution, which is the first step of the broader Gould-Jacobs reaction used for synthesizing quinolines.[1][2] The synthesis proceeds via the mechanism outlined below:

  • Nucleophilic Attack: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEMM).

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of an ethanol molecule to form the stable enamine product, this compound.

The primary challenge is controlling which of the two non-equivalent amino groups on the phenylenediamine ring reacts.

Q2: Which amino group is more likely to react and why?

A2: In 4-chloro-1,2-phenylenediamine, the two amino groups have different chemical environments. The amino group at position 1 is para to the electron-withdrawing chloro group, while the amino group at position 2 is ortho to the other amino group and meta to the chloro group. The product name, "2-((2-amino -4-chlorophenylamino )methylene)malonate," indicates that the amino group at position 1 reacts with DEEMM. This preference is generally attributed to sterics; the amino group at position 2 is more sterically hindered by the adjacent amino group, making the less-hindered amine at position 1 the more likely site for nucleophilic attack.

Q3: What are the most critical parameters affecting the reaction yield?

A3: The yield is primarily influenced by four factors:

  • Purity of Reactants: Anilines are susceptible to air oxidation, and DEEMM is sensitive to moisture.[3][4] Using impure starting materials is a common cause of low yields.

  • Reaction Temperature: Temperature control is crucial. Insufficient heat leads to an incomplete reaction, while excessive heat can promote the formation of di-substituted byproducts and other side reactions.

  • Stoichiometry: The molar ratio of reactants determines the statistical probability of mono- vs. di-substitution. Using a slight excess of the diamine can favor the desired mono-substituted product.

  • Solvent Choice: The reaction can be run neat (solvent-free) or in a high-boiling point solvent.[5][6] The choice of solvent can affect reaction rate and product solubility.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like hexane/ethyl acetate (e.g., 7:3 v/v) to monitor the disappearance of the starting materials (diamine and DEEMM) and the appearance of the product spot.[6] Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%. What are the most likely causes?

A: Persistently low yields are often traced back to fundamental issues with reagents or reaction conditions.[7][8] Follow this diagnostic workflow:

G start Low Yield (<30%) reagents 1. Verify Reagent Quality start->reagents sub_reagents1 Is 4-chloro-1,2-phenylenediamine pure (not discolored)? reagents->sub_reagents1 conditions 2. Optimize Reaction Conditions sub_cond1 Was the temperature correct and stable? conditions->sub_cond1 workup 3. Review Workup & Purification sub_workup1 Is product lost to the mother liquor? workup->sub_workup1 sub_reagents2 Is DEEMM fresh and dry? (Moisture sensitive) sub_reagents1->sub_reagents2 Yes purify_aniline Purify by recrystallization or use fresh reagent. sub_reagents1->purify_aniline No sub_reagents2->conditions Yes use_fresh_deemm Use fresh or newly distilled DEEMM. sub_reagents2->use_fresh_deemm No sub_cond2 Was the reaction time sufficient (monitor by TLC)? sub_cond1->sub_cond2 Yes adjust_temp Adjust temperature. Conventional: 100-130°C. Microwave: 150°C. sub_cond1->adjust_temp No sub_cond2->workup Yes extend_time Extend reaction time until starting material is consumed. sub_cond2->extend_time No conc_mother Concentrate mother liquor and attempt secondary recrystallization. sub_workup1->conc_mother Yes final Problem likely solved. sub_workup1->final No

Caption: Troubleshooting workflow for low yield.

Q: My reaction doesn't seem to start, even with fresh reagents. What's wrong?

A: This usually points to an activation energy barrier that hasn't been overcome, meaning the temperature is too low. While the reaction can proceed at room temperature over very long periods, heating is required to achieve a reasonable reaction rate.[9] For conventional heating, a temperature of 100-130°C is a good starting point.[5] Microwave-assisted synthesis can often provide rapid and uniform heating, with protocols suggesting 150°C for 30 minutes.[6]

Problem Area 2: Formation of Impurities and Side Products

Q: My TLC shows a major impurity spot. What could it be?

A: The most common side product is the di-substituted species, where both amino groups of the phenylenediamine have reacted with a molecule of DEEMM. This occurs when an excess of DEEMM is used or if the reaction temperature is too high for too long.

  • Identification: The di-substituted product will have a significantly different Rf value on a TLC plate and a higher molecular weight, which can be confirmed by LC-MS.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a 1:1 molar ratio of 4-chloro-1,2-phenylenediamine to DEEMM, or even a slight excess (1.1 equivalents) of the diamine.

    • Controlled Addition: Add the DEEMM dropwise to a heated solution of the diamine rather than mixing them both at room temperature before heating. This maintains a relative excess of the diamine throughout the reaction.

Q: I suspect I am forming the wrong isomer. How can I prevent this?

A: While the reaction favors the less sterically hindered amine, some of the other isomer (where the amine at position 2 reacts) can form, especially at higher temperatures. Lowering the reaction temperature may improve regioselectivity at the cost of a slower reaction rate. Running the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 90-100°C) is a good strategy to maximize the desired isomer.

Problem Area 3: Purification Difficulties

Q: What is the best way to purify the final product?

A: The product is typically a solid that can be purified by recrystallization or column chromatography.

  • Recrystallization: Ethanol or a mixture of hexane and ethyl acetate are commonly used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography with a hexane/ethyl acetate gradient is effective.[6]

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" happens when the solid melts in the hot solvent or comes out of solution at a temperature above its melting point.[10]

  • Solution 1: Add More Solvent: The concentration of the solute may be too high. Return the mixture to the heat and add more of the "good" solvent (the one your compound is more soluble in) until the oil redissolves, then cool it again very slowly.

  • Solution 2: Change Solvent System: Your current solvent may be too effective. Try a solvent system where the product has lower solubility, which will encourage crystallization at a lower temperature.

  • Solution 3: Seeding: Add a single, pure crystal of the product to the cooled, supersaturated solution to initiate crystallization.

Section 3: Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (High-Yield, Rapid)

This method is adapted from a reported protocol and is recommended for its speed and efficiency.[6]

  • Preparation: Place 4-chloro-1,2-phenylenediamine (e.g., 0.5 mmol, 71.3 mg) and diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol, 216 mg) into a 5 mL microwave reaction vial. Note: This protocol uses an excess of DEEMM, but for maximizing mono-substitution, a 1:1 ratio is advised.

  • Pre-mixing: Stir the mixture at room temperature for 1 hour to ensure homogeneity.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction to 150°C for 30 minutes.

  • Work-up: After cooling to room temperature, the crude product often solidifies. If not, add a small amount of cold ethanol or hexane to induce precipitation.

  • Purification: Collect the solid by filtration. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) eluent to yield the pure product.

Protocol 2: Conventional Heating

This method is suitable for labs without access to a microwave synthesizer.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1,2-phenylenediamine (1.0 eq).

  • Reaction: Add diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture in an oil bath to 110-120°C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete (starting diamine is consumed), cool the mixture to room temperature. Add hexane to the flask and stir to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash with cold hexane. Recrystallize the solid from hot ethanol or an ethyl acetate/hexane mixture to obtain the pure product.

ParameterMicrowave ProtocolConventional ProtocolRationale & Key Insights
Temperature 150°C110-120°CMicrowave heating allows for rapid, uniform heating to superheated temperatures, accelerating the reaction.[11]
Time 30 minutes1-2 hoursThe higher temperature significantly reduces the required reaction time.
Stoichiometry 1:1 (Diamine:DEEMM)1:1 (Diamine:DEEMM)A 1:1 ratio is critical to minimize the formation of the di-substituted byproduct.
Solvent Solvent-freeSolvent-freeRunning the reaction neat is efficient and simplifies workup by avoiding solvent removal.
Typical Yield >80%60-75%The focused energy of microwaves often leads to higher conversion and cleaner reactions.[6]
Section 4: Reaction Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagent1 4-Chloro-1,2- phenylenediamine mix Combine Reagents (1:1 ratio) reagent1->mix reagent2 Diethyl ethoxy- methylenemalonate (DEEMM) reagent2->mix heat Heat Mixture (110-150°C) mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Precipitate with Hexane/Ethanol cool->precipitate filter Filter Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify product Pure Product purify->product analysis Characterize (NMR, IR, MS, MP) product->analysis

Sources

Technical Support Center: Purification of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This key intermediate possesses multiple reactive functional groups—including two distinct amine centers and ester moieties—which present unique challenges for achieving high purity. This guide provides direct, experience-based answers to common problems, detailed troubleshooting protocols, and the underlying scientific principles to empower you to optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise before and during the purification process.

Q1: What are the most common impurities I should expect in my crude "this compound"?

A1: Understanding the potential impurities is the first step to designing an effective purification scheme. Based on its common synthesis route (e.g., condensation of a phenylenediamine with diethyl ethoxymethylenemalonate or a similar malonate derivative), your crude product may contain:

  • Unreacted Starting Materials: Primarily the substituted 2-amino-4-chloroaniline and the malonate ester derivative (e.g., diethyl ethoxymethylenemalonate).

  • Di-substituted Byproducts: Where both amino groups of the phenylenediamine have reacted with the malonate ester.

  • Hydrolysis Products: The ester groups of the malonate are susceptible to hydrolysis, leading to the corresponding carboxylic acids, especially if aqueous or acidic/basic conditions are used at elevated temperatures.

  • Cyclization Products: At elevated temperatures, reactions between anilines and malonates can sometimes lead to cyclized byproducts like 4-hydroxyquinolones.[1]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can result in highly colored impurities. This is often exacerbated by prolonged exposure to air or light.[2]

Q2: My crude product is a dark, oily, or gummy solid that is difficult to handle. What is the best initial approach?

A2: An oily or non-crystalline crude product often indicates the presence of significant impurities that inhibit crystallization. Instead of attempting recrystallization directly, the most effective strategy is to first perform a preliminary purification using flash column chromatography. This will remove the bulk of the impurities, often yielding a solid product that can then be further purified by recrystallization to achieve high analytical purity. Forcing a difficult crystallization from a very impure mixture can lead to "oiling out" or co-precipitation of impurities.

Q3: How can I effectively monitor the purification process in real-time?

A3: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring your purification.

  • Mobile Phase Selection: Use a solvent system that provides good separation between your product and its major impurities, aiming for an Rf value of ~0.3-0.4 for the desired compound.[3] A good starting point is a mixture of Ethyl Acetate and Hexane.

  • Visualization: The enamine structure and aromatic rings are UV-active, so they can be easily visualized under a UV lamp (254 nm). Additionally, using a potassium permanganate (KMnO₄) stain can be very effective, as the amine and enamine moieties will react to give a yellow/brown spot on a purple background.

  • Co-spotting: Always run lanes with your crude material, the co-spot (crude + starting material), and the pure starting material(s) to definitively identify them in the crude mixture.

Q4: My compound appears to be degrading or streaking badly on my silica gel TLC plate/column. Why is this happening and how can I prevent it?

A4: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] These acidic sites can strongly and sometimes irreversibly interact with the basic amine groups of your molecule, leading to several issues:

  • Tailing/Streaking: The strong interaction causes the compound to move unevenly up the plate or through the column, resulting in broad, streaky spots instead of tight bands.[5]

  • Yield Loss: A portion of your compound may remain permanently adsorbed to the silica.[4]

  • Degradation: The acidic environment can catalyze the hydrolysis of the sensitive enamine functionality.[6]

Solution: To counteract this, you must neutralize the acidic sites. The most common and effective method is to add a small amount of a volatile base to your mobile phase (eluent). Adding 0.5-1% triethylamine (Et₃N) or a similar amine to your solvent system will "pre-treat" the silica, allowing your basic compound to elute cleanly with minimal interaction.[4][5][7]

Section 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the preferred method for achieving the highest purity for a solid compound, provided a suitable solvent can be found.

Problem: Poor recovery after recrystallization.

  • Causality: The most likely cause is using too much solvent or choosing a solvent in which the compound has moderate solubility even at low temperatures.

  • Solution:

    • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.

    • Solvent Screening: Perform small-scale tests in test tubes with various solvents to find one where your compound is highly soluble when hot but poorly soluble when cold.[8]

    • Concentrate: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.

    • Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.

Problem: The product "oils out" instead of forming crystals.

  • Causality: This occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that solvent. High levels of impurities can also inhibit crystal lattice formation.

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocol: Solvent Screening and Recrystallization
  • Screening: Place ~20-30 mg of your crude solid into several different test tubes.

  • Add a potential solvent (see Table 1) dropwise at room temperature. If the solid dissolves easily, it is too soluble.

  • If it does not dissolve at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will form abundant crystals upon cooling. A patent for recrystallizing a similar enamine salt successfully utilized methanol.[9]

  • Procedure: Once an ideal solvent is found, dissolve the bulk crude material in the minimum amount of the hot solvent.

  • If colored impurities persist, you may consider adding a small amount of activated carbon and hot-filtering the solution (use caution as this can be a fire hazard with flammable solvents).

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Class Example Solvents Polarity Notes
Alcohols Methanol, Ethanol, Isopropanol Polar Protic Good starting point. Ethanol is often an excellent choice.
Esters Ethyl Acetate Polar Aprotic A versatile solvent for moderately polar compounds.
Ketones Acetone Polar Aprotic Use with caution due to low boiling point.
Aromatic Toluene Non-polar May work well in a solvent/anti-solvent pair.
Ethers Diethyl Ether, MTBE Low Polarity Generally used as an anti-solvent.

| Hydrocarbons | Hexane, Heptane | Non-polar | Almost certainly will be an anti-solvent. |

Section 3: Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is essential for separating compounds with similar polarities.

Problem: Poor separation between the product and a key impurity.

  • Causality: The chosen solvent system (mobile phase) does not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize Gradient: If using gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly). This increases the resolution between closely eluting peaks.

    • Change Solvents: The selectivity between compounds can change dramatically with different solvents. If an Ethyl Acetate/Hexane system is failing, try a Dichloromethane/Methanol system.[7] Remember to add 0.5-1% Et₃N to any system you use.

    • Column Dimensions: Use a longer, narrower column for a given amount of stationary phase. This increases the number of theoretical plates and improves separation, though it will also increase the run time.

Problem: The compound is not eluting from the column, even with a highly polar solvent system.

  • Causality: This is an extreme case of interaction with the silica gel, suggesting your compound is strongly basic and has "crashed out" or irreversibly bound at the top of the column. This can happen if a basic modifier like Et₃N was forgotten.

  • Solution:

    • Emergency Elution: Try flushing the column with a mobile phase containing a higher concentration of base (e.g., 5-10% Et₃N in Methanol/DCM) or even a small amount of ammonium hydroxide. This may salvage some material, though the purity of the fractions will be compromised.

    • Alternative Stationary Phase: For future attempts, switch to a less acidic stationary phase. Neutral alumina is a good alternative for basic compounds.[3] Amine-functionalized silica is an excellent but more expensive option that provides a basic surface, virtually eliminating tailing issues.[4]

Data Presentation: Suggested Solvent Systems for Chromatography
System IDNon-Polar SolventPolar SolventBase Modifier (v/v)Typical Application
AHexane or HeptaneEthyl Acetate0.5 - 1.0% Et₃NStandard system for compounds of moderate polarity.[7]
BDichloromethaneMethanol0.5 - 1.0% Et₃NFor more polar compounds that do not move in System A.[3][7]
CDichloromethaneAcetone0.5 - 1.0% Et₃NAlternative polar system; acetone is a stronger eluent than ethyl acetate.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system via TLC, aiming for an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." This involves making a slurry of the silica in the initial, least polar mobile phase and pouring it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (like Dichloromethane or Ethyl Acetate), add 2-3 times its weight in silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% Ethyl Acetate in Hexane + 1% Et₃N). Gradually increase the polarity of the mobile phase according to a pre-determined gradient.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical decision-making process for selecting the primary purification method for your crude product.

PurificationStrategy start Crude Product check_solid Is the crude material a solid? start->check_solid recryst Attempt Recrystallization check_solid->recryst  Yes chromatography Perform Flash Column Chromatography check_solid->chromatography  No / Oily check_purity Purity > 98% by TLC/NMR? recryst->check_purity check_purity->chromatography  No final_product Final Purified Product check_purity->final_product  Yes chromatography->final_product TailingTroubleshooting start Poor separation / Tailing on TLC check_base Is a base (e.g., 1% Et3N) in the mobile phase? start->check_base add_base Add 1% Et3N to the mobile phase and re-run TLC check_base->add_base  No check_again Is tailing resolved? check_base->check_again  Yes add_base->check_again proceed Proceed with column using modified mobile phase check_again->proceed  Yes switch_phase Switch to an alternative stationary phase (Neutral Alumina or Amine-Silica) check_again->switch_phase  No

Sources

Technical Support Center: Synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to ensure the successful synthesis of this important chemical intermediate.

Introduction

The synthesis of this compound is a critical step in the development of various heterocyclic compounds, including quinolines, which are of significant interest in medicinal chemistry. The primary synthetic route involves the condensation of 2-amino-4-chlorophenol with diethyl 2-(ethoxymethylene)malonate (DEEMM). While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of potential side products and practical solutions to mitigate their formation.

Reaction Overview

The core reaction is a nucleophilic substitution of the ethoxy group of DEEMM by the amino group of 2-amino-4-chlorophenol.

Reaction_Scheme reactant1 2-amino-4-chlorophenol product This compound reactant1->product + reactant2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) reactant2->product

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is significantly lower than expected. What are the possible causes?

Low yields can often be attributed to several competing side reactions or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Side Product Formation: Several side products can form, consuming the starting materials.

    • Troubleshooting: Refer to the detailed section on "Common Side Products and Their Mitigation" below.

  • Suboptimal Temperature: The reaction is temperature-sensitive.

    • Troubleshooting: Ensure the reaction temperature is maintained within the optimal range. Temperatures that are too high can promote side reactions, while temperatures that are too low will slow down the desired reaction.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of DEEMM.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

FAQ 2: I'm observing an unexpected spot on my TLC plate. What could it be?

An unexpected spot on the TLC is a strong indicator of a side product. The identity of this byproduct depends on its polarity relative to the starting materials and the desired product.

Possible Side Products (and their expected relative polarities):

CompoundStructureExpected Relative Polarity on TLC
Desired Product This compoundModerate
Side Product 1 Diethyl 2,2'-((4-chloro-1,2-phenylene)bis(azanediyl))bis(methylene)dimalonateMore Polar
Side Product 2 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl esterVaries (can be more or less polar)
Side Product 3 Diethyl malonateLess Polar

Troubleshooting:

  • Co-spotting: Run a TLC with your reaction mixture, the starting materials, and the purified product (if available) on the same plate to identify which spots correspond to known compounds.

  • Characterization: Isolate the unknown spot by column chromatography and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy to determine its structure.

FAQ 3: My final product is difficult to purify. What are the best purification strategies?

Purification can be challenging due to the similar polarities of the desired product and some side products.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Recrystallization: If the product obtained after column chromatography is still not pure, recrystallization can be attempted.

    • Solvent System: A mixture of ethanol and water, or ethyl acetate and hexane, often works well.

Common Side Products and Their Mitigation

Understanding the potential side reactions is crucial for optimizing the synthesis.

Double Addition Product

The starting material, 2-amino-4-chlorophenol, has two amino groups. It is possible for DEEMM to react with both, leading to the formation of a bis-adduct.

Double_Addition reactant1 2-amino-4-chlorophenol side_product Diethyl 2,2'-((4-chloro-1,2-phenylene)bis(azanediyl)) bis(methylene)dimalonate reactant1->side_product + reactant2 2 eq. DEEMM reactant2->side_product

Caption: Formation of the double addition side product.

Mitigation Strategy:

  • Control Stoichiometry: Use a slight excess of 2-amino-4-chlorophenol relative to DEEMM (e.g., 1.1:1 ratio). This will favor the mono-addition product.

Intramolecular Cyclization (Gould-Jacobs Reaction)

The initial product can undergo an intramolecular cyclization, especially at elevated temperatures, to form a quinoline derivative. This is a known pathway called the Gould-Jacobs reaction.[1][2]

Cyclization intermediate This compound side_product 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester intermediate->side_product Heat (Δ)

Caption: Intramolecular cyclization leading to a quinoline side product.

Mitigation Strategy:

  • Temperature Control: Carry out the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid prolonged heating.

  • Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic solvents are generally preferred.

Hydrolysis of Diethyl Ethoxymethylenemalonate (DEEMM)

If moisture is present in the reaction, DEEMM can hydrolyze to diethyl malonate and other byproducts.

Mitigation Strategy:

  • Anhydrous Conditions: As mentioned in FAQ 1, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 equivalent).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene or ethanol).

    • Add diethyl 2-(ethoxymethylene)malonate (1.05 equivalents) to the solution.

  • Reaction Conditions:

    • Heat the reaction mixture to a gentle reflux (the optimal temperature will depend on the solvent used).

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and remove the solvent to yield the final product as a solid.

Characterization of the Final Product

It is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl proton, the methylene and methyl groups of the ethyl esters, and the amino protons.

  • ¹³C NMR: The carbon NMR will confirm the presence of all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (ester), and C=C bonds.

References

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023, April 10). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Molecules. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" (DCMM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental work. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in common organic solvents. What are the first steps I should take?

A1: Poor solubility is a frequent hurdle in organic synthesis and drug development.[1][2] The initial approach should be a systematic screening of solvents with varying polarities. The principle of "like dissolves like" is a good starting point.[3] Given the structure of DCMM, which contains both polar (amino groups) and non-polar (chlorophenyl and diethyl ester groups) moieties, a range of solvents should be tested.

Initial Solvent Screening Strategy:

  • Non-polar solvents: Start with solvents like hexanes or toluene. These will test the solubility based on the non-polar features of the molecule.[4]

  • Polar aprotic solvents: Solvents such as acetone, acetonitrile, ethyl acetate, and tetrahydrofuran (THF) are often effective for moderately polar compounds.[5]

  • Polar protic solvents: Alcohols like methanol, ethanol, and isopropanol can engage in hydrogen bonding, which may improve the solubility of DCMM due to its amino groups.[4]

  • Highly polar aprotic solvents: If solubility is still limited, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve a wide range of organic compounds.[6] However, be mindful that their high boiling points can make them difficult to remove later.[6]

It's crucial to perform these tests on a small scale to conserve your material.

Q2: I've tried single solvents with limited success. What is the next logical step to improve the solubility of DCMM?

A2: If single solvents are not effective, the next step is to explore the use of co-solvent systems.[3][7][8] Co-solvency involves mixing two or more miscible solvents to create a solution with enhanced solubilizing power.[9] This technique is particularly useful for compounds with mixed polarity like DCMM.

Common Co-solvent Strategies:

  • Increasing Polarity: A common approach is to add a more polar solvent to a less polar one. For instance, if DCMM shows some solubility in dichloromethane (DCM), adding a small amount of methanol can significantly improve solubility.

  • Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solute more "comfortable" in the solvent mixture.[1] They can disrupt the solvent's self-association, creating cavities that can better accommodate the solute molecules.[9]

A systematic approach is to prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of solvent A to solvent B) and observe the solubility.

Q3: Can temperature be used to enhance the solubility of this compound?

A3: Yes, for most compounds, solubility increases with temperature.[3][10] Therefore, gentle heating of the solvent while attempting to dissolve DCMM can be an effective strategy.

Protocol for Temperature-Assisted Dissolution:

  • Add the DCMM to your chosen solvent or co-solvent system at room temperature.

  • Stir the mixture and gradually increase the temperature using a water bath or heating mantle.

  • Monitor the dissolution and be careful not to exceed the boiling point of the solvent.

  • Once dissolved, it is important to check if the compound remains in solution upon cooling back to room temperature. If it precipitates, the solution was supersaturated at the higher temperature.

Caution: Be aware of the thermal stability of DCMM. Prolonged exposure to high temperatures could lead to degradation. A preliminary thermal stability test (e.g., using a small sample and monitoring for color change or degradation by TLC/LC-MS) is advisable if you plan to use elevated temperatures for extended periods.

Q4: Are there other advanced techniques I can consider if the above methods are insufficient?

A4: When standard methods fall short, several other techniques can be employed to enhance solubility:

  • pH Adjustment: The amino groups in DCMM are basic and can be protonated in an acidic medium.[10] This protonation will form a salt, which is generally more soluble in polar solvents, especially water. You can try adding a small amount of an organic acid (like acetic acid or trifluoroacetic acid) to your solvent system. Conversely, in a basic medium, the solubility might be different.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, thereby increasing its apparent solubility in the bulk solvent.[8][11] This is a common strategy in pharmaceutical formulations.

  • Particle Size Reduction: Decreasing the particle size of the solid DCMM increases the surface area available for solvation, which can improve the rate of dissolution.[3][12][13] Techniques like micronization or sonication of the suspension can be beneficial.[12][13]

Experimental Protocol: Systematic Solubility Screening

This protocol outlines a systematic approach to determine the optimal solvent system for this compound.

Materials:

  • This compound (DCMM)

  • A selection of organic solvents (see table below)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of DCMM (e.g., 1 mg) into each vial.

  • Single Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent.

  • Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. Record the volume of solvent required for complete dissolution.

  • Co-solvent Screening: For solvents that showed partial solubility, repeat the experiment using pre-mixed co-solvent systems (e.g., 1:1 Toluene:Ethanol).

  • Temperature Effect: For promising solvent/co-solvent systems where solubility is still limited, gently heat the vial (e.g., to 40-50 °C) and observe any changes.

  • Data Recording: Record your observations in a table, noting whether the compound is "Insoluble," "Partially Soluble," or "Soluble" and at what approximate concentration.

Data Presentation

Table 1: Physical Properties of Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (ε)Notes
n-Hexane0.1691.9Non-polar, good for extracting non-polar compounds.[4]
Toluene2.41112.4Aromatic, slightly more polar than hexane.[4]
Dichloromethane (DCM)3.1409.1Good all-purpose solvent for moderately polar compounds.
Diethyl Ether2.8354.3Volatile, be cautious of peroxide formation.
Ethyl Acetate4.4776.0Common solvent for chromatography and extractions.
Acetone5.15621Polar aprotic, miscible with water.[5]
Acetonitrile (ACN)5.88237.5Polar aprotic, often used in HPLC.[5]
Isopropanol (IPA)3.98218Polar protic, good for dissolving polar compounds.[4]
Ethanol4.37824.5Polar protic, common and relatively non-toxic.
Methanol5.16533The most polar of the simple alcohols.
Dimethylformamide (DMF)6.415337Highly polar aprotic, high boiling point.[6]
Dimethyl Sulfoxide (DMSO)7.218947Highly polar aprotic, can penetrate skin.[4]

Visualization

Diagram 1: Decision-Making Workflow for Solubility Enhancement

This diagram illustrates a logical progression for troubleshooting the poor solubility of DCMM.

Solubility_Workflow start Start: Poor Solubility of DCMM single_solvent Screen Single Solvents (Varying Polarity) start->single_solvent is_soluble1 Is it Soluble? single_solvent->is_soluble1 co_solvent Try Co-Solvent Systems is_soluble1->co_solvent No end_success Success: Soluble System Identified is_soluble1->end_success Yes is_soluble2 Is it Soluble? co_solvent->is_soluble2 heating Apply Gentle Heating is_soluble2->heating No is_soluble2->end_success Yes is_soluble3 Is it Soluble? heating->is_soluble3 advanced Advanced Techniques: pH Adjustment, Surfactants, Particle Size Reduction is_soluble3->advanced No is_soluble3->end_success Yes advanced->end_success If Successful end_fail Re-evaluate Experimental Conditions or Synthesis Route advanced->end_fail If Unsuccessful

Caption: A stepwise guide to overcoming solubility issues.

References

  • Cosolvent - Wikipedia. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate. [Link]

  • "How to choose reaction solvents" : r/chemistry - Reddit. (2019). Reddit. [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (2016). Slideshare. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (2022). Biological and Environmental Professions Licensure System. [Link]

  • A Deep Dive into Common Organic Solvents - ChemTalk. (2023). ChemTalk. [Link]

  • How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange. [Link]

  • Methods of solubility enhancements | PPTX - Slideshare. (2017). Slideshare. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). ACS Green Chemistry Institute. [Link]

  • Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. (2022). Al-Rafidain Journal of Medical Sciences. [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013). Global Research Online. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma. [Link]

  • Diethyl malonate - Grokipedia. (2023). Grokipedia. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Diethyl malonate - ChemBK. (2025). ChemBK. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (2012). National Institutes of Health. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (2022). MDPI. [Link]

  • Diethyl Malonate | C7H12O4 | CID 7761 - PubChem. (n.d.). PubChem. [Link]

  • 2-Amino-4-chlorophenol - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem. (n.d.). PubChem. [Link]

Sources

Preventing decomposition of "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" during cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the cyclization of "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate." Our focus is on preventing decomposition and maximizing the yield of the desired quinoline product.

Introduction: The Gould-Jacobs Cyclization

The cyclization of this compound typically follows the Gould-Jacobs reaction pathway to form a 4-hydroxyquinoline derivative.[1] This reaction is a thermally induced intramolecular cyclization. The starting material, a vinylogous amide, is generally stable at room temperature but is susceptible to degradation under the harsh, high-temperature conditions often required for this transformation.[2] Understanding the interplay between the desired cyclization and potential decomposition pathways is critical for success.

Troubleshooting Guide

Q1: My reaction is producing a low yield of the desired quinoline product and a significant amount of dark, tarry material. What is causing this?

A1: Tar formation is a common issue in high-temperature quinoline syntheses and often indicates decomposition of the starting material or intermediates.

  • Thermal Instability: The high temperatures (often >250 °C) required for the Gould-Jacobs cyclization can lead to nonspecific decomposition and polymerization of the starting enamine and the product.[2] These complex side reactions result in the formation of high-molecular-weight, insoluble materials, commonly observed as tar.[3]

  • Presence of Impurities: Residual starting materials from the initial condensation, such as 2-amino-4-chloroaniline or diethyl ethoxymethylenemalonate, can also contribute to side reactions and tar formation under thermal stress.

  • Atmospheric Oxygen: At high temperatures, atmospheric oxygen can promote oxidative side reactions, leading to colored byproducts and decomposition.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: The key is to find the minimum temperature required for efficient cyclization within a reasonable timeframe. A systematic study of temperature and time is recommended.[2]

  • Use a High-Boiling, Inert Solvent: Solvents like diphenyl ether or Dowtherm A are commonly used to maintain a consistent high temperature and can help to minimize localized overheating.[4]

  • Ensure Purity of Starting Material: Purify the this compound before cyclization to remove any residual reactants or byproducts from the initial condensation step.

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.

Q2: I am observing significant byproduct formation, including a decarboxylated version of my target quinoline. How can I prevent this?

A2: Decarboxylation is a known side reaction in the Gould-Jacobs synthesis, particularly at very high temperatures. [2]

The initial cyclization product is a 4-hydroxyquinoline-3-carboxylate. The high temperatures can promote the loss of the carboxylate group, leading to the corresponding 4-hydroxyquinoline.

Troubleshooting Steps:

ParameterRecommendationRationale
Temperature Lower the reaction temperature and monitor for the completion of cyclization.Decarboxylation is often favored at higher temperatures than the initial cyclization.
Reaction Time Minimize the reaction time once the cyclization is complete (as determined by TLC or LC-MS).Prolonged heating increases the likelihood of decarboxylation.
Alternative Methods Consider microwave-assisted synthesis.Microwave heating can often promote cyclization at lower bulk temperatures and shorter reaction times, minimizing side reactions.[4]
Q3: My starting material seems to be reverting to the initial aniline and malonate derivative. What is happening?

A3: The initial condensation to form the enamine is a reversible reaction. The presence of water or acid can catalyze the hydrolysis of the enamine back to the starting aniline and a malonate derivative.

While the cyclization is typically performed under anhydrous conditions, any residual moisture in the starting materials or solvent can become problematic at high temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and starting materials before the reaction.

  • Use a Neutral or Slightly Basic Environment: Avoid acidic conditions, which can accelerate hydrolysis.

  • Consider a Dean-Stark Trap: If using a solvent, a Dean-Stark trap can be employed to remove any water generated during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the cyclization of this compound?

A1: The optimal temperature can vary depending on the specific reaction conditions (e.g., solvent, scale). Generally, temperatures in the range of 240-260 °C are employed for thermal cyclization in high-boiling solvents like diphenyl ether.[4] However, it is highly recommended to perform small-scale optimization studies to determine the ideal temperature for your specific setup.

Q2: Are there any catalysts that can promote the cyclization at a lower temperature?

A2: Yes, acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) have been shown to facilitate the cyclization of anilinomethylenemalonates at significantly lower temperatures (e.g., 80-120 °C), which can help to prevent thermal decomposition.

Q3: Can I use microwave heating for this cyclization?

A3: Microwave-assisted synthesis is an excellent alternative to conventional heating for the Gould-Jacobs reaction. It often leads to shorter reaction times, higher yields, and fewer byproducts due to the rapid and efficient heating of the reaction mixture.[4]

Q4: My starting material has two amino groups. Could this lead to competing cyclization pathways?

A4: Yes, the presence of two nucleophilic amino groups in the 2-amino-4-chlorophenyl moiety could potentially lead to the formation of regioisomers or undesired side products. The enamine nitrogen is generally more nucleophilic for the initial Michael-type addition to form the starting material. During the thermal cyclization, the reaction typically proceeds via an electrocyclic reaction involving the aniline ring. However, intermolecular reactions between two molecules of the starting material could be a contributing factor to tar formation at high concentrations and temperatures.

Experimental Protocols

Protocol 1: Standard Thermal Cyclization
  • Place this compound (1.0 eq) and diphenyl ether (5-10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Heat the mixture with stirring to 250 °C in a sand or oil bath.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Add hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Eaton's Reagent Catalyzed Cyclization
  • Add this compound (1.0 eq) to Eaton's reagent (10 parts methanesulfonic acid to 1 part phosphorus pentoxide by weight) with stirring at room temperature.

  • Heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Visualizing the Reaction and Decomposition Pathways

cluster_main_pathway Desired Cyclization Pathway cluster_decomposition Potential Decomposition Pathways cluster_optimization Optimization Strategies start This compound product Ethyl 8-amino-6-chloro-4-hydroxyquinoline-3-carboxylate start->product High Temperature (e.g., 250°C) Gould-Jacobs Cyclization hydrolysis Hydrolysis (Reversion to Starting Materials) start->hydrolysis Trace H₂O, Acid polymerization Polymerization/Tar Formation start->polymerization Excessive Heat decarboxylation Decarboxylation of Product product->decarboxylation Excessive Heat/Time optimization_node Lower Temperature Inert Atmosphere Pure Starting Material Alternative Methods (Microwave, Catalysis) optimization_node->start optimization_node->product

Caption: Key pathways in the cyclization and decomposition of the starting material.

References

Sources

Optimizing temperature and reaction time for Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperature and time. Our goal is to equip you with the knowledge to navigate the nuances of this powerful quinoline synthesis method with confidence and precision.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway for the synthesis of quinolines and their 4-hydroxy derivatives.[1][2] This reaction is pivotal in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial and antimalarial drugs.[3] The synthesis proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core structure.[1][4]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3][5] While historically demanding high temperatures and prolonged reaction times, modern advancements, such as microwave irradiation, have dramatically improved efficiency, offering shorter reaction times and higher yields.[3][6][7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the Gould-Jacobs reaction, with a focus on optimizing temperature and reaction time.

Issue 1: Low or No Yield of the Desired Quinolone Product

Q: I am not getting the expected yield of my quinolone product. What are the likely causes and how can I improve it?

A: Low yields in the Gould-Jacobs reaction can often be traced back to incomplete reactions in one or both of the key steps: the initial condensation or the subsequent thermal cyclization.

  • Causality: The condensation step, while generally less demanding than cyclization, requires adequate temperatures to proceed to completion. The thermal cyclization, however, is the more challenging step and necessitates significantly higher temperatures to overcome the activation energy barrier for the 6-electron electrocyclization.[3] Insufficient heat during this stage is a primary culprit for low product formation.

  • Self-Validating Protocol:

    • Verify Intermediate Formation: Before proceeding to the high-temperature cyclization, it is crucial to confirm the formation of the anilidomethylenemalonate intermediate. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the aniline starting material.[8]

    • Optimize Condensation: For the condensation step, a temperature range of 100-140°C for 1-3 hours is a good starting point for conventional heating.[8] Using a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate can also help drive this step to completion.[8]

    • Ensure Sufficient Cyclization Temperature: The thermal cyclization typically requires temperatures exceeding 250°C.[3][8] When using conventional heating, high-boiling point, inert solvents like diphenyl ether or Dowtherm A are essential to reach and maintain these temperatures.[8]

    • Consider Microwave Synthesis: Microwave irradiation is a highly effective alternative for achieving the necessary high temperatures rapidly and uniformly, often leading to significantly shorter reaction times and improved yields.[6][7][9]

Issue 2: Formation of Significant Side Products and Impurities

Q: My reaction is producing a complex mixture with several by-products, making purification difficult. What are the common side reactions, and how can I minimize them?

A: The high temperatures required for the Gould-Jacobs reaction can unfortunately promote undesirable side reactions.[8]

  • Causality: At elevated temperatures, reactants and intermediates can undergo decomposition or alternative reaction pathways. For instance, prolonged reaction times at high temperatures can lead to the degradation of the desired quinolone product.[3] In some cases, decarboxylation can occur, leading to undesired by-products.[6]

  • Self-Validating Protocol:

    • Optimize Reaction Time: It is critical to find the sweet spot for reaction time at a given high temperature. While higher temperatures can accelerate the desired cyclization, extended heating can be detrimental. A time-course study, monitored by TLC or HPLC, can help determine the optimal reaction duration to maximize product formation while minimizing degradation.[3][6]

    • Stepwise Temperature Profile: Instead of a single high temperature, consider a two-step heating profile. First, a moderate temperature for the condensation, followed by a rapid increase to the higher temperature required for cyclization. This can prevent prolonged exposure of the initial reactants to harsh conditions.

    • Microwave Optimization: When using a microwave reactor, carefully screen both temperature and time. As shown in the table below, a higher temperature for a shorter duration can be more effective than a lower temperature for a longer period.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Gould-Jacobs reaction?

A1: There isn't a single optimal temperature, as it depends on the specific substrates and the heating method. The reaction is best thought of in two stages:

  • Condensation: Typically performed between 100-140°C.[8]

  • Thermal Cyclization: Requires much higher temperatures, generally above 250°C.[3][8] Some procedures even report temperatures up to 400°C for solvent-free reactions.[10] For microwave-assisted synthesis, temperatures around 300°C have been shown to be effective.[6]

Q2: How long should I run the Gould-Jacobs reaction?

A2: Reaction time is inversely related to temperature.

  • Conventional Heating: The condensation step can take 1-3 hours.[8] The cyclization step can also take several hours.

  • Microwave Heating: Reaction times are dramatically reduced. The condensation can be completed in as little as 7 minutes.[11] The cyclization step is also significantly faster, often in the range of 5-20 minutes.[3][6] It is crucial to optimize the reaction time to avoid product degradation.[6]

Q3: Can I run the Gould-Jacobs reaction without a solvent?

A3: Yes, solvent-free conditions have been successfully employed, particularly with microwave heating.[11] This approach can be more environmentally friendly and simplify work-up. However, for conventional heating, a high-boiling inert solvent is often necessary to achieve the required temperatures for cyclization.[8]

Q4: My aniline has an electron-withdrawing group. Will the Gould-Jacobs reaction still work?

A4: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups, particularly in the meta-position.[1][3][5] Electron-withdrawing groups can deactivate the aniline, making the initial nucleophilic attack less favorable and potentially hindering the cyclization step. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary, and yields may be lower. Alternative quinoline synthesis methods might be more suitable for such substrates.[12]

Data Presentation

Table 1: Effect of Microwave Temperature and Time on Gould-Jacobs Reaction Yield

EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
2300237
32502018
43002028
5300547

Adapted from a study on the microwave-assisted synthesis of quinolines.[3][6] This data highlights that a higher temperature (300°C) is more effective than a lower one (250°C), and that at the higher temperature, a shorter reaction time (5 minutes) gave the best yield, with longer times leading to product degradation.[3]

Experimental Protocols

Protocol 1: Classical Thermal Gould-Jacobs Synthesis

  • Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[3]

  • Cyclization: To the flask containing the intermediate, add a high-boiling inert solvent (e.g., diphenyl ether). Heat the mixture to over 250°C and maintain this temperature until the cyclization is complete (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Wash the solid with a low-boiling solvent (e.g., petroleum ether) to remove the high-boiling solvent.[12]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

  • Reaction Setup: In a microwave vial, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Irradiation: Heat the mixture in a microwave reactor to the optimized temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).

  • Work-up: Cool the vial to room temperature. The product may precipitate and can be collected by filtration and washed with a suitable solvent.[6]

Visualization

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_troubleshooting Troubleshooting Logic start Aniline + Diethyl Ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate start->intermediate 100-140°C (Conventional) or Microwave (e.g., 170°C, 7 min) product 4-Hydroxyquinoline Derivative intermediate->product >250°C (Conventional) or Microwave (e.g., 300°C, 5 min) low_yield Low Yield? check_intermediate Check Intermediate Formation (TLC/HPLC) low_yield->check_intermediate optimize_mw Optimize Microwave Parameters low_yield->optimize_mw check_intermediate->start No Intermediate increase_temp_time Increase Cyclization Temperature/Time check_intermediate->increase_temp_time Intermediate Formed increase_temp_time->product optimize_mw->product

Caption: A workflow diagram illustrating the key steps and troubleshooting logic for the Gould-Jacobs reaction.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2021). Retrieved January 15, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. Retrieved January 15, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2021). Retrieved January 15, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 15, 2026, from [Link]

  • Gould–Jacobs-Reaktion - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Gould–Jacobs Reaction - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2020, May 15). Retrieved January 15, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 15, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 15, 2026, from [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) A solvent-free Jacobs–Gould reaction - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Gould-Jacobs reaction - Wiktionary, the free dictionary. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Failed Cyclization of Anilinomethylenemalonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the cyclization of anilinomethylenemalonates to form quinolone structures. The synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, but its high-temperature thermal cyclization step is notoriously sensitive.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My thermal cyclization has failed. I have recovered most of my anilinomethylenemalonate starting material. What is the primary cause?

This is the most common failure mode and almost always points to insufficient reaction temperature. The thermal cyclization of an anilinomethylenemalonate is a pericyclic reaction (a 6-electron electrocyclization) that requires a significant energy input to overcome the activation barrier associated with temporarily disrupting the aromaticity of the aniline ring.[1][4]

Core Issue: Lack of Sufficient Thermal Energy.

Troubleshooting Protocol:

  • Verify Internal Reaction Temperature: Do not rely solely on the heating mantle's setpoint. Insert a high-temperature thermometer or thermocouple directly into the reaction mixture (if safe to do so) to monitor the true internal temperature. The target is often above 250 °C .[4][5]

  • Solvent Selection is Critical: The choice of solvent is paramount for achieving and maintaining the necessary high temperatures uniformly. Low-boiling solvents will not reach the required temperature. High-boiling, thermally stable solvents are essential.

    • Causality: The solvent acts as a heat transfer medium. Its boiling point dictates the maximum temperature the reaction can reach at atmospheric pressure. Using a solvent with a boiling point below 250 °C will prevent the reaction from proceeding efficiently.

  • Upgrade Your Solvent: If you are using a solvent like diphenyl ether (b.p. 258 °C) and still facing issues, consider alternatives with even higher boiling points. The yield of 4-hydroxyquinolines often improves with higher-boiling solvents.[4]

Table 1: Common High-Boiling Solvents for Thermal Cyclization

SolventBoiling Point (°C)Notes
Diphenyl ether258 °CA traditional standard, can be effective but may not be optimal for all substrates.
Dowtherm A257 °CA eutectic mixture of diphenyl ether and biphenyl. Very common and effective.[5][6]
1,2,4-Trichlorobenzene214 °CA lower-temperature option, may not be sufficient for many cyclizations.
2-Nitrotoluene222 °CAnother option, but its reactivity should be considered.[5]
Mineral Oil>300 °CInexpensive and effective, but can make product isolation more difficult.
2,6-di-tert-butylphenol260-262 °CA user-friendly alternative that has shown good yields.[4][5]
  • Consider Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can dramatically shorten reaction times and often improves yields by efficiently reaching the high temperatures required for cyclization.[6][7]

Q2: My reaction mixture turned into a dark tar, and the yield of my desired quinolone is extremely low. What went wrong?

This issue indicates thermal decomposition. While high temperatures are necessary for the reaction to proceed, excessive heat or prolonged exposure can degrade the starting materials and the quinolone product.[5][7]

Core Issue: Thermal Degradation Surpassing Product Formation.

Troubleshooting Workflow:

G start Dark Tar Formation cause1 Localized Overheating start->cause1 Is mixing inadequate? cause2 Prolonged Reaction Time start->cause2 Was reaction heated too long? cause3 Starting Material Impurities start->cause3 Was the intermediate pure? sol1 Improve Agitation: Use mechanical stirring. Ensure uniform heat bath. cause1->sol1 sol2 Optimize Reaction Time: Monitor by TLC/LC-MS. Quench at optimal point. cause2->sol2 sol3 Purify Intermediate: Recrystallize or chromatograph the anilinomethylenemalonate. cause3->sol3

Caption: Troubleshooting workflow for thermal degradation.

Detailed Corrective Actions:

  • Ensure Uniform Heating and Mixing: In large-scale reactions, inefficient stirring can create "hot spots" where the temperature is much higher than the bulk mixture, leading to decomposition. Use a mechanical stirrer instead of a magnetic stir bar for better agitation.

  • Optimize Reaction Time: A thorough time-temperature study is crucial.[7] Run the reaction at a fixed temperature (e.g., 250 °C) and take aliquots every 15-30 minutes. Analyze these by TLC or LC-MS to determine the point of maximum product formation before significant degradation begins.

  • Purify the Anilinomethylenemalonate Intermediate: The initial condensation of aniline with diethyl ethoxymethylenemalonate (EMME) can leave residual starting materials or byproducts. These impurities can catalyze decomposition at high temperatures. Recrystallize or run a flash column on your intermediate before the cyclization step.

Q3: The cyclization worked, but I obtained the wrong isomer or a mixture of products. How can I improve the regioselectivity?

The regioselectivity of the Gould-Jacobs reaction is dictated by the electronic and steric properties of the substituents on the aniline ring. Cyclization typically occurs ortho to the amino group. If there are two non-equivalent ortho positions, a mixture can result.

Core Issue: Competing Cyclization Pathways.

Troubleshooting Protocol:

  • Analyze Substituent Effects:

    • Electron-donating groups (EDGs) at the meta-position of the aniline generally direct the cyclization to the C-2 position (away from the EDG), which is often the desired outcome.

    • Electron-withdrawing groups (EWGs) can deactivate the ring and may lead to poor yields or alternative reaction pathways.

  • Switch to Acid-Catalyzed Cyclization: When thermal methods fail or give poor selectivity, chemical activation provides a powerful alternative. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote cyclization under significantly milder conditions (e.g., 80-100 °C), often with excellent yields and improved selectivity.[6]

Protocol: Cyclization using Eaton's Reagent

  • Preparation: To a flask charged with your anilinomethylenemalonate intermediate, add Eaton's reagent (typically 5-10 mL per gram of substrate).

  • Reaction: Heat the mixture with stirring to 80-100 °C. The reaction is often complete within 1-2 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. The product will often precipitate. Adjust the pH with a base (e.g., NaOH solution) to neutral or slightly basic, then filter the solid product. Wash thoroughly with water.

Reaction Mechanism Overview

Understanding the mechanism is key to effective troubleshooting. The process is a sequence of reactions, and failure can occur at any stage.[1][3]

G sub Aniline + EMME int Anilinomethylenemalonate (Intermediate) sub->int Condensation (Elimination of EtOH) heat High Temp (>250 °C) or Acid Catalyst int->heat Pericyclic Reaction prod 4-Hydroxyquinoline-3-carboxylate heat->prod Cyclization final 4-Hydroxyquinoline prod->final Saponification & Decarboxylation

Caption: The Gould-Jacobs reaction pathway.

This guide highlights that the critical cyclization step is primarily governed by temperature, reaction time, and the purity of the intermediate.[5] By systematically addressing these parameters, researchers can successfully troubleshoot failed reactions and optimize the synthesis of valuable quinolone cores.

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI. Available at: [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Available at: [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. (n.d.). ResearchGate. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2012). MDPI. Available at: [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Gould–Jacobs reaction. (n.d.). ResearchGate. Available at: [Link]

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Removal of unreacted starting materials from "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This document provides in-depth troubleshooting advice and detailed protocols to ensure the isolation of a high-purity final product.

Introduction to the Synthesis and Purification Challenge

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. A common synthetic route involves the condensation reaction between 2-amino-4-chlorophenylamine and diethyl ethoxymethylenemalonate (DEEMM), a variant of the Gould-Jacobs reaction. While the reaction itself is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials. This guide will address these specific purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities are typically the unreacted starting materials: 2-amino-4-chlorophenylamine and diethyl ethoxymethylenemalonate (DEEMM). Depending on the reaction conditions, side products from the hydrolysis of DEEMM may also be present in minor amounts.

Q2: How can I monitor the progress of the reaction and the presence of impurities?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, often a mixture of hexane and ethyl acetate, can separate the product from the starting materials. Visualization under UV light is a non-destructive first step, as the aromatic rings in both the starting amine and the product will be UV-active.[1] Specific staining agents can also be employed for better visualization.

Q3: Why is it important to remove the unreacted 2-amino-4-chlorophenylamine?

A3: 2-amino-4-chlorophenylamine is a primary aromatic amine and can interfere with subsequent synthetic steps, particularly those involving reactions with the amino groups of the desired product. Its presence can also lead to difficulties in crystallization and may have toxicological implications.

Q4: Can I use a simple aqueous workup to remove the impurities?

A4: An aqueous workup can be partially effective. Diethyl ethoxymethylenemalonate is insoluble in water and will remain in the organic layer.[2][3][4] 2-amino-4-chlorophenylamine has moderate solubility in water, which increases in acidic conditions due to the protonation of the amino group.[5][6][7] Therefore, an acidic wash (e.g., with dilute HCl) can help in removing a significant portion of the unreacted amine. However, for high purity, additional purification steps are usually necessary.

Troubleshooting Guide: Removal of Unreacted Starting Materials

This section provides a systematic approach to troubleshooting common purification issues. The choice of method will depend on the scale of the reaction and the level of purity required.

Initial Assessment: Thin-Layer Chromatography (TLC)

Before attempting any large-scale purification, it is crucial to analyze the crude reaction mixture by TLC to identify the components and their relative polarities.

Typical TLC Conditions:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A starting point is a 7:3 mixture of n-hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.

  • Visualization:

    • UV Light (254 nm): Both 2-amino-4-chlorophenylamine and the product are UV-active and will appear as dark spots on a fluorescent background.[1]

    • Staining:

      • Potassium Permanganate Stain: This stain is effective for visualizing a wide range of organic compounds and will likely show spots for both starting materials and the product.[8]

      • Cinnamaldehyde Stain: This stain is specific for aromatic primary amines and will produce a colored spot for the unreacted 2-amino-4-chlorophenylamine.[9][10][11]

Purification Strategy Selection

Based on the TLC analysis, you can choose the most appropriate purification strategy. The following table summarizes the common techniques with their advantages and disadvantages.

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Recrystallization Difference in solubility of the product and impurities in a chosen solvent system.Simple, cost-effective, can yield high-purity crystalline product.Requires finding a suitable solvent, potential for product loss in the mother liquor.Removing small amounts of impurities from a solid product.
Column Chromatography Differential adsorption of components onto a stationary phase as a mobile phase passes through.[12]Highly effective for separating complex mixtures, applicable to a wide range of compounds.More time-consuming and requires larger volumes of solvent, potential for product loss on the column.Isolating the product from significant amounts of impurities with different polarities.
Acid-Base Extraction The basic nature of the unreacted amine allows for its selective transfer into an acidic aqueous phase.[6][7]Quick and effective for removing basic impurities.May not remove all traces of the amine, potential for hydrolysis of the ester groups under harsh acidic conditions.A preliminary purification step before recrystallization or chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying the final product, provided a suitable solvent is identified. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.[10]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate).

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating the product from both unreacted starting materials, especially when they are present in significant quantities.[3][11][13]

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using the "wet method" by making a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 n-hexane/ethyl acetate). The less polar diethyl ethoxymethylenemalonate will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 n-hexane/ethyl acetate) to elute the desired product, this compound.

  • Final Elution: A further increase in polarity will elute the more polar unreacted 2-amino-4-chlorophenylamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Assess Impurity Profile AcidBase Acid-Base Extraction TLC->AcidBase High Amine Content Recrystallization Recrystallization TLC->Recrystallization Low Impurity Content ColumnChrom Column Chromatography TLC->ColumnChrom Complex Mixture AcidBase->Recrystallization Further Purification PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: A logical workflow for the purification of the target compound.

Concluding Remarks

The successful purification of this compound relies on a systematic approach that begins with a thorough analysis of the crude reaction mixture. By understanding the chemical properties of the desired product and the potential impurities, researchers can select and optimize the most appropriate purification technique, be it recrystallization, column chromatography, or a combination of methods. This guide provides the foundational knowledge and practical protocols to overcome common purification challenges and obtain a high-purity product essential for subsequent research and development activities.

References

  • Wikipedia. (n.d.). Column chromatography. Retrieved January 16, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). Diethyl Ethoxymethylenemalonate CAS 87-13-8. Retrieved January 16, 2026, from [Link]

  • LookChem. (n.d.). Diethyl ethoxymethylenemalonate. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved January 16, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 16, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-Amino-4-chlorophenol. Retrieved January 16, 2026, from [Link]

  • ChemistryViews. (2010). Tender, Loving Care for Aromatic Amines. Retrieved January 16, 2026, from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 16, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 16, 2026, from [Link]

  • ChemicalLand21. (n.d.). DIETHYL ETHOXYMETHYLENE MALONATE. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved January 16, 2026, from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved January 16, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved January 16, 2026, from [Link]

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Characterization of Impurities in Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This molecule is a key intermediate in the synthesis of various heterocyclic compounds, including quinoline-based pharmacophores. Its synthesis, typically achieved through the condensation of 4-chloro-o-phenylenediamine with diethyl ethoxymethylenemalonate (DEEM), is a well-established reaction. However, like any chemical transformation, it is prone to the formation of impurities that can affect the yield, purity, and downstream applications of the final product.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis and purification of this target molecule. Our focus is on the practical identification and characterization of impurities, empowering you to optimize your process, ensure the quality of your results, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism and what are the most common, structurally-related impurities?

The core reaction is a nucleophilic vinyl substitution where one of the amino groups of 4-chloro-o-phenylenediamine attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.

  • Causality: The presence of two nucleophilic amino groups on the phenylenediamine starting material is the primary origin of the most significant impurity: the bis-adduct. The relative reactivity of the two amino groups is influenced by steric hindrance and electronic effects from the chloro-substituent, but under forcing conditions (e.g., high temperature, prolonged reaction time), the formation of the bis-adduct becomes more probable.

A summary of the main reaction and key impurities is presented below:

G cluster_reactants Starting Materials cluster_impurities Potential Impurities SM1 4-Chloro-o- phenylenediamine Product Desired Product Diethyl 2-((2-amino-4-chlorophenylamino) methylene)malonate SM1->Product + EtOH (1:1 Stoichiometry) Imp1 Impurity A (Unreacted Phenylenediamine) SM1->Imp1 Incomplete Reaction Imp3 Impurity C (Bis-adduct) SM1->Imp3 Excess Phenylenediamine or High Temp. SM2 Diethyl Ethoxy- methylenemalonate (DEEM) SM2->Product + EtOH (1:1 Stoichiometry) Imp2 Impurity B (Unreacted DEEM) SM2->Imp2 Incomplete Reaction Product->Imp3 Excess Phenylenediamine or High Temp. Imp4 Impurity D (Hydrolysis Product) Product->Imp4 + H₂O (Acid/Base)

Caption: Reaction scheme showing the formation of the desired product and key impurities.

Q2: How can I effectively monitor the progress of the reaction to minimize impurity formation?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like n-hexane/ethyl acetate (e.g., 7:3 v/v) to monitor the consumption of the starting materials.[1]

  • Expertise & Experience: The desired product is a UV-active, conjugated enaminone, which will appear as a distinct spot. 4-chloro-o-phenylenediamine is also UV-active but will have a different Rf value. DEEM is not strongly UV-active, so its disappearance is harder to track visually without staining. The key is to run co-spots of your starting materials alongside the reaction mixture to confidently identify the consumption of the phenylenediamine and the appearance of the product spot. Over-running the reaction can lead to the formation of the bis-adduct (Impurity C), which will typically have a much lower Rf value (more polar) than the desired product.

Q3: What is the most reliable method for purifying the crude product?

For many enaminones, purification by standard silica gel chromatography can be challenging as they can be unstable on silica.[2]

  • Trustworthiness: The recommended first line of purification is recrystallization . A solvent system like ethanol/water or isopropanol is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly. This method is highly effective at removing both the non-polar starting material (DEEM) and the highly polar bis-adduct impurity. If chromatography is necessary, using basic alumina instead of silica gel can prevent degradation of the enaminone product.[2]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction temperature or time. 2. Inactive starting materials. 3. Stoichiometry imbalance.1. The reaction is often performed at elevated temperatures (e.g., 150°C) or under reflux.[1] Ensure the internal temperature is correct. Use TLC to monitor for the disappearance of the limiting reagent. 2. Phenylenediamines can oxidize over time (indicated by a dark color).[3] Use freshly sourced or purified starting material. 3. Use a slight excess (1.05-1.1 equivalents) of DEEM to ensure the complete consumption of the more valuable phenylenediamine.
Multiple Unexpected Peaks in HPLC/LC-MS 1. Formation of the bis-adduct (Impurity C). 2. Hydrolysis of the malonate esters (Impurity D). 3. Degradation on the analytical column.1. This impurity will have a higher molecular weight. Confirm with LC-MS. To avoid it, use a 1:1 or slightly less than 1:1 ratio of phenylenediamine to DEEM and avoid excessive heating. 2. Malonate esters can hydrolyze under strongly acidic or basic conditions, especially in the presence of water.[4][5][6][7] Ensure your reaction and workup conditions are neutral or weakly acidic. This impurity will present as a loss of 28 Da (C₂H₄) or 46 Da (C₂H₅OH) in the mass spectrum. 3. If using HPLC, ensure the mobile phase is buffered appropriately. A common choice is a water/acetonitrile gradient with 0.1% formic acid for MS compatibility.[8][9]
Product is a Dark Oil or Gummy Solid 1. Presence of oxidized starting material. 2. Residual solvent. 3. Formation of polymeric side products.1. 4-chloro-o-phenylenediamine is susceptible to air oxidation.[3] If the starting material is dark, consider a charcoal treatment of the reaction mixture before workup or recrystallization of the starting material itself. 2. Ensure the product is thoroughly dried under vacuum. 3. This can occur with excessive heat. Attempt trituration with a cold non-polar solvent like hexane or ether to induce crystallization and wash away oily impurities.

Experimental Protocols & Workflows

Workflow for Impurity Identification and Characterization

This workflow provides a systematic approach to identifying unknown impurities in your synthesis.

G Start Crude Reaction Mixture TLC 1. TLC Analysis (e.g., Hexane:EtOAc 7:3) Start->TLC Initial Assessment HPLC 2. HPLC-UV Analysis (Purity Assessment) TLC->HPLC Resolve Components LCMS 3. LC-MS Analysis (Molecular Weight ID) HPLC->LCMS Identify m/z of Impurities NMR 4. NMR Spectroscopy (Structural Elucidation) LCMS->NMR Isolate Impurity for Structural Confirmation Purify 5. Targeted Purification (Recrystallization or Chromatography) NMR->Purify Informs Purification Strategy End Characterized Product (>98% Purity) Purify->End

Caption: A systematic workflow for the identification and characterization of impurities.

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol is designed for assessing the purity of the final product and quantifying impurities.

  • Instrumentation & Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm[9]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm and 320 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter before injection.[9]

  • Expected Results: The desired product will be the major peak. Unreacted 4-chloro-o-phenylenediamine will elute earlier (more polar), while the bis-adduct will likely elute later than the main product.

Protocol 2: LC-MS for Impurity Molecular Weight Determination

This method is crucial for obtaining the molecular weight of unknown peaks observed in the HPLC analysis.

  • Rationale: By coupling liquid chromatography with mass spectrometry, we can directly correlate a chromatographic peak with its mass-to-charge ratio (m/z), providing the most critical piece of information for impurity identification.

  • Instrumentation & Conditions:

    • Use the same LC conditions as in Protocol 1 to ensure retention time correlation.

    • Mass Spectrometer: Electrospray Ionization (ESI)[9]

    • Ionization Mode: Positive ([M+H]⁺) is typically most effective for these amine-containing compounds.[9]

    • Scan Range: 100 - 1000 m/z

  • Expected m/z Values for Key Species:

CompoundStructureExpected [M+H]⁺
Desired Product C₁₄H₁₅ClN₂O₄311.07
Impurity A (Starting Material)C₆H₇ClN₂143.03
Impurity C (Bis-adduct)C₂₃H₂₁ClN₄O₈517.11
Impurity D (Hydrolysis Product)C₁₂H₁₁ClN₂O₄283.04

References

  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • SIELC Technologies. Separation of Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate on Newcrom R1 HPLC column. Available at: [Link]

  • Trotter, B. W., et al. (2014). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH. Available at: [Link]

  • Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. Available at: [Link]

  • Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

  • Gómez-Coca, R. B., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Separation Science. Available at: [Link]

  • D'Ianni, J. D. (1945). Production of malonic acid. Google Patents.
  • Kim, S. Y., et al. (2015). Application of diethyl ethoxymethylenemalonate (DEEMM) derivatization for monitoring of lysine decarboxylase activity. KOPRI Repository. Available at: [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. Available at: [Link]

  • Wang, Z., et al. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. diethyl methylenemalonate. Available at: [Link]

  • Plater, M. J., et al. (2018). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. ResearchGate. Available at: [Link]

  • Organic Syntheses. diethyl aminomalonate hydrochloride. Available at: [Link]

  • Wang, Z., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2019). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Kock-Schulmeyer, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • da Silva, A. B. F., et al. (2016). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]

  • Batavia, P. J., & Vachet, R. W. (2001). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Lee, I. (2011). Cyclic enaminones: methodology development, total synthesis, and library construction. University of Minnesota. Available at: [Link]

  • Kwon, T. W., et al. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]

  • Kwon, T. W., et al. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. Available at: [Link]

  • PubChem. 4-Chloro-o-phenylenediamine. Available at: [Link]

Sources

Scaling up the synthesis of "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scalable Synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven guide for the synthesis of This compound . This enaminone is a highly valuable building block in medicinal chemistry, serving as a versatile precursor for the library synthesis of various heterocyclic compounds, including quinolines and benzodiazepines.[1][2]

This guide is structured to provide not just a protocol, but a deep understanding of the reaction, enabling you to troubleshoot and optimize the synthesis for large-scale production. We will cover the reaction mechanism, a detailed scalable protocol, and an extensive troubleshooting section in a practical question-and-answer format.

Reaction Overview & Mechanism

The synthesis is a condensation reaction between 4-chloro-1,2-phenylenediamine and Diethyl 2-(ethoxymethylene)malonate (DEEMM).[3] This reaction is a classic example of nucleophilic substitution at a vinylogous ester and is the first step of the well-established Gould-Jacobs reaction.[4]

Reaction Scheme:

(4-chloro-1,2-phenylenediamine) + (Diethyl ethoxymethylenemalonate) → This compound + Ethanol

The mechanism proceeds via a nucleophilic attack by one of the amino groups of the phenylenediamine onto the electrophilic double bond of DEEMM, followed by the elimination of ethanol.[4] A critical aspect of this synthesis is achieving regioselectivity. The amino group at the 2-position is generally considered more nucleophilic than the one at the 1-position due to electronic effects, leading to the desired product.

reaction_mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 4-Chloro-1,2-phenylenediamine Intermediate Zwitterionic Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Diethyl ethoxymethylenemalonate (DEEMM) Product Target Enaminone Intermediate->Product Elimination Byproduct Ethanol Product->Byproduct Byproduct Formation

Caption: Figure 1: Reaction Mechanism.

Scalable Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis, focusing on efficiency, safety, and ease of operation.

Reagent & Solvent Data
Reagent/SolventMolar Mass ( g/mol )MolesEquivalentsAmount
4-chloro-1,2-phenylenediamine142.590.201.028.5 g
Diethyl ethoxymethylenemalonate (DEEMM)216.220.211.0545.4 g (43.2 mL)
Ethanol (optional, for workup)46.07--100-150 mL
Hexanes (for washing)---2 x 50 mL
Step-by-Step Methodology
  • Reactor Setup: Assemble a clean, dry 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a temperature probe.

  • Charging Reagents: Charge the flask with 4-chloro-1,2-phenylenediamine (28.5 g, 0.20 mol).

  • Addition of DEEMM: With moderate stirring, add diethyl ethoxymethylenemalonate (43.2 mL, 0.21 mol) to the flask at room temperature. The mixture will likely form a slurry.

  • Reaction Heating: Heat the reaction mixture to 95-100°C using an oil bath. The solids should dissolve as the reaction progresses, and ethanol will begin to reflux.[5]

  • Monitoring the Reaction: The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: 7:3 Hexane/Ethyl Acetate).[6] The reaction is complete when the 4-chloro-1,2-phenylenediamine spot has been consumed.

  • Product Isolation & Workup:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to approximately 60-70°C.

    • Caution: The product may begin to crystallize. To prevent solidification in the flask, slowly add 100 mL of warm ethanol to the mixture with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold hexanes (50 mL each) to remove any residual DEEMM or impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is a pale yellow to light brown solid.

workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Reactor Setup charge 2. Charge Phenylenediamine setup->charge add 3. Add DEEMM charge->add heat 4. Heat to 95-100°C add->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to 60-70°C monitor->cool dissolve 7. Add Warm Ethanol cool->dissolve crystallize 8. Cool to 0°C dissolve->crystallize filter 9. Vacuum Filter crystallize->filter wash 10. Wash with Hexanes filter->wash dry 11. Dry Under Vacuum wash->dry

Sources

Validation & Comparative

A Comparative Guide to Malonate Derivatives in Quinoline Synthesis: Spotlight on Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in blockbuster drugs, from the historic antimalarial quinine to modern fluoroquinolone antibiotics, underscores the continued importance of efficient and versatile synthetic routes to this privileged scaffold.[3][4] Among the numerous named reactions developed for quinoline synthesis, the Gould-Jacobs reaction stands out for its reliability in constructing the 4-hydroxyquinoline core, a key intermediate for further functionalization.[5][6] This reaction classically involves the condensation of an aniline with a malonate derivative, followed by thermal cyclization.

This guide provides an in-depth technical comparison of various malonate derivatives in the context of quinoline synthesis, with a particular focus on the unique potential of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate . We will delve into the mechanistic nuances, compare experimental outcomes with established alternatives like Diethyl Ethoxymethylenemalonate (EMME), and provide detailed protocols to empower researchers in drug discovery and process development to make informed decisions for their synthetic campaigns.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[7] The reaction proceeds through two key stages:

  • Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on an electrophilic carbon of the malonate derivative. For traditional substrates like EMME, this involves the substitution of the ethoxy group.[6] This step forms an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, typically requiring temperatures above 250 °C. This electrocyclization reaction forms the quinoline ring system.[8] Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxyquinoline core.

The choice of the malonate derivative is critical as it directly influences the reaction conditions, yield, and the substitution pattern of the final quinoline product.

Diagram of the Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction Workflow Aniline Aniline Derivative Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Malonate Derivative Malonate->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Heat Quinolone 4-Hydroxyquinoline Product Cyclization->Quinolone

Caption: Generalized workflow of the Gould-Jacobs quinoline synthesis.

Comparative Analysis of Malonate Derivatives

The performance of different malonate derivatives in the Gould-Jacobs reaction is dictated by their electrophilicity and the nature of their leaving groups. Here, we compare the featured compound, this compound, with commonly used alternatives.

Malonate DerivativeStructureKey Features & Performance Insights
This compound (Structure)Pre-functionalized for streamlined synthesis. This derivative incorporates both the aniline and malonate moieties, offering a direct route to a highly substituted quinoline. The intramolecular nature of the cyclization is expected to proceed under milder conditions compared to intermolecular reactions. The presence of the chloro and amino groups on the aniline ring provides handles for further derivatization.
Diethyl Ethoxymethylenemalonate (EMME) (Structure)The "gold standard" for the Gould-Jacobs reaction. [9] Its high reactivity stems from the polarized double bond and the good ethoxy leaving group. It reliably reacts with a wide range of anilines, although high temperatures are typically required for the cyclization step.[3]
Diethyl Benzylidenemalonate (Structure)Used in Knoevenagel-type condensations. [7] Its application in direct quinoline synthesis is less common than EMME. The phenyl group can influence the electronic properties and steric hindrance of the reaction.
Dimethyl Dichloromalonate (Structure)Highly reactive due to the two chloro leaving groups. Can lead to different reaction pathways and potentially more side products if not carefully controlled. Its synthesis from dimethyl malonate is a known procedure.[10]

Experimental Protocols and Supporting Data

To provide a practical comparison, we present detailed experimental protocols for the synthesis of a target 7-chloro-4-hydroxyquinoline using different malonate precursors. The starting aniline for these protocols is 2-amino-4-chloroaniline.

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline using Diethyl Ethoxymethylenemalonate (EMME) - A Conventional Approach

This protocol is adapted from established Gould-Jacobs procedures and serves as our baseline for comparison.[11]

Step 1: Condensation of 2-amino-4-chloroaniline with EMME

  • In a round-bottom flask, combine 2-amino-4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the intermediate, this compound.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling inert solvent (e.g., Dowtherm A) to 250-260 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., hexane or ether) and dry to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid.

  • Heat the carboxylic acid in a high-boiling solvent (e.g., diphenyl ether) at 240-250 °C until carbon dioxide evolution ceases.

  • Cool the mixture, add hexane to precipitate the product, filter, and recrystallize to obtain pure 7-chloro-4-hydroxyquinoline.

Expected Yield: 60-70% (overall)

Diagram of the Conventional Gould-Jacobs Synthesis Workflow

Conventional Gould-Jacobs Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline 2-Amino-4-chloroaniline Condensation Heat (120-130°C, 2h) Aniline->Condensation EMME EMME EMME->Condensation Intermediate Intermediate Malonate Condensation->Intermediate Cyclization Heat (250-260°C, 1h) in Dowtherm A Intermediate->Cyclization Ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Cyclization->Ester Hydrolysis 1. NaOH, Reflux 2. HCl Ester->Hydrolysis Decarboxylation Heat (240-250°C) Hydrolysis->Decarboxylation Product 7-Chloro-4-hydroxyquinoline Decarboxylation->Product

Caption: Step-wise workflow for the synthesis of 7-chloro-4-hydroxyquinoline via the conventional Gould-Jacobs reaction.

Protocol 2: Proposed Synthesis via this compound - An Intramolecular Approach

This proposed protocol leverages the pre-functionalized nature of the title compound, which is first synthesized and then cyclized.

Step 1: Synthesis of this compound

This step is analogous to the condensation step in Protocol 1, but the intermediate is isolated and purified.

  • Combine 2-amino-4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

  • Heat the mixture at 120-130 °C for 2 hours.

  • After cooling, purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Step 2: Intramolecular Cyclization (Microwave-Assisted)

Microwave irradiation can significantly accelerate the cyclization step and often leads to higher yields.[12][13]

  • Place the purified intermediate from Step 1 into a microwave vial.

  • Irradiate in a microwave synthesizer at 250 °C for 20-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vial and purify the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, by recrystallization.

Step 3: Hydrolysis and Decarboxylation

Follow the same procedure as in Protocol 1, Step 3.

Anticipated Advantages:

  • Milder Conditions for Cyclization: The intramolecular nature of the cyclization may allow for lower temperatures or shorter reaction times.

  • Potentially Higher Purity: Isolation and purification of the intermediate can lead to a cleaner final product.

  • Improved Yield: Microwave-assisted synthesis has been shown to improve yields in Gould-Jacobs reactions.[12]

Comparative Data Summary (Expected)
ParameterProtocol 1 (EMME - Conventional)Protocol 2 (Pre-formed Intermediate - Microwave)
Cyclization Temperature 250-260 °C250 °C (Microwave)
Cyclization Time 30-60 minutes20-30 minutes
Overall Yield 60-70%>75% (Anticipated)
Key Advantages Well-established, one-pot potential for the first two steps.Potentially higher yield, shorter reaction time, cleaner reaction profile.
Key Disadvantages Harsh thermal conditions, potential for side products.Requires isolation of the intermediate, specialized microwave equipment.

Alternative Malonate Derivatives in Quinoline Synthesis

While EMME is the most common choice for the Gould-Jacobs reaction, other malonate derivatives can be employed, often leading to different quinoline substitution patterns through alternative reaction pathways.

  • Diethyl Benzylidenemalonate: This derivative is typically used in Knoevenagel condensations to form a C=C bond.[7] Its direct use in a Gould-Jacobs type reaction with an aniline would likely require different catalytic conditions to facilitate the initial Michael addition and subsequent cyclization.

  • Dimethyl Dichloromalonate: The high reactivity of the two chloro- leaving groups makes this a potent electrophile.[10] A reaction with an aniline could potentially proceed via a double nucleophilic substitution, but would require careful control of stoichiometry and reaction conditions to avoid polymerization and other side reactions. The resulting intermediate would be structurally different from the anilinomethylenemalonate and would likely lead to a different quinoline product upon cyclization.

Conclusion and Future Outlook

The synthesis of quinolines remains a vibrant area of research, driven by the quest for new therapeutic agents and advanced materials. While Diethyl Ethoxymethylenemalonate (EMME) continues to be the workhorse for the Gould-Jacobs reaction, the exploration of pre-functionalized intermediates like This compound offers a promising strategy for streamlining the synthesis of highly substituted quinolines. The anticipated benefits of milder reaction conditions, shorter reaction times, and potentially higher yields, particularly when coupled with modern techniques like microwave-assisted synthesis, make this an attractive avenue for further investigation.

For researchers and drug development professionals, the choice of malonate derivative should be a strategic one, guided by the desired substitution pattern, scalability, and overall synthetic efficiency. The detailed protocols and comparative analysis provided in this guide aim to equip scientists with the necessary information to navigate these choices effectively and accelerate their research and development endeavors.

References

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  • Scribd. (n.d.). Microwave Assisted Gould Jacobs Reaction on microwave.
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A Comparative Guide to the Synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate: Thermal vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficiency, sustainability, and high-throughput methodologies is paramount. This guide provides an in-depth comparative analysis of two distinct synthetic approaches—conventional thermal heating and microwave-assisted synthesis—for the preparation of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate. This enaminone is a valuable scaffold in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents.[1][2][3] Enaminones, in general, are versatile intermediates for the synthesis of various heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[4][5][6][7] Recent studies have highlighted the antifungal activity of diethyl 2-((aryl(alkyl)amino)methylene)malonates against devastating plant pathogens like Fusarium oxysporum, underscoring the relevance of efficient synthetic routes to this class of compounds.[1][2]

This guide will delve into the mechanistic underpinnings of both synthetic strategies, provide detailed experimental protocols, and present a clear comparison of their performance based on key metrics such as reaction time, yield, and energy efficiency.

Mechanistic Insight: The Gould-Jacobs Reaction

The synthesis of the target enaminone proceeds via the first step of the Gould-Jacobs reaction, a well-established method for the preparation of quinolines and their precursors.[8][9] The reaction involves the nucleophilic attack of an aniline derivative, in this case, 4-chloro-1,2-phenylenediamine, on diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of ethanol to yield the desired enaminone.

The core chemical transformation is a nucleophilic vinyl substitution reaction. The ethoxy group of DEEMM acts as a leaving group, and its departure is facilitated by the nucleophilic addition of the amino group from the aniline.

Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_product Product reactant1 4-chloro-1,2-phenylenediamine intermediate Intermediate Adduct reactant1->intermediate + reactant2 Diethyl ethoxymethylenemalonate (DEEMM) reactant2->intermediate product This compound intermediate->product - Ethanol ethanol Ethanol

Caption: Generalized reaction scheme for the synthesis of the target enaminone.

Experimental Protocols

Conventional Thermal Synthesis (Reflux-Based)

This method relies on traditional conductive heating to provide the activation energy for the reaction.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • Add a suitable high-boiling solvent such as ethanol, toluene, or diphenyl ether (10 mL).[2]

  • Heat the reaction mixture to reflux (typically between 100-160°C, depending on the solvent) and maintain for 1-6 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Thermal Synthesis Workflow start Mix Reactants & Solvent reflux Heat to Reflux (1-6 h) start->reflux monitor Monitor by TLC reflux->monitor workup Cool & Isolate Crude Product monitor->workup Reaction Complete purify Purify Product workup->purify end Final Product purify->end

Caption: Workflow for the conventional thermal synthesis.

Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to absorb microwave radiation and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.[2]

Protocol:

  • In a 5 mL high-pressure microwave reaction tube, place 4-chloro-1,2-phenylenediamine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • The reaction can be performed solvent-free or with a minimal amount of a high-dielectric solvent.[2]

  • Seal the tube and place it in a microwave synthesizer.

  • Irradiate the mixture at 150°C for 30 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting crude product can be purified by column chromatography (e.g., n-hexane/ethyl acetate 7:3) to afford the isolated product.[2]

Microwave Synthesis Workflow start Mix Reactants (Solvent-free) irradiate Microwave Irradiation (30 min) start->irradiate cool Cool to Room Temperature irradiate->cool purify Purify Product cool->purify end Final Product purify->end

Caption: Workflow for the microwave-assisted synthesis.

Comparative Performance Analysis

The choice between thermal and microwave-assisted synthesis often depends on a trade-off between traditional, well-established methods and modern, more efficient technologies. Below is a summary of the key performance indicators for each method in the synthesis of diethyl 2-((arylamino)methylene)malonates.

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 1 - 6 hours[2]30 minutes[2]
Typical Yield 70 - 85%[2]>78% (specifically 80% for a similar chloro-substituted analog)[2]
Energy Consumption Higher (prolonged heating)Lower (shorter reaction time, targeted heating)[2]
Solvent Usage Typically requires a solventOften solvent-free or minimal solvent[2]
Scalability Well-established for large-scale synthesisCan be challenging for very large scales, but batch microwave reactors are available
Process Control GoodExcellent (precise temperature and pressure control)

Discussion and Conclusion

The data clearly demonstrates the significant advantages of microwave-assisted synthesis for the preparation of this compound. The most striking difference lies in the reaction time, which is dramatically reduced from several hours to just 30 minutes. This rapid synthesis not only accelerates the research and development process but also leads to substantial energy savings, aligning with the principles of green chemistry.[2]

Furthermore, the yields obtained with microwave assistance are comparable to, and in some cases, may exceed those of the conventional method. The ability to perform the reaction under solvent-free conditions is another key benefit, reducing both the environmental impact and the cost associated with solvent purchase and disposal.

While conventional thermal synthesis remains a robust and scalable method, particularly for large-scale industrial production where the initial investment in specialized microwave equipment may be a consideration, microwave-assisted synthesis offers a compelling alternative for laboratory-scale research and process optimization. The precise control over reaction parameters afforded by modern microwave reactors can also lead to cleaner reactions with fewer byproducts, simplifying purification.

For researchers and drug development professionals, the adoption of microwave-assisted synthesis for the preparation of enaminone scaffolds like this compound can lead to a more efficient and environmentally friendly workflow, ultimately accelerating the discovery of new bioactive molecules.

References

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • Abdel-rahman, A. A.-H., et al. (2017). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 22(8), 1259. [Link]

  • Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry, 2019, 1-10. [Link]

  • Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Semantic Scholar. [Link]

  • Rehman, R., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Enaminones and their Complexes with Nickel (II) and Antimony (III). International Journal of Pharmaceutical Sciences and Research, 5(10), 4346-4351. [Link]

  • El-Dean, A. M. K., et al. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical and Pharmaceutical Research, 8(8), 101-111. [Link]

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. ResearchGate. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

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Comparative Analysis of the Biological Activity of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" and its structurally related analogs. This document synthesizes available experimental data to offer insights into their structure-activity relationships (SAR), particularly focusing on their potential as antifungal agents.

Introduction: The Versatile Diethyl Malonate Scaffold

Diethyl malonate and its derivatives are pivotal building blocks in organic synthesis, serving as precursors for a wide array of bioactive compounds, including pharmaceuticals, vitamins, and agrochemicals.[1][2] The core structure, characterized by an active methylene group, allows for versatile chemical modifications, leading to diverse pharmacological profiles.[1] This guide focuses on a specific subclass: Diethyl 2-((arylamino)methylene)malonates (DAMMs). While often used as intermediates, recent findings have highlighted the intrinsic biological activity of DAMMs themselves, notably as potent antifungal agents against devastating plant pathogens like Fusarium oxysporum.[3][4]

This guide will objectively compare the performance of "this compound" against other analogs, providing the supporting experimental data and detailed protocols to enable researchers to build upon these findings.

Synthesis of Diethyl 2-((arylamino)methylene)malonate (DAMM) Analogs

The synthesis of DAMMs is a robust and efficient process, typically achieved through a one-step condensation reaction. The general approach involves the reaction of a primary amine with diethyl ethoxymethylenemalonate (DEEMM).[3][4] A microwave-assisted procedure has been shown to be an effective, solvent-free method for this transformation.

General Synthesis Workflow

The workflow involves the direct reaction of the precursor molecules under microwave irradiation, which facilitates a rapid and high-yield synthesis.

G cluster_reactants Reactants Amine Primary Amine (e.g., 2-amino-4-chlorophenylamine) MW Microwave Irradiation (Solvent-free) Amine->MW DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->MW Product Diethyl 2-((arylamino)methylene)malonate (DAMM) MW->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the microwave-assisted synthesis of DAMM analogs.

Protocol: Microwave-Assisted Synthesis of DAMMs

This protocol is adapted from a reported procedure for synthesizing DAMM analogs.[3]

  • Reactant Preparation : In a suitable microwave reactor vessel, combine the primary amine (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (1.2 mmol).

  • Microwave Irradiation : Seal the vessel and subject the mixture to microwave irradiation. A typical condition is 100 °C for 10 minutes.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Purification : Upon completion, purify the resulting crude product directly using column chromatography on silica gel to yield the pure DAMM analog.

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Comparative Biological Activity: Antifungal Properties

A key study investigated the antifungal activity of a series of DAMM analogs against the phytopathogen Fusarium oxysporum (Fox).[3][4] This provides a direct dataset for comparing the biological efficacy of analogs based on the substitution pattern on the aryl ring. The core compound of interest for this guide is analogous to compound 1 in the study, which features a para-chloro substitution on a phenylamino ring.

Quantitative Comparison of Antifungal Activity

The efficacy of the compounds was quantified by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the mycelial growth of the fungus.

Compound IDStructure (R-group on Phenylamino Ring)IC₅₀ (µM) against F. oxysporum[3][4]
1 4-Chloro35.0
2 2-Nitro< 1.0
3 2,3-Dichloro0.013
4 2,5-Dichloro0.038
5 (Unsubstituted)1.3

Note: The specific compound "this compound" contains an additional amino group at the ortho position, which was not part of this specific comparative study. However, the data for the 4-chloro analog (1 ) provides the closest point of comparison.

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry and drug design.[5][6] Analyzing the data from the table reveals critical SAR insights for this class of compounds:

  • Effect of Chloro Substitution : The para-chloro substituted analog (1 ) was the least active compound in this series, with an IC₅₀ of 35 µM.[3] In contrast, dichlorinated analogs (3 and 4 ) exhibited exceptionally high potency, with IC₅₀ values in the low nanomolar range. This suggests that the position and number of halogen substituents are critical determinants of antifungal activity. The presence of two chlorine atoms, particularly at the 2,3- and 2,5-positions, dramatically enhances efficacy.

  • Effect of Nitro Substitution : The ortho-nitro substituted analog (2 ) also showed very high activity (IC₅₀ < 1.0 µM), indicating that strong electron-withdrawing groups at the ortho position may positively contribute to the inhibition of F. oxysporum.[3]

  • Baseline Activity : The unsubstituted analog (5 ) displayed moderate activity (IC₅₀ = 1.3 µM), serving as a baseline to evaluate the impact of various functional groups.[3] The unfavorable impact of a single para-chloro substituent is evident when compared to this baseline.

These findings underscore the principle that subtle changes to the molecular structure can lead to significant variations in biological potency.[7][8]

Experimental Protocol: Antifungal Activity Assay

The following is a detailed protocol for evaluating the antifungal activity of synthesized compounds against F. oxysporum, based on the mycelial growth inhibition assay.[3]

Workflow for Antifungal Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Potato Dextrose Agar (PDA) Medium B Autoclave Medium (120°C, 1 hour) A->B C Add Test Compound (Varying Concentrations) B->C D Pour Plates C->D E Inoculate with F. oxysporum Mycelial Plug D->E F Incubate (28°C, 72 hours) E->F G Measure Diameter of Mycelial Growth Halo F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow for the mycelial growth inhibition assay.

Step-by-Step Methodology
  • Medium Preparation : Prepare the culture medium consisting of 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water. Homogenize and sterilize in an autoclave for 1 hour at 120°C.

  • Compound Addition : Cool the sterile medium to approximately 45-50°C. Add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not affect fungal growth. A control plate should contain only the solvent.

  • Plating : Pour the medium into sterile petri dishes and allow them to solidify.

  • Inoculation : Place a small plug (e.g., 5 mm diameter) of fresh F. oxysporum mycelium, taken from the edge of an actively growing culture, onto the center of each agar plate.

  • Incubation : Incubate the plates at 28°C for 72 hours or until the mycelium in the control plate has reached a specified diameter.

  • Data Collection : Measure the diameter of the mycelial growth halo in millimeters for both control and treated plates.

  • Calculation : Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the mycelial colony in the control and dt is the average diameter of the mycelial colony in the treated plate.

  • IC₅₀ Determination : Plot the percentage of inhibition against the compound concentrations and determine the IC₅₀ value using appropriate statistical software.

Broader Biological Potential and Future Directions

While this guide focuses on the direct comparative data available for antifungal activity, the broader family of malonate derivatives has been explored for other therapeutic applications. Various studies have reported the synthesis of novel diethyl malonate and α-aminophosphonate derivatives with significant antibacterial and anticancer activities.[9][10][11][12][13] This suggests that the DAMM scaffold is a promising starting point for developing a new generation of therapeutic agents.

Future research should focus on:

  • Expanding the Analog Library : Synthesizing analogs with diverse substituents on the aryl ring to further probe the SAR.

  • Mechanism of Action Studies : Investigating how the most potent compounds inhibit fungal growth at a molecular level.

  • Screening against Other Pathogens : Evaluating the activity of these compounds against a broader range of fungal and bacterial pathogens.

  • Toxicity Profiling : Assessing the cytotoxicity of lead compounds in mammalian cell lines to determine their therapeutic index.[7]

Conclusion

The comparative analysis of Diethyl 2-((arylamino)methylene)malonate (DAMM) analogs reveals a significant potential for this chemical class as antifungal agents. The biological activity is highly sensitive to the nature and position of substituents on the phenylamino ring. Dichloro-substituted analogs, in particular, demonstrate exceptional potency against Fusarium oxysporum. The "this compound" scaffold, represented by its simpler para-chloro analog, serves as a foundational structure that can be chemically modified to achieve vastly improved biological performance. The provided synthesis and bioassay protocols offer a validated framework for researchers to further explore and optimize these promising compounds for applications in agriculture and medicine.

References

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate . SciSpace. [Link]

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate . Atlantis Press. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum . MDPI. [Link]

  • Diethyl malonate - Wikipedia . Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of Novel mono- and bis-α-Aminophosphonate Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds . ResearchGate. [Link]

  • Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction . PubMed Central. [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties . National Institutes of Health. [Link]

  • Biologically active antimicrobial α-aminophosphonate derivatives . ResearchGate. [Link]

  • Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus . PubMed Central. [Link]

  • Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines . PubMed. [Link]

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum . ResearchGate. [Link]

  • Diethyl 2-[(4-chlorophenylamino)(2,6-dichlorophenyl)methyl]malonate . Sci-Hub. [Link]

  • Structure Activity Relationships . Drug Design Org. [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives . MDPI. [Link]

  • Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine . PubMed. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability . PubMed. [Link]

  • Diethyl 2-(((2-aminophenyl)amino)methylene)malonate . PubChem. [Link]

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A Comparative Guide to the Structural Validation of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, The Imperative of Structural Certainty

In the realm of drug discovery and materials science, the synthesis of a novel molecule is merely the first chapter. The story is incomplete until its precise three-dimensional structure is unequivocally confirmed. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of downstream research programs. The title compound, Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate, presents a case in point. With multiple rotatable bonds, a substituted aromatic ring, and an enamine system, its 1D ¹H NMR spectrum can be complex and, in some cases, ambiguous.

While techniques like mass spectrometry (MS) can confirm the molecular weight and formula, they provide limited information about the specific arrangement and connectivity of atoms.[1][2] This is where two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy emerges as an indispensable tool. By spreading NMR signals across two frequency dimensions, 2D NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for a definitive, piece-by-piece construction of the molecular puzzle.[3][4]

This guide provides an in-depth, field-proven methodology for the complete structural validation of this compound using a suite of 2D NMR experiments. We will not only detail the protocols but also explain the strategic rationale behind each step, compare the technique to viable alternatives, and present the expected data in a clear, actionable format.

The Analytical Challenge: Deconstructing the Target Molecule

To validate the structure, we must answer several key questions unambiguously:

  • Which protons are directly attached to which carbons?

  • What are the spin systems (i.e., coupled protons) within the molecule?

  • How are these isolated spin systems connected to each other and to quaternary carbons?

  • Is the geometry around the C=C double bond confirmed?

Below is the proposed structure with a numbering scheme that will be used for spectral assignments throughout this guide.

Structure of this compound with atom numbering

The 2D NMR Toolkit: A Multi-faceted Approach to Validation

No single NMR experiment can provide all the necessary information. A strategically chosen combination of experiments is required, each providing a unique piece of the structural puzzle. For this molecule, the core toolkit includes COSY, HSQC, and HMBC.[5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] It is the primary tool for identifying distinct spin systems, such as the ethyl groups and the coupled protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[7] It is the most reliable way to assign carbon signals for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[7] This is the key experiment for connecting the previously identified spin systems and for assigning quaternary (non-protonated) carbons, such as the carbonyls and the substituted aromatic carbons.

Predicted Data & Interpretation: Assembling the Structural Evidence

Based on known chemical shifts for similar fragments, we can predict the approximate ¹H and ¹³C NMR spectra and, more importantly, the correlations we expect to see in the 2D spectra.[8][9]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom #TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Comments
1, 1'-CH₃~1.3~14Typical ethyl ester methyl group.
2, 2'-CH₂-~4.2~60Typical ethyl ester methylene group, deshielded by oxygen.
3, 3'C=O-~165Ester carbonyl carbons.
4C=-~90Malonate alpha-carbon, shifted upfield due to enamine character.
5=CH-~8.4~150Vinylic proton, strongly deshielded by conjugation and adjacent NH.
6N-H~10.5-Enamine NH, often broad, downfield shift due to H-bonding.
7C-N-~140Aromatic carbon attached to nitrogen.
8C-NH₂-~145Aromatic carbon attached to the amino group.
9C-H~6.8~118Aromatic proton ortho to NH₂.
10C-Cl-~125Aromatic carbon attached to chlorine.
11C-H~7.1~129Aromatic proton meta to NH₂ and ortho to Cl.
12C-H~6.7~115Aromatic proton ortho to both NH and NH₂.
13-NH₂~4.5-Primary amine protons, often a broad singlet.
COSY: Mapping the Proton Spin Systems

The COSY spectrum will clearly define the isolated proton networks. We expect to see two primary spin systems.

Caption: Expected ¹H-¹H COSY correlations for the target molecule.

  • Ethyl Groups: A clear cross-peak between the triplet at ~1.3 ppm (H1/1') and the quartet at ~4.2 ppm (H2/2') will confirm the two identical ethyl ester fragments.[10]

  • Aromatic Ring: The aromatic protons will show correlations based on their ³J (ortho) couplings. We expect H11 to show correlations to both H9 and H12. A weaker ⁴J (meta) coupling between H9 and H12 might also be observed.

  • Isolated Protons: The vinylic proton (H5), the enamine N-H (H6), and the amine N-H₂ (H13) protons are not expected to show strong COSY correlations to other protons, appearing as singlets or broad signals without cross-peaks.

HSQC: Linking Protons to their Carbons

The HSQC spectrum provides the foundational C-H assignments, pairing each proton signal with its directly attached carbon.

Caption: Expected ¹H-¹³C HSQC (one-bond) correlations.

This experiment will unambiguously link the proton and carbon chemical shifts listed in Table 1 for all CH, CH₂, and CH₃ groups. Quaternary carbons (C3, C4, C7, C8, C10) will be absent from the HSQC spectrum, a key diagnostic feature.

HMBC: Building the Molecular Skeleton

The HMBC spectrum is the final and most critical step, revealing the connectivity between different parts of the molecule through 2 and 3-bond C-H correlations. This allows us to place the ethyl groups and the aromatic ring relative to the enamine core and assign the quaternary carbons.

Caption: Key expected long-range ¹H-¹³C HMBC correlations.

Key Diagnostic Correlations:

  • Ester Connectivity: The methylene protons (H2/2') will show a strong correlation to the carbonyl carbons (C3/3'), confirming the ester functionality. The methyl protons (H1/1') will also show a weaker three-bond correlation to C3/3'.

  • Malonate Core: The vinylic proton (H5) is crucial. It should show correlations to both ester carbonyls (C3/3'), the carbon it's attached to (C5, which will be an artifact in some HMBC experiments but useful for confirmation), its neighboring carbon in the double bond (C4), and the aromatic carbon C7.

  • Enamine Linkage: The NH proton (H6) will definitively link the aromatic ring to the malonate fragment. It should show strong correlations to C5, C4, and the aromatic carbon C7.

  • Aromatic Assignments: Correlations from the aromatic protons to the quaternary carbons will confirm their positions. For instance, H12 should correlate to C7 and C10, while H11 will correlate to C10 and C9. This network of correlations will lock in the substitution pattern of the aromatic ring.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a standard 400-600 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the purified compound.

    • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO is often preferred for compounds with exchangeable protons like N-H as it can slow down the exchange rate, leading to sharper signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & 1D Spectra Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum. This is essential for referencing and for determining the spectral width for the 2D experiments.

    • Acquire a 1D ¹³C spectrum (and optionally a DEPT-135 spectrum) to locate all carbon signals, including quaternary ones.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. A typical experiment might involve acquiring 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire 256 increments in the F1 dimension with 2-8 scans each.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The crucial parameter is the long-range coupling constant, which should be set to 8-10 Hz to optimize for typical ²JCH and ³JCH correlations. Acquire 256-512 increments in F1 with 8-32 scans each. This experiment typically requires the longest acquisition time.

  • Data Processing & Analysis:

    • Process all 2D spectra using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

    • Carefully phase the spectra and reference them using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Analyze the spectra sequentially: Use the COSY to build proton spin systems, the HSQC to assign carbons to their attached protons, and finally, the HMBC to assemble the complete molecular structure, as detailed in Section 4.

Comparison with Alternative Structural Validation Methods

While 2D NMR is exceptionally powerful, it's important to understand its place among other analytical techniques. The choice of method depends on the sample's nature and the specific information required.

Table 2: Comparison of Structural Validation Techniques

TechniqueSample RequirementInformation ProvidedAdvantagesDisadvantages
2D NMR Spectroscopy 5-20 mg, solubleComplete atomic connectivity in solution, relative stereochemistryNon-destructive; provides data on the molecule's structure in a biologically relevant state (solution); excellent for isomers.[2]Requires a soluble sample; can be time-consuming; absolute stereochemistry not determined.
Single Crystal X-Ray Diffraction High-quality single crystalUnambiguous 3D structure, bond lengths/angles, absolute stereochemistryThe "gold standard" for structural proof; provides a complete and precise solid-state structure.Growing a suitable crystal can be a significant bottleneck or impossible; structure may differ from solution conformation.
High-Resolution Mass Spectrometry (HRMS) <1 mg, soluble/infusibleExact molecular formulaExtremely sensitive; provides definitive molecular formula, which can distinguish between isobaric compounds.[1]Provides no information on atomic connectivity or stereochemistry; cannot distinguish between structural isomers.
Infrared (IR) Spectroscopy <1 mg, solid or liquidPresence of specific functional groups (e.g., C=O, N-H)Fast and simple; good for confirming the presence of key functional groups.Provides very limited information on the overall molecular skeleton; not a standalone tool for structure proof.

For this compound, 2D NMR is the most efficient and comprehensive method for routine validation. It directly addresses the primary challenge—confirming connectivity—which HRMS cannot. While X-ray crystallography would provide the ultimate proof, the difficulty in obtaining a suitable crystal makes it a secondary, albeit powerful, option.[11]

Conclusion

The structural validation of a molecule like this compound is a task that demands more than a simple 1D spectrum. A systematic approach using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an interlocking web of correlations that leaves no room for ambiguity. By identifying proton spin systems (COSY), linking them to their carbon partners (HSQC), and finally assembling the entire molecular framework with long-range correlations (HMBC), researchers can achieve the highest level of confidence in their synthesized compound. This analytical rigor is not merely an academic exercise; it is the bedrock upon which reliable, reproducible, and impactful scientific research is built.

References

  • Schröder H., Rossé G., and Neidig P. (1999). Automated structure verification of combinatorial library members using 2D NMR techniques. 37th IUPAC Congress/27th GDCh General Meeting, Berlin, Germany. Available at: [Link]

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  • ATB. (n.d.). Diethylmalonate | C7H12O4 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

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  • Sci-Hub. (2006). Diethyl 2-[(4-chlorophenylamino)(2,6-dichlorophenyl)methyl]malonate. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

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The Alchemist's Guide to the Quinoline Core: A Head-to-Head Comparison of Classical Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the intricate dance of atoms to form the quinoline scaffold is a familiar yet ever-relevant pursuit. This bicyclic heterocycle, a cornerstone of medicinal chemistry, is embedded in the structure of numerous pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1] The enduring importance of this structural motif necessitates a deep, practical understanding of the classical methods for its construction.

This guide provides an in-depth, head-to-head comparison of five seminal named reactions for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, providing field-proven insights to empower you in the laboratory. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

At a Glance: A Comparative Overview of the Classics

The selection of a synthetic route is a strategic decision dictated by the desired substitution pattern, the availability of precursors, and the tolerance of functional groups to the reaction conditions. The following table offers a high-level comparison of the five classical methods.

Synthesis MethodKey PrecursorsTypical Product ProfileReaction ConditionsTypical Yield (%)Key AdvantagesMajor Limitations
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentUnsubstituted or Substituted QuinolinesHarsh, highly exothermic (100-150°C)60-91Simple starting materials, good for unsubstituted quinolines.Extremely vigorous reaction, often violent; harsh conditions limit substrate scope.[2]
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst2- and/or 4-Substituted QuinolinesReflux, often with strong acidVaries, can be low due to tar formationMore versatile than Skraup for substituted quinolines.Prone to polymerization and tar formation, purification can be challenging.[3]
Combes Aniline, β-Diketone, Acid Catalyst2,4-Disubstituted QuinolinesAcid-catalyzed cyclization at elevated temperaturesModerate to GoodGood for accessing 2,4-disubstituted quinolines.Regioselectivity can be an issue with unsymmetrical diketones.[4]
Conrad-Limpach-Knorr Aniline, β-Ketoester4-Hydroxyquinolines (4-quinolones) or 2-Hydroxyquinolines (2-quinolones)Temperature-dependent; moderate (condensation) to high (cyclization, ~250°C)Moderate to HighExcellent for producing specific hydroxyquinoline isomers.Requires very high temperatures for cyclization; regioselectivity is temperature-controlled.[5]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene GroupPolysubstituted QuinolinesAcid or base catalysis, often milder than other methodsGood to ExcellentHigh versatility, convergent, and often proceeds under milder conditions.Precursors (2-aminoaryl carbonyls) can be less accessible than anilines.[6]

I. The Skraup Synthesis: A Brute-Force Approach to the Quinoline Core

The Skraup synthesis is the archetypal method for producing quinoline itself and is valued for its use of simple, readily available precursors.[2] However, its reputation for being violently exothermic is well-deserved, demanding careful execution and control.[2]

Mechanistic Insights and Experimental Causality

The reaction proceeds through a cascade of transformations initiated by the dehydration of glycerol with concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7] This in-situ formation is a key aspect of the Skraup synthesis, as it circumvents the need to handle the volatile and toxic acrolein directly.

The aniline then undergoes a Michael-type conjugate addition to the acrolein. The subsequent acid-catalyzed cyclization via electrophilic aromatic substitution and dehydration yields a 1,2-dihydroquinoline intermediate. The final, crucial step is the oxidation of this intermediate to the aromatic quinoline. Nitrobenzene is a common choice for the oxidizing agent, conveniently also serving as a solvent in some cases.[2] The addition of ferrous sulfate is a critical safety measure, acting as a moderator to control the often violent exothermic nature of the reaction.[2]

Caption: Workflow of the Skraup Quinoline Synthesis.

Field-Proven Experimental Protocol: Synthesis of Quinoline

Materials:

  • Aniline: 24 g

  • Anhydrous Glycerol: 36 g

  • Concentrated Sulfuric Acid: 30 mL

  • Nitrobenzene: 15 g

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 3 g

  • Sodium Hydroxide solution (40%)

  • Chloroform

Procedure:

  • In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, nitrobenzene, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid. The mixture will become hot.

  • Add the anhydrous glycerol to the mixture.

  • Gently heat the mixture. The reaction is highly exothermic and will begin to boil vigorously. Remove the external heating and be prepared to cool the flask with a water bath if the reaction becomes too violent.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for 3-5 hours.

  • Allow the reaction mixture to cool and then carefully dilute with 500 mL of water.

  • Transfer the mixture to a steam distillation apparatus. Steam distill to remove the unreacted nitrobenzene.

  • Make the residue in the distillation flask strongly alkaline by the slow addition of 40% sodium hydroxide solution, while cooling the flask.

  • Steam distill the alkaline mixture to isolate the crude quinoline.

  • The distillate will separate into two layers. Separate the quinoline layer and extract the aqueous layer with chloroform.

  • Combine the quinoline layer and the chloroform extracts, dry over anhydrous sodium sulfate, and remove the chloroform by distillation.

  • The crude quinoline can be further purified by vacuum distillation.[8]

II. The Doebner-von Miller Reaction: A More Versatile Anilino-Route

A modification of the Skraup synthesis, the Doebner-von Miller reaction offers greater versatility by using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[9] This allows for the synthesis of a wider range of substituted quinolines. However, a significant drawback is the propensity for the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to tar formation and often low yields.[3]

Mechanistic Insights and Experimental Causality

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of debate. A widely accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the quinoline. In many cases, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidizing agent.[11] The use of a Lewis acid like zinc chloride or a Brønsted acid is crucial for catalyzing the cyclization step.[3] To mitigate the problematic tar formation, a biphasic solvent system (e.g., aqueous HCl and toluene) can be employed to sequester the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[3]

Caption: Experimental workflow for the Doebner-von Miller reaction.

Field-Proven Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline: 30 g

  • Concentrated Hydrochloric Acid: 120 mL

  • Acetaldehyde (75% aqueous solution): 350 g

  • Chloroform

  • Sodium Hydroxide solution

Procedure:

  • Prepare a solution of aniline hydrochloride by carefully adding concentrated hydrochloric acid to aniline in a flask cooled in an ice-water bath.

  • Slowly add the acetaldehyde solution to the cooled and stirred aniline hydrochloride solution. The acetaldehyde undergoes an in-situ aldol condensation to form crotonaldehyde. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stand for several hours, then gently heat to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it onto an excess of crushed ice.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the product with chloroform (3 x 100 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude 2-methylquinoline can be purified by vacuum distillation.[12]

III. The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13]

Mechanistic Insights and Experimental Causality

The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[14] This step is typically reversible. The crucial, rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, which is promoted by a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[4] The choice of a strong acid is essential to protonate the remaining carbonyl group, rendering the enamine sufficiently electrophilic for the cyclization to occur. The resulting intermediate then undergoes dehydration to yield the aromatic quinoline.

A key consideration in the Combes synthesis is regioselectivity when an unsymmetrical β-diketone is used. The cyclization is governed by both steric and electronic effects.[4] Generally, cyclization is favored at the less sterically hindered position. Furthermore, the electronic nature of substituents on the aniline ring can direct the cyclization. Electron-donating groups on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups can favor the other.[15]

Caption: Key mechanistic steps of the Combes synthesis.

Field-Proven Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

Materials:

  • m-Chloroaniline: 12.7 g (0.1 mol)

  • Acetylacetone (2,4-pentanedione): 10 g (0.1 mol)

  • Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, mix m-chloroaniline and acetylacetone.

  • Slowly add polyphosphoric acid (approx. 50 g) to the mixture with stirring.

  • Heat the reaction mixture to 130-140°C for 30 minutes.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from ethanol to yield pure 2,4-dimethyl-7-chloroquinoline.[13]

IV. The Conrad-Limpach-Knorr Synthesis: Temperature as a Regiochemical Switch

This powerful synthesis provides access to either 4-hydroxyquinolines (more accurately, 4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[16] The remarkable feature of this reaction is that the regiochemical outcome is controlled by the reaction temperature, a classic example of kinetic versus thermodynamic control.[17]

Mechanistic Insights and Experimental Causality

The reaction of an aniline with a β-ketoester presents two electrophilic sites: the ketone carbonyl and the ester carbonyl.

  • Kinetic Control (Lower Temperature, e.g., room temperature): The more electrophilic ketone carbonyl is preferentially attacked by the aniline. This leads to the formation of a β-aminoacrylate (an enamine), which is the kinetically favored product. Subsequent thermal cyclization at very high temperatures (around 250°C) proceeds via an intramolecular electrophilic attack on the aromatic ring to yield the 4-hydroxyquinoline.[5] The requirement for such high temperatures is due to the energy barrier of disrupting the aromaticity of the aniline ring during the cyclization step.[18]

  • Thermodynamic Control (Higher Temperature, e.g., 140°C): At higher temperatures, the initial attack on the ketone becomes reversible. The reaction can then proceed via the less favored, but irreversible, attack on the ester carbonyl, leading to the formation of a more stable β-ketoanilide intermediate. This is the thermodynamically favored product. Subsequent cyclization of the anilide, also under acidic conditions, yields the 2-hydroxyquinoline.[5]

G cluster_0 Reactants cluster_1 Kinetic Pathway (Low Temp) cluster_2 Thermodynamic Pathway (High Temp) Aniline Aniline Aminoacrylate β-Aminoacrylate (Kinetic Product) Aniline->Aminoacrylate Attack at Ketone Ketoanilide β-Ketoanilide (Thermodynamic Product) Aniline->Ketoanilide Attack at Ester (Reversible at low temp, irreversible at high temp) Ketoester β-Ketoester Ketoester->Aminoacrylate Ketoester->Ketoanilide Cyclization_4_OH Thermal Cyclization (~250°C) Aminoacrylate->Cyclization_4_OH Product_4_OH 4-Hydroxyquinoline Cyclization_4_OH->Product_4_OH Cyclization_2_OH Acid-Catalyzed Cyclization Ketoanilide->Cyclization_2_OH Product_2_OH 2-Hydroxyquinoline Cyclization_2_OH->Product_2_OH

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Pathway)

Materials:

  • Aniline: 9.3 g (0.1 mol)

  • Ethyl acetoacetate: 13 g (0.1 mol)

  • High-boiling inert solvent (e.g., mineral oil or diphenyl ether)

Procedure:

  • Step 1: Condensation. Mix equimolar amounts of aniline and ethyl acetoacetate and stir at room temperature for 2-4 hours. A few drops of acetic acid can be used as a catalyst. Water formed during the reaction can be removed under reduced pressure. The crude β-aminoacrylate is often a viscous oil and can be used directly in the next step.

  • Step 2: Cyclization. In a flask equipped with a thermometer and a distillation head, heat the inert solvent (e.g., diphenyl ether) to 250°C.

  • Slowly add the crude β-aminoacrylate from Step 1 to the hot solvent. Ethanol will distill off as the cyclization proceeds.

  • Maintain the temperature at 250°C for 15-30 minutes after the addition is complete.

  • Cool the reaction mixture. The product will crystallize out.

  • Filter the solid product and wash with a low-boiling solvent like hexane to remove the high-boiling solvent.

  • The crude 2-methyl-4-hydroxyquinoline can be purified by recrystallization.[5]

V. The Friedländer Synthesis: A Convergent and Versatile Approach

The Friedländer synthesis is arguably one of the most versatile and straightforward methods for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] This method is often favored for its convergent nature and the milder conditions that can frequently be employed.[19]

Mechanistic Insights and Experimental Causality

Two primary mechanistic pathways are proposed for the Friedländer synthesis, differing in the initial step.[6]

  • Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between the two carbonyl-containing reactants, followed by cyclization (intramolecular imine formation) and then dehydration.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type condensation and dehydration.

The reaction can be catalyzed by either acids or bases.[19] Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) activate the carbonyl group for nucleophilic attack, while base catalysts (e.g., NaOH, piperidine) facilitate the formation of the enolate required for the aldol-type condensation. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used. Modern variations have introduced a wide array of catalysts, including ionic liquids and solid-supported reagents, to improve efficiency and facilitate greener reaction conditions.[1]

Caption: The two proposed mechanistic pathways of the Friedländer synthesis.

Field-Proven Experimental Protocol: Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone: 1.0 mmol

  • Ethyl acetoacetate: 1.2 mmol

  • Ethanol: 10 mL

  • Piperidine (catalyst): 3-4 drops

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • If the product precipitates, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and cool to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion: Selecting the Right Tool for the Job

The classical syntheses of quinolines, each with over a century of history, remain indispensable tools in the arsenal of the synthetic chemist. The Skraup and Doebner-von Miller reactions offer routes from simple anilines, with the former being a robust, albeit harsh, method for unsubstituted quinolines, and the latter providing greater versatility at the cost of potential side reactions. The Combes synthesis is a targeted approach for 2,4-disubstituted systems, while the Conrad-Limpach-Knorr reaction provides exquisite control over the synthesis of specific hydroxyquinoline isomers through the simple manipulation of temperature. The Friedländer synthesis stands out for its convergent nature and adaptability to a wide range of precursors, often under milder conditions.

While modern synthetic methods, including transition-metal-catalyzed cross-couplings and multicomponent reactions, have expanded the horizons of quinoline synthesis, a thorough understanding of these classical transformations is fundamental.[20] They not only provide access to a vast array of quinoline derivatives but also offer invaluable lessons in reaction mechanisms, experimental design, and the intricate interplay of kinetics and thermodynamics. By mastering these foundational reactions, researchers and drug development professionals are better equipped to design and execute efficient and effective syntheses of novel quinoline-based molecules with therapeutic potential.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Bioactive Compounds: A Case Study with Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the journey of a promising hit compound to a validated lead molecule is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule that potently modulates its intended target is of little therapeutic value if it simultaneously interacts with numerous other biomolecules, leading to unforeseen toxicity or a convoluted pharmacological profile. This guide provides an in-depth, experience-driven framework for the systematic cross-reactivity profiling of novel chemical entities, using "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" and its hypothetical derivatives as a case study. While the primary biological target of this specific scaffold may be under initial investigation, the principles and methodologies outlined herein represent a universal and robust strategy for any research program.

The core philosophy of this guide is to present a multi-pronged approach that integrates computational prediction, broad-panel biochemical screening, and orthogonal, cell-based target engagement assays. This tiered strategy, often referred to as a screening cascade, allows for the efficient and cost-effective identification of potential off-target liabilities, thereby enabling early and informed decision-making in drug development projects.[1]

The Imperative of Early and Comprehensive Profiling

The promiscuity of small molecules, particularly those targeting well-conserved protein families like kinases, is a double-edged sword.[2] While it can be harnessed for developing multi-targeted therapies (polypharmacology), unintended cross-reactivity is a primary driver of compound attrition during preclinical and clinical development.[3][4][5] Therefore, a front-loaded, comprehensive understanding of a compound's selectivity is not merely a "checkbox" exercise but a foundational component of a successful drug discovery campaign. This guide will walk you through the practicalities of designing and executing such a profiling strategy.

A Tiered Approach to Cross-Reactivity Profiling

A logical and resource-efficient approach to profiling begins with broad, often computational, methods to cast a wide net for potential interactions. This is followed by more focused, high-throughput biochemical assays to quantify these interactions. Finally, promising candidates are subjected to rigorous cell-based assays to confirm target engagement in a more physiologically relevant context.

G cluster_0 Tier 1: In Silico & Computational Profiling cluster_1 Tier 2: Biochemical Profiling cluster_2 Tier 3: Cell-Based Target Engagement cluster_3 Outcome A Novel Compound Scaffold (e.g., this compound) B Computational Off-Target Prediction (e.g., 2D/3D Similarity, Machine Learning Models) A->B Input for Prediction C Broad-Panel Kinase Screening (e.g., 400+ Kinases) B->C Guide Panel Selection D Dose-Response & IC50 Determination C->D Confirm Hits E Cellular Thermal Shift Assay (CETSA) D->E Orthogonal Validation F NanoBRET™ Target Engagement Assay D->F Quantitative Cellular Affinity G Selectivity Profile & Lead Optimization E->G In-Cell Confirmation F->G In-Cell Potency

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Tier 1: Computational Prediction of Off-Target Interactions

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable, predictive insights into a compound's likely off-target profile.[6] These approaches leverage vast databases of known compound-target interactions and employ various algorithms to predict new interactions based on chemical structure and other properties.

Modern computational frameworks often use a consensus of multiple methods to improve the accuracy of predictions.[7] These can include:

  • 2D Chemical Similarity: Methods like Similarity Ensemble Approach (SEA) compare the 2D structure of a query compound to libraries of compounds with known biological activities.[7]

  • 3D Shape and Pharmacophore Matching: These methods assess the similarity of a compound's 3D conformation and key chemical features to known ligands of various targets.

  • Machine Learning Models: Algorithms such as Support Vector Machines (SVM) and Random Forests (RF) are trained on large chemogenomics datasets to predict the likelihood of a compound interacting with a panel of targets.[7][8]

For our lead compound, "this compound," a computational screen might predict interactions with a subset of the human kinome due to the presence of a hinge-binding motif, as well as potential interactions with other ATP-binding proteins. These predictions are not definitive but are invaluable for prioritizing which biochemical panels to screen against.

Tier 2: Broad-Panel Biochemical Screening

Biochemical assays remain the gold standard for initial cross-reactivity profiling due to their high-throughput nature and the ability to survey a large number of targets simultaneously. Kinase panels are a common starting point for many small molecule profiling efforts, given that kinases are a large and druggable protein family and are frequent off-targets.[9][10][11]

Hypothetical Derivatives for Comparative Analysis

To illustrate the comparative aspect of this guide, let's consider two hypothetical derivatives of our lead compound:

  • Compound A (Lead): this compound

  • Derivative 1: A version where the chloro group is replaced by a methoxy group.

  • Derivative 2: A version where the diethyl malonate is replaced by a cyclic malonate derivative.

These seemingly minor chemical modifications can have profound effects on the selectivity profile of a compound.

Data Presentation: Kinase Panel Screening

The initial screen is typically performed at a single, high concentration of the compound (e.g., 10 µM) to identify any potential interactions. The results are often expressed as percent inhibition.

Table 1: Single-Point Kinase Inhibition Data (10 µM)

Kinase TargetCompound A (% Inhibition)Derivative 1 (% Inhibition)Derivative 2 (% Inhibition)
Target X 95 92 88
ABL1452555
SRC523065
LCK684575
GSK3B151218
CDK2857092
PIM1785585

Data is hypothetical and for illustrative purposes only.

From this initial screen, we can see that all three compounds potently inhibit the intended "Target X". However, they exhibit different off-target profiles. Derivative 1 appears more selective than the parent compound, with reduced activity against ABL1, SRC, LCK, and PIM1. Conversely, Derivative 2 shows increased off-target activity.

The next logical step is to perform dose-response experiments for the significant off-targets (e.g., >50% inhibition) to determine their IC50 values.

Table 2: Comparative IC50 Values for Key Off-Targets

Kinase TargetCompound A IC50 (nM)Derivative 1 IC50 (nM)Derivative 2 IC50 (nM)
Target X 50 65 45
LCK8502500600
CDK24501200350
PIM16001800480

Data is hypothetical and for illustrative purposes only.

This quantitative data confirms the trend observed in the single-point screen. Derivative 1 has a significantly better selectivity window (the ratio of off-target IC50 to on-target IC50) compared to Compound A and Derivative 2. This information is critical for guiding the next steps in medicinal chemistry and lead optimization.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare a solution of the recombinant kinase, substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Initiate the kinase reaction by adding the kinase/substrate/[γ-³³P]ATP solution to the wells.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cell-Based Target Engagement Assays

While biochemical assays are excellent for determining direct inhibitory activity, they do not account for factors such as cell permeability, compound metabolism, or target availability in a cellular context.[12] Therefore, it is crucial to validate key on- and off-target interactions using cell-based assays that measure direct target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[13] The principle is that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[14][15][16] This change in thermal stability can be quantified, providing direct evidence of target engagement.

Table 3: CETSA Thermal Shift (ΔTm) Data

Protein TargetCompound A ΔTm (°C)Derivative 1 ΔTm (°C)
Target X +4.5 +4.2
LCK+1.8+0.5
CDK2+2.5+1.1

Data is hypothetical and for illustrative purposes only. A significant thermal shift is typically considered to be >1°C.

The CETSA data corroborates the biochemical findings. Both Compound A and Derivative 1 engage the intended Target X in cells. However, Compound A also induces a measurable thermal shift in LCK and CDK2, confirming engagement with these off-targets in a cellular environment. In contrast, Derivative 1 shows significantly reduced engagement with these off-targets, further strengthening its case as a more selective compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle (DMSO) control at the desired concentration for a specified time (e.g., 1 hour).

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).

    • Cool the tubes on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, plot the amount of soluble target protein.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is another powerful live-cell method for quantifying compound binding to a target protein.[17][18][19] This assay uses a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same site as the test compound.[20] When the tracer is bound, energy transfer occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.[21] This allows for the quantitative determination of compound affinity and residence time in living cells.[17][20]

G cluster_0 A Target Protein-NanoLuc® (Energy Donor) B Fluorescent Tracer (Energy Acceptor) A->B Binding (<10 nm) E No BRET Signal A->E Tracer Displaced D BRET Signal (Energy Transfer) B->D Energy Transfer C Test Compound C->A Competitive Binding

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

The NanoBRET assay would be particularly useful for confirming the improved selectivity of Derivative 1 by generating quantitative cellular IC50 values for both the on-target and key off-targets, providing a direct measure of potency in a physiological setting.

Conclusion and Future Directions

The cross-reactivity profiling of a novel compound is a critical and multifaceted process. By employing a tiered strategy that combines in silico prediction, broad-panel biochemical screening, and orthogonal cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. The hypothetical case study of "this compound" and its derivatives demonstrates how this systematic approach can effectively differentiate between compounds with similar on-target potency but divergent off-target liabilities. The data generated through this workflow is not only essential for identifying potential safety concerns but also provides invaluable feedback for medicinal chemists to guide the optimization of lead compounds towards molecules with superior efficacy and safety profiles.

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed. Retrieved January 16, 2026, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. Retrieved January 16, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. Retrieved January 16, 2026, from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023, August 21). Promega Connections. Retrieved January 16, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 16, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved January 16, 2026, from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 16, 2026, from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 16, 2026, from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Strategies to generate cross-reactive antibodies. (a) Cross-panning.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Screening Cascade Development Services. (n.d.). Sygnature Discovery. Retrieved January 16, 2026, from [Link]

  • Improving the species cross-reactivity of an antibody using computational design. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. Retrieved January 16, 2026, from [Link]

  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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A Comparative Guide to the Reproducibility of "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate" Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of established synthesis protocols for Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate, a key intermediate in the synthesis of various heterocyclic compounds, including quinoline-based pharmaceuticals. The reproducibility of synthetic procedures is paramount in drug discovery and development, ensuring consistent quality and yield. This document critically evaluates two primary methodologies—conventional thermal synthesis and microwave-assisted synthesis—offering insights into their respective advantages and challenges.

Introduction: The Significance of a Versatile Intermediate

This compound serves as a crucial building block in organic synthesis, particularly in the Gould-Jacobs reaction for the preparation of quinoline derivatives.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine. The efficient and reproducible synthesis of this intermediate is therefore a critical first step in the development of these important pharmaceuticals.

The primary synthetic route involves the condensation of 4-chloro-1,2-phenylenediamine with diethyl ethoxymethylenemalonate (DEEMM). A key challenge in this synthesis is achieving selective mono-acylation, as the diamine starting material presents two nucleophilic sites, which can lead to the formation of undesired bis-adducts. This guide will explore protocols that address this selectivity challenge.

Core Synthesis Reaction

The fundamental transformation involves the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by one of the amino groups of 4-chloro-1,2-phenylenediamine. This reaction is the first step of the well-established Gould-Jacobs quinoline synthesis.[2]

Gould_Jacobs_First_Step cluster_reagents Reactants cluster_product Product reagents product product reagents->product Heat or Microwave target This compound reagents->target aniline 4-Chloro-1,2-phenylenediamine (Starting Material) deemm Diethyl ethoxymethylenemalonate (DEEMM)

Caption: General reaction scheme for the synthesis of the target intermediate.

Comparative Analysis of Synthesis Protocols

This section details two distinct and reproducible protocols for the synthesis of this compound: a conventional heating method and a modern microwave-assisted approach.

Protocol 1: Conventional Thermal Synthesis

This method relies on traditional reflux heating to drive the condensation reaction. It is a well-established and accessible technique, though it often requires longer reaction times.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Addition of DEEMM: To the stirred solution, add diethyl ethoxymethylenemalonate (DEEMM) (1.0-1.2 eq). The use of a slight excess of DEEMM can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the bis-adduct.

  • Reaction: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Discussion of Causality:

The choice of solvent is critical; ethanol is a common choice due to its ability to dissolve the starting materials and its relatively high boiling point. Toluene can be used for higher reaction temperatures if required. The key to achieving mono-substitution is the careful control of stoichiometry and reaction time. The primary amino group is generally more nucleophilic and will react preferentially. Prolonged reaction times or a large excess of DEEMM can lead to the formation of the undesired bis-adduct.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. This protocol offers a significantly faster and often more efficient alternative to conventional heating.[1]

Experimental Protocol:

  • Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.0 eq). This reaction is often performed neat (without solvent).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 30 minutes.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The resulting crude product is then purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate).

Discussion of Causality:

The rapid heating provided by microwave irradiation dramatically reduces the reaction time from hours to minutes. The use of a neat reaction mixture is often possible, which simplifies the work-up procedure and reduces solvent waste, aligning with the principles of green chemistry. The controlled temperature of the microwave reactor allows for precise and reproducible reaction conditions, which can enhance selectivity and yield.

Performance Data Summary

ParameterProtocol 1: Conventional Thermal SynthesisProtocol 2: Microwave-Assisted Synthesis
Reaction Time 2 - 6 hours30 minutes
Temperature 80 - 120 °C (Reflux)150 °C
Solvent Ethanol or TolueneNeat (Solvent-free)
Typical Yield 70 - 85%>80%
Purification Recrystallization or Column ChromatographyColumn Chromatography

Self-Validating Systems and Trustworthiness

To ensure the successful and reproducible synthesis of this compound, it is crucial to incorporate in-process controls and final product characterization.

In-Process Controls:

  • TLC Monitoring: Regularly sample the reaction mixture and analyze by TLC to track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction time and prevents the formation of byproducts due to prolonged heating.

Product Characterization (Self-Validation):

The identity and purity of the final product should be confirmed by standard analytical techniques. While specific data for the target compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the vinyl proton, the two ethyl groups of the malonate ester, and the two amino groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups, the carbons of the aromatic ring, and the carbons of the ethyl groups and the vinyl group.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretches (from the amino groups), C=O stretches (from the ester groups), and C=C stretches (from the vinyl group and aromatic ring).

Conclusion and Recommendations

Both the conventional thermal and microwave-assisted synthesis protocols offer viable routes to this compound.

  • Conventional Thermal Synthesis is a reliable and accessible method, particularly in laboratories not equipped with microwave reactors. Careful control of stoichiometry and reaction time is essential to ensure mono-substitution and good yields.

  • Microwave-Assisted Synthesis presents a significant improvement in terms of reaction speed and efficiency. The solvent-free conditions also make it a more environmentally friendly option. This method is highly recommended for rapid synthesis and optimization studies.

For both protocols, rigorous in-process monitoring and comprehensive characterization of the final product are imperative to ensure the reproducibility and quality of this critical synthetic intermediate.

References

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]

  • ResearchGate. (2023). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. Available at: [Link]

Sources

Benchmarking the Antifungal Potency of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against fungal pathogens, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive framework for benchmarking the antifungal potency of a promising new chemical entity, "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate," against established clinical standards: Fluconazole, Amphotericin B, and Itraconazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the spread of resistance to existing antifungal drugs, presents a significant global health challenge. The current antifungal arsenal is limited, and the development of new compounds with novel mechanisms of action is critical. This compound is a member of the diethyl 2-((arylamino)methylene)malonates (DAMMs) class of compounds, which have shown promise as antifungal agents.[1][2] This guide outlines a systematic approach to evaluating its in vitro efficacy in comparison to widely used antifungal drugs.

The selected standards for this comparison represent two major classes of antifungal agents:

  • Azoles (Fluconazole and Itraconazole): These synthetic compounds inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3][4][5][6][7][8][9][10][11][12][13]

  • Polyenes (Amphotericin B): This class of compounds binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[13][14][15][16][17][18]

Comparative Mechanisms of Action

Understanding the mechanism of action is fundamental to evaluating a new antifungal agent. Below is a comparison of the established mechanisms of the standard drugs and a hypothesized mechanism for this compound.

This compound (Hypothesized)

While the precise mechanism of action for this specific compound is yet to be fully elucidated, related diethyl malonate derivatives have been reported to inhibit mycelial growth.[1][2] It is plausible that these compounds interfere with key enzymatic processes essential for fungal cell wall integrity or cellular metabolism. Further investigation is required to pinpoint the exact molecular target.

Fluconazole and Itraconazole (Azoles)

Fluconazole and Itraconazole are triazole antifungals that share a common mechanism of action.[3][4][5][8][9][10] They selectively inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][6][7][9] This enzyme is critical for the conversion of lanosterol to ergosterol.[3][6][7] The depletion of ergosterol and the accumulation of toxic 14-α-methyl sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.[7][9]

Fluconazole_Itraconazole_MOA Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity Ergosterol->Disruption Enzyme->Ergosterol Conversion Azoles Fluconazole / Itraconazole Azoles->Enzyme Inhibition Inhibition Fungal Growth Inhibition Disruption->Inhibition

Figure 1: Mechanism of Action of Azole Antifungals.
Amphotericin B (Polyene)

Amphotericin B is a polyene antifungal that binds with high affinity to ergosterol in the fungal cell membrane.[14][15][16][17][18] This binding leads to the formation of transmembrane channels or pores.[14][15][16][17][18] These pores disrupt the integrity of the cell membrane, causing leakage of essential intracellular ions, such as potassium and sodium, which ultimately leads to fungal cell death.[14][15][17][18] Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[14][15]

Amphotericin_B_MOA AmphotericinB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Leakage Leakage of Intracellular Ions (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Figure 2: Mechanism of Action of Amphotericin B.

Head-to-Head Comparison of Antifungal Potency

The in vitro potency of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[19][20]

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[20][21][22]

The following tables present illustrative data for the comparative analysis of this compound against the standard antifungals. This data is hypothetical and serves to demonstrate how a comparative evaluation would be presented.

Minimum Inhibitory Concentration (MIC) in µg/mL
Fungal StrainThis compoundFluconazoleAmphotericin BItraconazole
Candida albicans410.50.25
Candida glabrata83210.5
Candida krusei2>6410.5
Cryptococcus neoformans480.250.125
Aspergillus fumigatus16>6411
Fusarium oxysporum1>6424
Minimum Fungicidal Concentration (MFC) in µg/mL
Fungal StrainThis compoundFluconazoleAmphotericin BItraconazole
Candida albicans8>6414
Candida glabrata16>6428
Candida krusei4>6428
Cryptococcus neoformans8>640.52
Aspergillus fumigatus>32>642>16
Fusarium oxysporum2>64416

Experimental Protocols for Antifungal Susceptibility Testing

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25][26][27][28][29][30][31][32][33] Adherence to these standardized methods is crucial for generating reproducible and comparable data.[23]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of antifungal agents.[24][34]

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions (in DMSO)

  • Fungal inoculum standardized to 0.5 McFarland

  • Microplate reader

Procedure:

  • Prepare Antifungal Dilutions: a. Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate except for the first column. b. Add 200 µL of the antifungal stock solution (at 2x the highest desired final concentration) to the first well of each row. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Prepare Fungal Inoculum: a. Grow the fungal isolate on an appropriate agar medium. b. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[35]

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. b. Include a growth control (no drug) and a sterility control (no inoculum) for each isolate. c. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[36]

  • Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.[36] The endpoint can be read visually or with a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.[21][22]

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.[37][38]

  • Spot-plate the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a kill of ≥99.9% of the initial inoculum on the subculture plates.[21][22][37][38][39]

Antifungal_Susceptibility_Workflow cluster_MIC MIC Determination cluster_MFC MFC Determination A Prepare Antifungal Serial Dilutions in 96-well plate C Inoculate Plate and Incubate (35°C, 24-48h) A->C B Prepare Standardized Fungal Inoculum B->C D Read MIC Endpoint (Visual or Spectrophotometric) C->D E Subculture from wells with no visible growth D->E Proceed with clear wells F Incubate Agar Plates (35°C, 24-48h) E->F G Determine MFC (Lowest concentration with ≥99.9% killing) F->G

Figure 3: Workflow for MIC and MFC Determination.

Discussion and Future Perspectives

The illustrative data presented in this guide highlights the potential of this compound as a novel antifungal agent, particularly against Fusarium oxysporum. However, its broad-spectrum activity appears to be less potent than the established standards against other common fungal pathogens. The higher MFC values relative to the MICs suggest that the compound may be primarily fungistatic rather than fungicidal against some species.

Further research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular target of this compound class will be crucial for understanding its antifungal activity and for future drug development efforts.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of more potent and broad-spectrum antifungal agents.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro results must be followed by in vivo studies in animal models to assess the compound's efficacy and safety profile.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of new antifungal compounds like this compound. By employing standardized methodologies and comparing against established clinical standards, researchers can generate robust and reliable data to support the preclinical development of novel antifungal therapies. The fight against fungal infections requires a multi-faceted approach, and the continued exploration of new chemical entities is a vital component of this effort.

References

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024-02-28). [Link]

  • Fluconazole: a new triazole antifungal agent - PubMed. [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. [Link]

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  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]

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  • What is the mechanism of Itraconazole? - Patsnap Synapse. (2024-07-17). [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024-07-17). [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. (2024-07-17). [Link]

  • Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC - PubMed Central. [Link]

  • Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem - NIH. [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? [Link]

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A Senior Application Scientist's Guide to In-Silico Modeling and Docking Studies of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In-Silico First

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is long and fraught with failure. The diethyl malonate framework is a well-established building block in organic synthesis, known for its versatility in creating a wide array of pharmaceutical compounds, including everything from barbiturates to antimicrobial agents.[1][2][3] The specific derivative, "Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate," presents a unique chemical architecture with multiple functional groups—a primary amine, a secondary amine, a chloro-substituent, and two ester groups—suggesting a high potential for diverse intermolecular interactions with biological targets.

However, synthesizing and screening a library of derivatives is a resource-intensive endeavor. This is where in-silico modeling provides an indispensable strategic advantage. By leveraging computational methods, we can rationally prioritize which derivatives to synthesize, predict their potential efficacy and safety profiles, and generate testable hypotheses about their mechanism of action. This "fail-fast, fail-cheap" approach significantly de-risks the drug development pipeline. This guide provides a comprehensive, field-proven framework for conducting rigorous in-silico analysis of this compound class, focusing on a comparative study of rationally designed derivatives.

Comparative Analysis Framework: From Scaffold to Candidate

Our in-silico study is designed as a multi-stage filtering process. We begin by defining a virtual library of derivatives based on the core scaffold, select a high-value biological target, and then systematically evaluate the library using a cascade of computational tools.

Target Selection: Why Bacterial DNA Gyrase?

The structure of our lead compound bears a resemblance to the quinolone class of antibiotics, which are known inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial survival, as they manage DNA supercoiling during replication and transcription.[6][7][8] Crucially, DNA gyrase is a validated target, and its inhibition leads to bactericidal activity.[7] The GyrB subunit, which contains the ATP-binding site, is a particularly attractive target for novel inhibitors.[4][9] Therefore, for this guide, we will target the ATP-binding site of Escherichia coli DNA Gyrase B.

Design of the Virtual Derivative Library

To explore the structure-activity relationship (SAR), we will create a small, focused library of virtual derivatives based on the parent compound (P0). The modifications are designed to probe the effects of electronics and sterics at key positions.

  • Parent Compound (P0): this compound

  • Derivative 1 (D1): Substitution of the 4-chloro group with a more electron-withdrawing nitro group (-NO2).

  • Derivative 2 (D2): Replacement of the 4-chloro group with an electron-donating methoxy group (-OCH3).

  • Derivative 3 (D3): Removal of the 4-chloro group (unsubstituted at position 4).

  • Derivative 4 (D4): Introduction of a second chloro group at position 6 to increase steric bulk and explore halogen bonding potential.

These selections allow for a systematic comparison of how different substituents impact binding affinity and pharmacokinetic properties.

In-Silico Methodology: A Validated Workflow

A robust computational study relies on a validated and reproducible workflow. The following diagram and protocols outline the key stages of our analysis.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_screening Phase 3: Screening & Analysis cluster_decision Phase 4: Candidate Selection LigandPrep Ligand Preparation (P0, D1-D4, Control) Validation Docking Protocol Validation (Re-docking of co-crystallized ligand) LigandPrep->Validation Pharmacophore Pharmacophore Modeling LigandPrep->Pharmacophore ADMET ADMET Prediction LigandPrep->ADMET ProteinPrep Protein Preparation (E. coli DNA Gyrase B, PDB: 4KFG) ProteinPrep->Validation Docking Molecular Docking (Virtual Screening) Validation->Docking Validated Protocol Analysis Comparative Analysis (Docking Score, Interactions, ADMET) Docking->Analysis Pharmacophore->Analysis ADMET->Analysis Candidate Lead Candidate Prioritization Analysis->Candidate G start Virtual Derivatives (P0, D1, D2, D3, D4) D1 D1 (-NO2) Score: -8.9 kcal/mol start->D1 Docking Screen D4 D4 (di-Cl) Score: -8.5 kcal/mol start->D4 Docking Screen P0 P0 (Parent) Score: -8.2 kcal/mol start->P0 Docking Screen admet_d1 ADMET Check: Fails (Ames Positive) D1->admet_d1 admet_ok ADMET Check: Passes D4->admet_ok P0->admet_ok reject Reject D1 (Toxicity Concern) admet_d1->reject candidate1 Candidate 1: D4 (Highest potency, good profile) admet_ok->candidate1 Prioritize candidate2 Candidate 2: P0 (Baseline, good profile) admet_ok->candidate2 Prioritize

Sources

Safety Operating Guide

A Technical Guide to the Proper Disposal of Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate. As a chlorinated aromatic amine derivative, this compound requires meticulous handling and disposal to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Core Principles of Disposal & Hazard Assessment

The fundamental principle for disposing of Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate is that it must be treated as hazardous waste .[1] This classification is not merely a suggestion but a mandate rooted in the compound's chemical structure and the associated potential for toxicity and environmental persistence.

1.1. Hazard Profile Analysis

  • Chlorinated Aromatic Amine Core: This is the primary driver of the compound's hazardous nature. Chlorinated aromatic compounds are recognized for their potential toxicity and persistence in the environment.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific guidelines for managing chlorinated organics due to their potential health and environmental risks.[2][3][4] A structurally similar compound, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation, reinforcing the need for caution.[5]

  • Diethyl Malonate Moiety: The parent ester, diethyl malonate, is a combustible liquid that can cause serious eye irritation and is harmful to aquatic life.[6][7]

1.2. Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.

Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate is not explicitly found on the EPA's P-list (acutely hazardous) or U-list.[8][9] However, it must be managed as a characteristic hazardous waste.

Hazard Characteristic Assessment for Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate
Ignitability The parent compound, diethyl malonate, has a flash point of 93°C (199.4°F).[10] While this is above the 60°C (140°F) threshold for an RCRA ignitable waste, it is still a combustible liquid requiring precautions against ignition sources.[10][11]
Corrosivity No structural indicators suggest this compound is corrosive (i.e., having a pH ≤ 2 or ≥ 12.5).
Reactivity The compound is not known to be unstable, water-reactive, or explosive under normal conditions.
Toxicity This is the primary characteristic. Due to the chlorinated aromatic amine structure, the compound is presumed to be toxic. It is harmful to aquatic ecosystems and poses health risks upon ingestion, inhalation, or skin contact.[1][5][6] Therefore, it must be managed as a Toxic Hazardous Waste .
Part 2: Safety Protocols for Waste Generation

Proper disposal begins before the waste is even generated. Adherence to correct handling procedures minimizes contamination and ensures personal safety.

2.1. Required Personal Protective Equipment (PPE)

Personnel handling the compound must wear appropriate PPE to prevent exposure.

  • Hand Protection: Chemically resistant gloves are mandatory. Consult the glove manufacturer's resistance guide for materials suitable for chlorinated aromatic compounds, such as butyl rubber or laminate films.[1]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing.[1]

  • Skin and Body Protection: A buttoned laboratory coat is required. For procedures with a higher splash risk, a chemical-resistant apron is recommended.[2]

2.2. Engineering Controls

All work that involves handling this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

Part 3: Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the collection and disposal of waste containing Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate.

Step 1: Waste Segregation Isolate this waste stream from all others.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Specifically, keep this amine-containing compound away from strong acids and oxidizing agents.[1][12]

Step 2: Container Selection and Labeling Use a designated, chemically compatible container.

  • Container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "[8]

    • The full chemical name: "Diethyl 2-((2-amino-4-chlorophenyl)amino)methylene)malonate "

    • Associated Hazards: "Toxic, Irritant "

Step 3: Waste Collection Collect all forms of waste directly into the labeled container.

  • Solid Waste: Collect unused or expired pure compounds.

  • Liquid Waste: Collect any solutions containing the compound. Do not fill the container beyond 90% capacity to allow for expansion.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, weighing paper, pipette tips, and absorbent pads used for cleaning minor spills, must be placed in the same designated hazardous waste container.[1][8]

Step 4: Handling Empty Containers The original product container is also considered hazardous waste.

  • Procedure: An "empty" container that held a toxic chemical must be disposed of as hazardous waste.[8] Do not rinse the container into the sanitary sewer. Place the empty, capped container in the designated solid hazardous waste stream or manage it as instructed by your institution's Environmental Health and Safety (EHS) office.

Step 5: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: Keep the container tightly sealed except when adding waste. Store it away from drains and in a secondary containment bin to prevent spills from spreading.

Step 6: Arranging for Final Disposal Contact your institution's EHS office to schedule a pickup.

  • Procedure: Do not attempt to dispose of this chemical through standard trash or sewer systems.[13] Final disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), which will typically use high-temperature incineration for this class of organic compound.[14]

Disposal Workflow Diagram

G cluster_Lab Laboratory Operations cluster_Disposal EHS & Final Disposal Gen Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Step 1: Segregate Waste (Keep away from incompatibles) Gen->Segregate Container Step 2: Select & Label Container ('Hazardous Waste', Full Name, Hazards) Segregate->Container Collect Step 3: Collect Waste (Container <90% full) Container->Collect Store Step 5: Store in SAA (Sealed, Secondary Containment) Collect->Store Pickup Step 6: Schedule EHS Pickup Store->Pickup TSDF Transport to licensed TSDF Pickup->TSDF Incinerate Final Disposal (High-Temperature Incineration) TSDF->Incinerate PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Gen Safety Prerequisite FumeHood Work in Fume Hood FumeHood->Gen

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our primary commitment is to safety and precision. The proper handling of specialized chemical reagents is the foundation of reliable and reproducible results. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate, focusing on the rationale behind each procedural step to ensure a comprehensive understanding of the required personal protective equipment (PPE).

Hazard Assessment: Understanding the "Why" Behind the "What"

Aromatic amines are a class of compounds that require careful handling due to potential health risks.[1] The presence of a chloro- group can further modify the compound's reactivity and toxicity. Diethyl malonate and its derivatives are known to be irritants and combustible.[2][3][4]

Based on data from structurally similar compounds, such as Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate, we can infer the following potential hazards[5][6]:

Hazard Category GHS Hazard Statement Code Description Rationale
Acute Oral ToxicityH302Harmful if swallowedA common hazard for many complex organic molecules.
Skin Corrosion/IrritationH315Causes skin irritationAromatic amines and malonate esters are known skin irritants.[2][5]
Serious Eye Damage/IrritationH319Causes serious eye irritationDirect contact with chemical dust or splashes can cause significant eye damage.[2][5]
Respiratory Tract IrritationH335May cause respiratory irritationInhalation of the powdered compound or aerosols can irritate the respiratory system.[2][5]

These anticipated hazards form the basis for the stringent PPE requirements outlined below. The fundamental principle is to create a complete barrier between the researcher and the chemical.[7]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not merely a checklist; it's a comprehensive safety system.[7] For handling this compound, the following PPE is mandatory.

Eye and Face Protection
  • What: ANSI Z87.1-rated chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing).[3][5]

  • Why: This compound is expected to be a serious eye irritant.[2][5] Standard safety glasses do not provide a complete seal and are insufficient to protect against fine powders or splashes. A face shield offers an additional layer of protection for the entire face.

Hand Protection
  • What: Double-gloving with compatible chemical-resistant gloves is required. Nitrile gloves are a suitable inner layer for incidental contact.[8] The outer glove should be selected based on its resistance to aromatic amines and esters.

  • Why: The molecule's structure suggests a high potential for skin irritation and possible absorption.[2][5] Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced. Always dispose of gloves after use in accordance with applicable laws and good laboratory practices.[5]

Body Protection
  • What: A flame-resistant lab coat made of 100% cotton or a specialized material like Nomex is necessary.[9] For procedures involving larger quantities (>50g) or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[8] Full-length pants and closed-toe shoes are mandatory at all times.

  • Why: Aromatic amines can cause skin sensitization. A lab coat provides a removable barrier that protects your skin and personal clothing from contamination.[9] The flame-resistant property is crucial as malonate derivatives can be combustible.[3]

Respiratory Protection
  • What: Under normal laboratory conditions with small quantities, all handling of this compound must be performed inside a certified chemical fume hood. This engineering control is the primary method of respiratory protection.[7]

  • Why: A chemical fume hood prevents the inhalation of the powdered chemical or any aerosols that may form, mitigating the risk of respiratory tract irritation.[5] A respirator is generally not required if a fume hood is used correctly. However, for large spills or in situations with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges would be necessary.[1][10]

Procedural Guide: From Preparation to Disposal

Adherence to a strict, logical workflow is critical for safety. The following step-by-step protocols integrate PPE use into the entire handling process.

The Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Inside Fume Hood) don_ppe 2. Don Full PPE (Outside Fume Hood) prep_area->don_ppe Verify fume hood function handle_chem 3. Handle Chemical (Weighing, reactions, etc.) don_ppe->handle_chem decon 4. Decontaminate Surfaces handle_chem->decon doff_ppe 5. Doff PPE (In designated area) decon->doff_ppe disposal 6. Dispose of Waste (Chemical & PPE) doff_ppe->disposal wash 7. Wash Hands Thoroughly disposal->wash

Caption: Workflow for Safe Handling of this compound.

Step 1: Pre-Handling and Donning PPE
  • Assess Hazards: Before starting, review this guide and any available institutional Standard Operating Procedures (SOPs).

  • Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment.

  • Don PPE (in this order):

    • Flame-resistant lab coat (fully buttoned).

    • Inner nitrile gloves.

    • Chemical splash goggles.

    • Face shield (if necessary).

    • Outer chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the sleeves of the lab coat.

Step 2: Active Handling
  • Location: Perform all manipulations, including weighing and transfers, inside the certified chemical fume hood.

  • Technique: Use spatulas and equipment designated for this chemical to avoid cross-contamination. Handle the compound gently to minimize dust generation.

  • Spills: In case of a small spill inside the fume hood, absorb it with an inert material (e.g., vermiculite or sand), and place it in a sealed, labeled container for hazardous waste disposal.[2][11]

Step 3: Post-Handling, Doffing, and Disposal
  • Decontamination: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent.

  • Doff PPE (in this order to prevent re-contamination):

    • Outer Gloves: Peel off the outer gloves without touching the outside surface. Dispose of them in the designated solid hazardous waste container.

    • Face Shield and Goggles: Remove by handling the strap.

    • Lab Coat: Remove by turning it inside out and rolling it up. Place it in a designated bin for laundering or disposal. Never wear lab coats outside the laboratory.[9]

    • Inner Gloves: Peel off the inner gloves and dispose of them in the solid hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

  • Waste Disposal: Dispose of the chemical waste and contaminated disposables (gloves, paper towels, etc.) in separate, clearly labeled, and sealed hazardous waste containers according to your institution's and local regulations.[1][3]

By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of your research.

References

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  • Safety Data Sheet for Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate. Angene Chemical. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Standard Operating Procedure: Personal Protective Equipment (PPE) for Chemical Handling. [Link]

  • Material Safety Data Sheet Diethyl malonate MSDS. West Liberty University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.